molecular formula C17H18N2O2S B1454138 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL CAS No. 923289-21-8

2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

Cat. No.: B1454138
CAS No.: 923289-21-8
M. Wt: 314.4 g/mol
InChI Key: LPPRPUJPNUYIKH-UHFFFAOYSA-N
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Description

2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL is a useful research compound. Its molecular formula is C17H18N2O2S and its molecular weight is 314.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

7-methoxy-8-methyl-2-(4-propan-2-yl-1,3-thiazol-2-yl)-1H-quinolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O2S/c1-9(2)13-8-22-17(19-13)12-7-14(20)11-5-6-15(21-4)10(3)16(11)18-12/h5-9H,1-4H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPPRPUJPNUYIKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1NC(=CC2=O)C3=NC(=CS3)C(C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10693886
Record name 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923289-21-8
Record name 7-Methoxy-8-methyl-2-[4-(propan-2-yl)-1,3-thiazol-2-yl]quinolin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10693886
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL: A Representative Quinoline-Thiazole Hybrid

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: The compound 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL (CAS: 923289-21-8) is a research chemical with limited publicly available data. This guide provides a comprehensive technical overview based on established principles and methodologies for the broader class of quinoline-thiazole hybrids. All protocols, pathways, and data presented herein are representative and intended to illustrate the scientific approach to characterizing such a molecule.

Abstract

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When hybridized with other pharmacologically active heterocycles, such as thiazole, the resulting molecules often exhibit potent and diverse biological activities. This technical guide focuses on the chemical and biological characterization of this compound, a representative member of the quinoline-thiazole class. We will explore its fundamental chemical properties, propose a validated synthetic route, outline key experimental protocols for evaluating its biological activity, and discuss its potential mechanisms of action based on in silico and in vitro analyses of analogous compounds. This document is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel heterocyclic compounds.

Introduction: The Quinoline-Thiazole Scaffold

The fusion of quinoline and thiazole rings creates a class of hybrid molecules with significant therapeutic potential. Quinoline derivatives are known for a wide spectrum of pharmacological effects, including anticancer, antimalarial, and antimicrobial activities.[1] The thiazole ring, a component of several clinically approved drugs like the anticancer agent Dasatinib, is recognized for its ability to engage in key biological interactions.[1] The combination of these two scaffolds through molecular hybridization is a rational drug design strategy aimed at discovering novel agents with enhanced potency and selectivity.[2][3]

The subject of this guide, this compound, embodies this design philosophy. Its structure features:

  • A quinoline core , substituted with methoxy and methyl groups which can modulate its pharmacokinetic and pharmacodynamic properties.

  • A 4-ol (hydroxy) group, suggesting the potential for tautomerization to a quinolone and acting as a key hydrogen bond donor/acceptor.

  • A thiazole ring at the 2-position, providing an additional site for molecular interactions.

  • An isopropyl substituent on the thiazole ring, which can influence lipophilicity and binding pocket interactions.

This guide will provide a framework for the systematic investigation of this compound, from its synthesis to its potential biological applications.

Chemical Profile and Synthesis

Physicochemical Properties

A summary of the known and predicted properties for the target compound is presented below.

PropertyValueSource
CAS Number 923289-21-8[CymitQuimica][2][4][5]
Molecular Formula C₁₆H₁₆N₂O₂S[BLDpharm][6]
Molecular Weight 314.40 g/mol [CymitQuimica][2][5]
Purity ≥98% (Commercially available)[CymitQuimica][2][5]
Appearance (Not specified, likely a solid)-
SMILES CC(C)c1csc(n1)-c2nc3c(c(c2)O)cc(OC)c(C)c3Inferred
Proposed Retrosynthetic Pathway

While the specific synthesis of CAS 923289-21-8 is not published, a reliable route can be proposed based on established methodologies for similar quinoline-thiazole hybrids, primarily the Hantzsch thiazole synthesis.

G Target Target Compound (CAS 923289-21-8) Thioamide Quinoline-2-carbothioamide Intermediate (A) Target->Thioamide Hantzsch Synthesis Haloketone 1-Bromo-3-methylbutan-2-one (B) Target->Haloketone Hantzsch Synthesis Amide Quinoline-2-carboxamide Intermediate (C) Thioamide->Amide Thionation Lawessons Lawesson's Reagent Thioamide->Lawessons Ester Ethyl 7-methoxy-8-methyl-4-oxo-1,4-dihydroquinoline-2-carboxylate (D) Amide->Ester Ammonolysis Ammonia Ammonia Amide->Ammonia Anthranilate Methyl 2-amino-3-methyl-4-methoxybenzoate (E) Ester->Anthranilate Gould-Jacobs Reaction Malonate Diethyl malonate Ester->Malonate Gould-Jacobs Reaction

Caption: Proposed retrosynthetic analysis for the target compound.

Step-by-Step Synthesis Protocol (Representative)

This protocol describes a plausible multi-step synthesis adapted from methodologies for related compounds.[1][3]

Step 1: Gould-Jacobs Reaction to form the Quinoline Core (D)

  • To a solution of Methyl 2-amino-3-methyl-4-methoxybenzoate (E) in diphenyl ether, add an equimolar amount of diethyl malonate.

  • Heat the mixture to ~250 °C for 2 hours, allowing for the removal of ethanol by-product.

  • Cool the reaction mixture and add hexane to precipitate the crude product.

  • Filter the solid and recrystallize from ethanol to yield the ethyl quinoline-2-carboxylate intermediate (D).

    • Causality: The Gould-Jacobs reaction is a classic and efficient method for constructing the quinoline-4-ol core from an aniline and a malonic ester derivative. The high temperature facilitates the necessary condensation and cyclization steps.

Step 2: Ammonolysis to form the Amide (C)

  • Suspend the ester (D) in a saturated solution of ammonia in methanol in a sealed pressure vessel.

  • Heat the mixture to 100-120 °C for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the vessel, evaporate the solvent under reduced pressure, and collect the resulting amide (C).

    • Self-Validation: The reaction can be monitored by TLC. The product will have a different retention factor (Rf) than the starting ester. The identity can be confirmed by ¹H NMR, looking for the appearance of amide protons and the disappearance of the ethyl ester signals.

Step 3: Thionation to form the Thioamide (A)

  • Dissolve the amide (C) in dry toluene or dioxane.

  • Add Lawesson's reagent (0.5 equivalents) portion-wise to the solution.

  • Reflux the mixture for 4-6 hours until TLC analysis indicates complete conversion.

  • Cool the reaction, filter off any solids, and concentrate the filtrate. Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient).

    • Expertise: Lawesson's reagent is the standard for converting amides to thioamides. Using a non-polar solvent like toluene and refluxing conditions are typical for this transformation.

Step 4: Hantzsch Thiazole Synthesis to form the Final Product

  • Dissolve the thioamide intermediate (A) in ethanol.

  • Add an equimolar amount of 1-bromo-3-methylbutan-2-one (B).

  • Reflux the mixture for 8-12 hours. A precipitate should form as the reaction progresses.

  • Cool the reaction to room temperature, filter the solid, and wash with cold ethanol.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or DMF/water) to yield the pure this compound.

    • Authoritative Grounding: The Hantzsch synthesis is a cornerstone of thiazole chemistry, involving the reaction of a thioamide with an α-haloketone.[7]

Biological Activity Evaluation (Hypothetical Framework)

Based on the activities of related quinoline-thiazole hybrids, a primary area of investigation would be anticancer activity, potentially through kinase inhibition.[1][3]

In Vitro Antiproliferative Assay

Protocol: MTT Assay for Cytotoxicity

  • Cell Seeding: Seed human cancer cell lines (e.g., MDA-MB-231 for breast cancer, HepG2 for liver cancer) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the title compound (e.g., from 0.01 µM to 100 µM) in culture medium. Replace the medium in the wells with the compound-containing medium. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Proposed Mechanism of Action: Kinase Inhibition

Many quinoline-based anticancer agents function as kinase inhibitors. A logical next step is to screen the compound against a panel of relevant kinases, such as VEGFR2, a key regulator of angiogenesis.

G cluster_0 Cell Membrane cluster_1 Intracellular Signaling cluster_2 Cellular Response VEGFR2 VEGFR2 Receptor PLCg PLCγ VEGFR2->PLCg Dimerization & Autophosphorylation PI3K PI3K VEGFR2->PI3K Dimerization & Autophosphorylation RAS Ras VEGFR2->RAS Dimerization & Autophosphorylation Response Proliferation Migration Survival PLCg->Response AKT Akt PI3K->AKT AKT->Response RAF Raf RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Response VEGF VEGF Ligand VEGF->VEGFR2 Binds & Activates Compound Quinoline-Thiazole Inhibitor (CAS 923289-21-8) Compound->VEGFR2 Binds & Inhibits

Caption: Hypothesized VEGFR2 signaling pathway and point of inhibition.

Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR2)

  • Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™). The assay measures the amount of ADP produced, which is proportional to kinase activity.

  • Reaction Mixture: In a 96-well plate, combine the VEGFR2 enzyme, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), and ATP in a kinase buffer.

  • Inhibitor Addition: Add the title compound at various concentrations (e.g., 1 nM to 10 µM).

  • Incubation: Incubate the plate at 30 °C for 1 hour.

  • ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Luminescence: Add Kinase Detection Reagent to convert ADP to ATP, which is then used in a luciferase/luciferin reaction to produce light.

  • Measurement: Measure the luminescence signal with a plate reader.

  • Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Conclusion and Future Directions

The compound this compound represents a promising structure within the medicinally relevant class of quinoline-thiazole hybrids. While specific experimental data on this molecule is scarce, this guide provides a robust, scientifically-grounded framework for its synthesis and biological evaluation. The proposed protocols for synthesis, cytotoxicity screening, and kinase inhibition are based on well-established methods described in the literature for analogous compounds. Future work should focus on executing these experimental plans to confirm the synthesis, elucidate the antiproliferative profile, and validate the hypothesized mechanism of action. Further in silico studies, such as molecular docking into kinase active sites, could also provide valuable insights to guide further optimization of this scaffold.

References

Physicochemical properties of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

Prepared by: Gemini, Senior Application Scientist

Abstract

The journey of a novel chemical entity from discovery to a viable clinical candidate is fundamentally governed by its physicochemical properties. These intrinsic characteristics dictate a molecule's interaction with biological systems, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive framework for the detailed physicochemical characterization of this compound (CAS No: 923289-21-8), a quinoline derivative and a known building block in the synthesis of antiviral agents like Simeprevir.[1] This document is structured to provide researchers, medicinal chemists, and drug development professionals with both the theoretical underpinnings and field-proven experimental protocols necessary to generate a robust characterization package. We will delve into the core parameters of ionization (pKa), lipophilicity (logP/D), and aqueous solubility, explaining the causal relationships between these properties and a compound's ultimate pharmacokinetic and pharmacodynamic behavior.[2]

Introduction: The Imperative of Physicochemical Profiling

In modern drug discovery, the "fail early, fail cheap" paradigm has shifted focus toward a deep understanding of a compound's fundamental properties at the earliest stages.[3] Poor physicochemical characteristics are a leading cause of attrition in the development pipeline.[3] Properties such as solubility, lipophilicity, and ionization are pivotal as they directly influence bioavailability, target engagement, and potential off-target effects.[4][5][6]

Compound at a Glance:

  • IUPAC Name: 2-(4-isopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methyl-4-quinolinol

  • CAS Number: 923289-21-8[7][8]

  • Chemical Formula: C₁₇H₁₈N₂O₂S[7]

  • Molecular Weight: 314.41 g/mol

The structure of this compound incorporates several functional groups that suggest a complex physicochemical profile: a weakly acidic quinolinol moiety, a potentially basic thiazole nitrogen, and lipophilic isopropyl and methyl groups. A thorough experimental evaluation is therefore not merely procedural but essential for predicting its in vivo performance and guiding any subsequent lead optimization efforts.

Core Property Analysis: Experimental Frameworks

This section details the theoretical importance and practical determination of the most critical physicochemical properties. The protocols described are designed to be self-validating and represent industry-standard methodologies.

Ionization Constant (pKa)

Theoretical Rationale: The pKa is the pH at which a molecule exists in a 50:50 equilibrium between its ionized and non-ionized forms. This parameter is arguably the most critical, as it dictates the charge state of a molecule in various physiological environments (e.g., stomach pH ~1.5-3.5, intestine pH ~6.0-7.4, blood pH ~7.4). The charge state profoundly impacts solubility, membrane permeability, and receptor binding. For this compound, we anticipate at least one acidic pKa from the 4-hydroxyl group on the quinoline ring and potentially a basic pKa associated with the thiazole nitrogen.

Proposed Experimental Protocol: Potentiometric Titration Potentiometric titration is a highly precise and widely used method for pKa determination due to its accuracy and the availability of automated systems.[9] The principle involves monitoring the change in pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The inflection point of the resulting titration curve corresponds to the pKa.[9][10]

Step-by-Step Methodology:

  • Preparation: Prepare a ~1 mM solution of the test compound in a suitable co-solvent/water mixture (e.g., 50:50 Methanol:Water) to ensure complete dissolution.

  • Blank Titration: First, perform a titration of the solvent system alone with standardized 0.1 M HCl and 0.1 M KOH to determine the solvent's buffering capacity and the precise equivalence points.

  • Sample Titration: Add the test compound to the solvent system and repeat the titration with both 0.1 M HCl and 0.1 M KOH. The pH is measured continuously using a calibrated combined pH electrode.

  • Data Analysis: The pKa value is calculated from the difference between the sample and blank titration curves. The inflection point, where the pH change is most rapid, identifies the pH equal to the pKa.[10]

pKa_Workflow start Start A Calibrate pH Meter start->A Prepare ~1mM Compound Solution process process decision decision data data end_node End: pKa Value Determined B Perform Sample Titration (Compound + Solvent) A->B Perform Blank Titration (Solvent Only) C Analyze Inflection Point of Sample vs. Blank Curve B->C Generate Titration Curves C->end_node

Caption: Workflow for pKa Determination by Potentiometric Titration.

Lipophilicity (logP and logD)

Theoretical Rationale: Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key determinant of its ability to cross biological membranes. It is commonly expressed as the partition coefficient (logP) for the neutral species and the distribution coefficient (logD) at a specific pH for ionizable compounds.[11] For orally administered drugs, an optimal logP is typically in the range of 1-5.[4] Extremely high lipophilicity can lead to poor aqueous solubility, increased metabolic clearance, and potential toxicity. Given the ionizable nature of the target compound, determining its logD at physiological pH (7.4) is essential.[12][13]

Proposed Experimental Protocol: Shake-Flask Method The shake-flask method is the "gold standard" for logP/D determination due to its direct measurement of partitioning.[12][14] It involves measuring the equilibrium concentration of a compound in two immiscible phases, typically n-octanol and an aqueous buffer.

Step-by-Step Methodology:

  • Phase Pre-saturation: Mix equal volumes of n-octanol and the desired aqueous buffer (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD₇.₄) in a separation funnel. Shake vigorously for 24 hours to ensure mutual saturation of the phases. Allow the phases to separate completely.

  • Compound Addition: Prepare a stock solution of the test compound in the pre-saturated n-octanol phase (e.g., 1 mg/mL).

  • Partitioning: Add a known volume of the compound-containing octanol phase to a known volume of the pre-saturated aqueous phase in a glass vial.

  • Equilibration: Cap the vial and shake gently on a mechanical shaker for a sufficient time (e.g., 2-4 hours) to reach partitioning equilibrium.

  • Phase Separation: Centrifuge the vial at low speed (e.g., 2000 rpm for 10 minutes) to ensure complete separation of the two phases.

  • Quantification: Carefully withdraw an aliquot from both the n-octanol and aqueous phases. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Calculation: Calculate logD using the formula: LogD = log₁₀([Compound]octanol / [Compound]aqueous).

LogD_Workflow start_node Start A Dissolve compound in octanol phase start_node->A Pre-saturate n-octanol and aqueous buffer (pH 7.4) process_node process_node analysis_node analysis_node end_node End: LogD Value Calculated B Mix octanol & aqueous phases (known volumes) A->B C Centrifuge to separate phases B->C Shake to equilibrate D Quantify compound concentration in each phase via HPLC/LC-MS C->D D->end_node Calculate LogD = log([C]oct/[C]aq)

Caption: Workflow for logD Determination by the Shake-Flask Method.

Aqueous Solubility

Theoretical Rationale: Aqueous solubility is a prerequisite for drug absorption. Insufficient solubility is a major hurdle, often leading to poor bioavailability.[5] It is crucial to distinguish between two types of solubility measurements:

  • Kinetic Solubility: Measures the concentration at which a compound, dissolved in an organic solvent (like DMSO) and then diluted into an aqueous buffer, begins to precipitate. This is a high-throughput screening method relevant for early discovery.[15][16][17]

  • Thermodynamic Solubility: Represents the true equilibrium concentration of a compound in a saturated aqueous solution. This is a more definitive measure, critical for later-stage development and formulation.[15][18][19]

Proposed Experimental Protocol: Thermodynamic Solubility (Shake-Flask/Equilibrium Method) This method measures the maximum concentration of a compound that can be dissolved in an aqueous buffer under equilibrium conditions.[15]

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of the solid, crystalline test compound to a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) in a sealed vial. The excess solid is critical to ensure equilibrium with a saturated solution.

  • Equilibration: Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure thermodynamic equilibrium is reached.

  • Phase Separation: Remove the undissolved solid by filtration (using a low-binding filter, e.g., 0.22 µm PVDF) or high-speed centrifugation.

  • Quantification: Dilute the resulting clear, saturated supernatant and determine the compound's concentration using a validated HPLC-UV or LC-MS method against a standard curve.

  • Solid-State Analysis (Optional but Recommended): Analyze the remaining solid using techniques like polarized light microscopy or powder X-ray diffraction (PXRD) to confirm that no phase transformation (e.g., from crystalline to amorphous) occurred during the experiment.[18]

Solubility_Workflow start Start A Agitate for 24-48h at constant temp start->A Add excess solid compound to buffer process process analysis analysis end_node End: Thermodynamic Solubility Value B Filter or Centrifuge to remove solid A->B Equilibration C Quantify concentration via HPLC/LC-MS B->C Obtain saturated supernatant C->end_node

Caption: Workflow for Thermodynamic Solubility Determination.

Data Synthesis and Interpretation

All quantitative data generated from the described protocols should be systematically organized for clear interpretation and comparison. The following table serves as a template for reporting the physicochemical profile of this compound.

PropertyMethodConditionsResult (Hypothetical)Significance for Drug Development
Acidic pKa Potentiometric Titration50:50 MeOH/H₂O, 25°C~8.5 - 9.5Primarily non-ionized in the stomach; partially ionized in the intestine and blood.
Basic pKa Potentiometric Titration50:50 MeOH/H₂O, 25°C~2.0 - 3.0Primarily ionized in the stomach; non-ionized in the intestine and blood.
logP (Neutral Species)Shake-Flask / Calculationn-Octanol / Water~4.0Indicates high lipophilicity, suggesting good membrane permeability but potential solubility issues.
logD at pH 7.4 Shake-Flaskn-Octanol / PBS (pH 7.4)~3.5High lipophilicity at physiological pH; may favor distribution into tissues.
Thermodynamic Solubility Shake-Flask / HPLC-UVPBS (pH 7.4), 25°C< 10 µg/mLLow aqueous solubility is likely, potentially limiting oral absorption.

Interpretation: A hypothetical profile like the one above suggests a classic "brick dust" compound: highly lipophilic and poorly soluble. The pKa values indicate that the compound will be largely neutral in the intestine and blood, which, combined with a high logD, would favor passive diffusion across membranes. However, its very low intrinsic solubility would be the rate-limiting step for absorption, classifying it as a potential Biopharmaceutics Classification System (BCS) Class II or IV compound. This profile would immediately signal to a drug development team that formulation strategies, such as salt formation or amorphous solid dispersions, would be necessary to improve bioavailability.[4]

Conclusion

The systematic physicochemical characterization of this compound, as outlined in this guide, is a foundational step in evaluating its potential as a drug development candidate. By employing robust, validated methods for determining pKa, logD, and thermodynamic solubility, researchers can gain predictive insights into the compound's ADMET properties. This data-driven approach allows for the early identification of potential liabilities and informs rational strategies to mitigate them, ultimately increasing the probability of success in the complex journey of drug development.

References

A Technical Guide to the Structure Elucidation of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive framework for the structural elucidation of the novel heterocyclic compound, 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL. Designed for researchers, scientists, and professionals in drug development, this document outlines a multi-technique approach, grounded in established analytical principles, to unambiguously determine the molecule's constitution and connectivity. The methodologies described herein are designed to form a self-validating system, ensuring the highest degree of scientific integrity.

Foundational Analysis: Confirming the Molecular Blueprint

The initial step in the structural elucidation of any novel compound is the confirmation of its molecular formula. High-Resolution Mass Spectrometry (HRMS) is the cornerstone of this process, providing a highly accurate mass measurement that allows for the determination of the elemental composition.

High-Resolution Mass Spectrometry (HRMS) Protocol
  • Instrumentation: A Time-of-Flight (TOF) or Orbitrap mass spectrometer equipped with an electrospray ionization (ESI) source is recommended for its high mass accuracy.[1]

  • Sample Preparation: The compound is dissolved in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL. The solution is then infused directly into the mass spectrometer or introduced via liquid chromatography.

  • Data Acquisition: The analysis is performed in positive ESI mode to generate the protonated molecule [M+H]⁺.

  • Data Analysis: The measured mass-to-charge ratio (m/z) of the [M+H]⁺ ion is compared to the theoretical m/z values for all possible elemental compositions within a narrow mass tolerance window (typically <5 ppm).

For this compound, the expected molecular formula is C₁₇H₁₈N₂O₂S.[2] The theoretical monoisotopic mass of the neutral molecule is 314.1140. Therefore, the expected m/z for the [M+H]⁺ ion would be approximately 315.1218.

ParameterExpected Value
Molecular Formula C₁₇H₁₈N₂O₂S
Monoisotopic Mass 314.1140
[M+H]⁺ (m/z) 315.1218

A summary of the expected foundational data for the target molecule.

Deconstructing the Molecule: A Spectroscopic Approach

With the molecular formula confirmed, the next phase involves a suite of Nuclear Magnetic Resonance (NMR) experiments to map the connectivity of the atoms. This is followed by tandem mass spectrometry (MS/MS) to probe the fragmentation patterns, providing corroborating evidence for the proposed structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Core of Connectivity

NMR spectroscopy is an unparalleled tool for determining the detailed structure of organic molecules.[3] A combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY, HSQC, HMBC) experiments is essential for a complete and unambiguous assignment of all proton and carbon signals.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the data.

  • Data Acquisition:

    • ¹H NMR: A standard pulse sequence is used to obtain the proton spectrum.

    • ¹³C NMR: A proton-decoupled pulse sequence is used to obtain the carbon spectrum.

    • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, identifying adjacent protons.

    • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons.[4]

    • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons separated by two or three bonds, which is crucial for piecing together the molecular fragments.[4]

Based on the known chemical shifts of related quinoline and thiazole derivatives, a predicted set of NMR data for the target molecule is presented below.[5][6]

Atom NumberPredicted ¹H Chemical Shift (ppm), Multiplicity, IntegrationPredicted ¹³C Chemical Shift (ppm)Key HMBC Correlations
Quinoline Moiety
3~6.5 s, 1H~105C2, C4, C4a
5~7.5 d, 1H~125C4, C6, C8a
6~7.0 d, 1H~115C5, C7, C8
7-OCH₃~3.9 s, 3H~56C7
8-CH₃~2.5 s, 3H~15C7, C8, C8a
Thiazole Moiety
5'~7.2 s, 1H~118C2', C4'
Isopropyl Moiety
1''~3.2 sept, 1H~33C4', C2'', C3''
2'', 3''~1.3 d, 6H~23C1''

Predicted ¹H and ¹³C NMR data and key HMBC correlations for this compound.

// HMBC Correlations H3 -> C2 [color="#EA4335", style=dashed, arrowhead=none, len=0.8]; H3 -> C4 [color="#EA4335", style=dashed, arrowhead=none, len=0.8]; H3 -> C4a [color="#EA4335", style=dashed, arrowhead=none, len=0.8]; OCH3 -> C7 [color="#34A853", style=dashed, arrowhead=none, len=0.8]; CH3 -> C7 [color="#FBBC05", style=dashed, arrowhead=none, len=0.8]; CH3 -> C8 [color="#FBBC05", style=dashed, arrowhead=none, len=0.8]; CH3 -> C8a [color="#FBBC05", style=dashed, arrowhead=none, len=0.8]; H5_prime -> C2_prime [color="#4285F4", style=dashed, arrowhead=none, len=0.8]; H5_prime -> C4_prime [color="#4285F4", style=dashed, arrowhead=none, len=0.8]; CH_iso -> C4_prime [color="#EA4335", style=dashed, arrowhead=none, len=0.8]; H3 -> C2_prime [color="#34A853", style=dashed, arrowhead=none, len=1.2, label="Key Correlation"]; } } Key HMBC correlations for structural assembly.

The HMBC spectrum is pivotal in connecting the individual spin systems. A crucial correlation would be observed between the H3 proton of the quinoline ring and the C2' carbon of the thiazole ring, unequivocally establishing the linkage between these two heterocyclic systems. Further correlations from the isopropyl methine proton (H1'') to the C4' of the thiazole, and from the methoxy and methyl protons to their respective positions on the quinoline ring, would complete the structural puzzle.

Tandem Mass Spectrometry (MS/MS): Corroborating the Connectivity

Tandem mass spectrometry provides valuable information about the molecule's fragmentation pathways, which can be used to confirm the proposed structure.

  • Instrumentation: A triple quadrupole or ion trap mass spectrometer is used.

  • Data Acquisition: The [M+H]⁺ ion is selected in the first mass analyzer and subjected to collision-induced dissociation (CID). The resulting fragment ions are then analyzed in the second mass analyzer.

The fragmentation of quinoline derivatives often involves the loss of small neutral molecules like CO and HCN.[1][7] The thiazole ring can also undergo characteristic cleavages. The presence of the methoxy and isopropyl groups will also lead to specific fragmentation pathways, such as the loss of a methyl radical or propene.

G parent [M+H]⁺ m/z 315.12 frag1 Loss of CH₃ (from OCH₃ or Isopropyl) parent->frag1 frag2 Loss of CO parent->frag2 frag3 Loss of C₃H₆ (from Isopropyl) parent->frag3 frag4 Thiazole Ring Opening parent->frag4

The Definitive Proof: X-ray Crystallography

While the combination of HRMS and NMR provides a very high level of confidence in the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof of molecular structure, including stereochemistry where applicable.[8][9]

X-ray Crystallography Protocol
  • Crystallization: The compound is dissolved in a suitable solvent or solvent mixture and allowed to evaporate slowly, or crystallization is induced by vapor diffusion or cooling. Finding the right crystallization conditions can be a trial-and-error process.

  • Data Collection: A suitable single crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected on a detector.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions, yielding a three-dimensional model of the molecule.

G start Pure Compound crystallization Crystallization start->crystallization crystal Single Crystal crystallization->crystal diffraction X-ray Diffraction crystal->diffraction data Diffraction Data diffraction->data solution Structure Solution data->solution refinement Structure Refinement solution->refinement structure 3D Molecular Structure refinement->structure

Conclusion: A Unified and Self-Validating Approach

The structural elucidation of this compound is achieved through a logical and systematic application of modern analytical techniques. The high-resolution mass spectrum provides the molecular formula, which serves as the foundation for the subsequent spectroscopic analysis. A comprehensive suite of 1D and 2D NMR experiments allows for the complete assignment of all proton and carbon signals and establishes the connectivity of the molecular fragments. Tandem mass spectrometry offers corroborating evidence for the proposed structure through the analysis of its fragmentation patterns. Finally, single-crystal X-ray crystallography provides the definitive and unambiguous confirmation of the molecular structure. By integrating the data from each of these techniques, a self-validating and irrefutable structural assignment is achieved.

References

The Quinoline Scaffold: A Cornerstone in Modern Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Biological Activity of Quinoline Derivatives

Introduction: The Enduring Legacy of Quinoline in Medicinal Chemistry

Quinoline, a heterocyclic aromatic organic compound, represents a privileged scaffold in the realm of medicinal chemistry.[1][2] Its simple, fused bicyclic structure, consisting of a benzene ring fused to a pyridine ring, belies the vast and diverse pharmacological activities exhibited by its derivatives.[1][3][4] From the historical significance of quinine in combating malaria to the development of modern synthetic drugs, the quinoline nucleus has consistently served as a foundational template for the design of novel therapeutic agents.[1][5] This guide provides a comprehensive technical overview of the multifaceted biological activities of quinoline derivatives, delving into their mechanisms of action, therapeutic potential, and the experimental methodologies crucial for their evaluation. For researchers, scientists, and drug development professionals, understanding the intricate relationship between the structure of quinoline derivatives and their biological function is paramount for the rational design of next-generation therapeutics.

I. Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinoline derivatives have emerged as a significant class of anticancer agents, demonstrating efficacy against a wide range of human cancers through various mechanisms of action.[6][7] Their ability to interfere with fundamental cellular processes essential for tumor growth and survival makes them attractive candidates for oncological drug development.

Mechanisms of Anticancer Action

The anticancer prowess of quinoline derivatives stems from their ability to target multiple key pathways and molecular machinery within cancer cells.[6][8]

  • DNA Damage and Repair Inhibition: A prominent mechanism involves the interaction of quinoline derivatives with DNA. Many act as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix, which disrupts DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis.[6] Furthermore, some derivatives inhibit topoisomerase enzymes (I and II), which are critical for resolving DNA torsional stress during replication.[7][8] By trapping the topoisomerase-DNA cleavage complex, these compounds introduce permanent DNA strand breaks, triggering a lethal cellular response.

  • Inhibition of Tyrosine Kinases: Many receptor and non-receptor tyrosine kinases are aberrantly activated in cancer, driving uncontrolled cell proliferation, survival, and angiogenesis. Several quinoline-based compounds have been developed as potent tyrosine kinase inhibitors (TKIs).[7][8] They typically function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain and preventing the phosphorylation of downstream substrates, thereby blocking oncogenic signaling cascades.

  • Induction of Apoptosis: A hallmark of effective anticancer agents is the ability to induce programmed cell death, or apoptosis. Quinoline derivatives can trigger apoptosis through both intrinsic and extrinsic pathways.[6][9] This can be initiated by the DNA damage response, inhibition of survival signals, or by modulating the expression of pro- and anti-apoptotic proteins of the Bcl-2 family.

  • Inhibition of Tubulin Polymerization: The microtubule network is essential for cell division, and its disruption is a validated anticancer strategy. Certain quinoline derivatives have been shown to inhibit the polymerization of tubulin, the protein subunit of microtubules.[10] This interference with microtubule dynamics leads to mitotic arrest at the G2/M phase of the cell cycle and subsequent apoptotic cell death.[10]

Visualizing the Anticancer Mechanisms

Anticancer_Mechanisms cluster_cell Cancer Cell cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm Quinoline Quinoline Derivative DNA DNA Intercalation & Damage Quinoline->DNA Topoisomerase Topoisomerase Inhibition Quinoline->Topoisomerase TyrosineKinase Tyrosine Kinase Inhibition Quinoline->TyrosineKinase Tubulin Tubulin Polymerization Inhibition Quinoline->Tubulin Apoptosis Apoptosis Induction DNA->Apoptosis Topoisomerase->Apoptosis TyrosineKinase->Apoptosis Tubulin->Apoptosis

Figure 1: Key anticancer mechanisms of quinoline derivatives within a cancer cell.

Experimental Protocol: In Vitro Cytotoxicity Assessment using the MTT Assay

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a foundational colorimetric assay for assessing the cytotoxic and anti-proliferative effects of novel compounds on cancer cell lines.[11][12]

Principle: The assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture the desired cancer cell line to ~80% confluency.

    • Trypsinize and count the cells.

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the quinoline derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 µM to 100 µM).

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent) and a positive control (a known cytotoxic drug).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in phosphate-buffered saline (PBS).

    • Add 10 µL of the MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.

  • Formazan Solubilization:

    • Carefully remove the medium from the wells without disturbing the formazan crystals.

    • Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Gently pipette up and down to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of the purple solution at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

II. Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents.[13][14] Quinoline derivatives have a long-standing history and continue to be a promising source of potent antibacterial and antifungal compounds.[14][15][16]

Mechanisms of Antimicrobial Action
  • Inhibition of DNA Gyrase and Topoisomerase IV: This is the hallmark mechanism of the fluoroquinolone class of antibiotics. These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting their function, quinoline derivatives induce lethal DNA damage in bacteria.

  • Disruption of Cell Wall Synthesis: Some quinoline derivatives have been shown to interfere with the synthesis of the bacterial cell wall, a structure vital for maintaining cell integrity.[15]

  • Inhibition of Key Metabolic Enzymes: Certain derivatives can act as inhibitors of essential bacterial enzymes, such as peptide deformylase (PDF), which is involved in protein maturation.[15][16]

  • Disruption of Membrane Potential: Some compounds can disrupt the bacterial cell membrane, leading to a loss of membrane potential and leakage of cellular contents.

Visualizing the Antimicrobial Workflow

Antimicrobial_Workflow Start Bacterial Culture Inoculation Inoculate Agar Plate Start->Inoculation Disk_Placement Place Quinoline-impregnated Disks Inoculation->Disk_Placement Incubation Incubate at 37°C Disk_Placement->Incubation Measurement Measure Zone of Inhibition Incubation->Measurement MIC_Determination Determine Minimum Inhibitory Concentration (MIC) Measurement->MIC_Determination Result Antimicrobial Potency MIC_Determination->Result Anti_inflammatory_Pathway Inflammatory_Stimulus Inflammatory Stimulus (e.g., LPS) Cell_Surface_Receptor Cell Surface Receptor Inflammatory_Stimulus->Cell_Surface_Receptor NFkB_Pathway NF-κB Pathway Cell_Surface_Receptor->NFkB_Pathway MAPK_Pathway MAPK Pathway Cell_Surface_Receptor->MAPK_Pathway NLRP3_Inflammasome NLRP3 Inflammasome Cell_Surface_Receptor->NLRP3_Inflammasome Pro_inflammatory_Mediators Pro-inflammatory Mediators (Cytokines, Prostaglandins) NFkB_Pathway->Pro_inflammatory_Mediators MAPK_Pathway->Pro_inflammatory_Mediators NLRP3_Inflammasome->Pro_inflammatory_Mediators Quinoline Quinoline Derivative Quinoline->NFkB_Pathway Inhibits Quinoline->MAPK_Pathway Inhibits Quinoline->NLRP3_Inflammasome Inhibits

References

Sourcing and availability of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL: Synthesis, Sourcing, and Application

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a sophisticated heterocyclic compound critical to modern pharmaceutical development. Targeted at researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple datasheet to deliver actionable insights grounded in synthetic chemistry and practical application. We will explore the strategic importance of this molecule, dissect its synthesis, and provide a framework for its sourcing and quality control, with a focus on its pivotal role as a key intermediate in the synthesis of the Hepatitis C virus (HCV) protease inhibitor, Simeprevir.

Strategic Importance and Physicochemical Profile

This compound (CAS No. 923289-21-8) is not a therapeutic agent in itself, but rather a high-value achiral quinoline building block.[1] Its significance stems directly from its incorporation into the complex macrocyclic structure of Simeprevir, a potent and specific inhibitor of the HCV NS3/4A protease.[1] The synthesis of this quinoline fragment is a challenging, multi-step process, making its reliable sourcing or efficient in-house synthesis a critical dependency in the overall drug manufacturing campaign.[1]

Physicochemical and Sourcing Data

Sourcing this intermediate requires careful consideration of purity, scalability, and supplier reliability. The compound is commercially available from several fine chemical suppliers, typically synthesized upon request for research and development purposes.

PropertyValueSource(s)
CAS Number 923289-21-8[2]
IUPAC Name 2-(4-isopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methyl-4-quinolinol
Molecular Formula C₁₇H₁₈N₂O₂S[2]
Molecular Weight 314.41 g/mol [3]
Appearance Solid
Typical Purity ≥95%[4]
Storage Refrigerator (2-8°C)
Commercial Suppliers Synthonix Corp. (via Sigma-Aldrich), P&S Chemicals, 2A Biotech[2][4]

Retrosynthetic Analysis and Key Synthesis Strategies

The synthesis of this quinoline core is non-trivial. Published methods highlight two primary strategies, with most early routes relying on the challenging preparation of a thiazole acid chloride.[1] A more recent and arguably more elegant approach builds the thiazole ring onto a pre-formed quinoline scaffold.[1]

Retrosynthesis Logic

The causality behind the preferred synthetic route is driven by the accessibility of starting materials and the robustness of the key bond-forming reactions. The strategy detailed by Rádl et al. (2014) is advantageous as it avoids the tedious synthesis of 4-isopropylthiazole-2-carboxylic acid chloride.[1]

G Target Target Quinolinol (1) Deprotection Acidic Deprotection (e.g., HCl) Target->Deprotection Thiazole Thiazole Ring Construction (Hantzsch-type synthesis) QuinolineEster Protected Quinoline Ester Intermediate Thiazole->QuinolineEster Thioamide Thioamide Intermediate Thiazole->Thioamide Deprotection->Thiazole

Caption: Retrosynthetic logic for the target quinolinol.

Published Synthetic Routes

Two main pathways for the synthesis of this compound have been reported:

  • Route A (Convergent Approach) : This method involves the reaction of 1-(2-amino-4-methoxy-3-methyl-phenyl)ethanone with a pre-synthesized 4-isopropylthiazole-2-carboxylic acid chloride. The resulting amide undergoes a base-catalyzed intramolecular cyclization to form the quinolinol ring system. While direct, this route is hampered by the difficult preparation of the thiazole acid chloride.[1]

  • Route B (Linear Approach) : This improved strategy begins with the construction of a methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate intermediate. The critical 4-hydroxyl group is then protected (e.g., as a methoxy or benzyloxy ether) to prevent side reactions. The ester at the 2-position is converted to a thioamide, which then undergoes a Hantzsch-type condensation with 1-bromo-3-methyl-2-butanone to construct the isopropyl-thiazole ring. The final step is the acidic deprotection of the 4-hydroxyl group to yield the target compound.[1] This route is generally preferred for its higher yields and more manageable steps.

G cluster_quinoline Quinoline Core Synthesis cluster_thiazole Thiazole Ring Formation Start 3-Methoxy-2- methylaniline Cyclization Conrad-Limpach Reaction Start->Cyclization Ester Methyl 4-hydroxy-7-methoxy- 8-methylquinoline-2-carboxylate Cyclization->Ester Protection O-Protection (e.g., MeI, BnBr) Ester->Protection Thionation Thionation (Lawesson's Reagent) Protection->Thionation Condensation Hantzsch Condensation (Bromo-ketone) Thionation->Condensation Deprotection Acidic Deprotection (HCl) Condensation->Deprotection Final Target Quinolinol Deprotection->Final

Caption: Workflow for the preferred linear synthesis (Route B).

Experimental Protocols and Characterization

The following protocols are synthesized from established literature and represent a robust methodology for laboratory-scale synthesis and analysis.[1]

Detailed Synthesis Protocol (Based on Route B)

Objective: To synthesize this compound.

Step 1: Protection of the Quinoline Intermediate

  • Suspend methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate (1.0 eq) in a suitable solvent such as DMF.

  • Add a base, for example, potassium carbonate (K₂CO₃, 2.0 eq).

  • Add the alkylating agent, such as methyl iodide (MeI, 1.5 eq), to form the 4-methoxy derivative.

  • Stir the reaction at room temperature for 12-18 hours until TLC or LC-MS analysis shows complete consumption of the starting material.

  • Perform an aqueous workup by pouring the reaction mixture into water and extracting with an organic solvent like ethyl acetate.

  • Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to yield methyl 4,7-dimethoxy-8-methylquinoline-2-carboxylate.

Step 2: Thionation of the Ester

  • Dissolve the protected quinoline ester (1.0 eq) in anhydrous toluene.

  • Add Lawesson's reagent (0.6 eq).

  • Heat the mixture to reflux (approx. 110°C) for 2-4 hours, monitoring by TLC.

  • Cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue directly by column chromatography (silica gel, hexane/ethyl acetate gradient) to obtain the corresponding thioamide.

Step 3: Hantzsch Thiazole Synthesis

  • Dissolve the thioamide intermediate (1.0 eq) in ethanol.

  • Add 1-bromo-3-methyl-2-butanone (1.2 eq).

  • Heat the mixture to reflux for 3 hours.

  • Cool the reaction and concentrate the solvent to yield the crude thiazole product as its hydrobromide salt.

Step 4: Deprotection to Yield Final Product

  • Add a mixture of concentrated hydrochloric acid and acetic acid (1:1 v/v) to the crude product from the previous step.

  • Heat the suspension to 100°C for 5-7 hours.

  • Cool the reaction mixture and pour it onto ice.

  • Neutralize carefully with a base (e.g., aqueous NaOH or NH₄OH) to precipitate the product.

  • Filter the solid, wash with water, and dry under vacuum to afford the final product, this compound.

Analytical Characterization Protocol

A self-validating system for quality control is essential. The identity and purity of the synthesized material must be confirmed unequivocally.

Protocol: Purity Determination by HPLC

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Sample Prep: Dissolve ~1 mg of the compound in 1 mL of 1:1 Acetonitrile/Water.

  • Acceptance Criteria: Purity ≥95% by peak area normalization.

AnalysisExpected Result
¹H NMR Peaks corresponding to isopropyl (doublet, septet), methyl, methoxy, and aromatic protons.
Mass Spec (ESI+) [M+H]⁺ at m/z ≈ 315.11
HPLC Purity ≥95%
Melting Point Consistent with reference standard.

Application in HCV Drug Synthesis & Biological Context

The sole purpose of synthesizing this quinoline intermediate is its use in the construction of Simeprevir. The 4-hydroxyl group of the quinoline is the attachment point for the complex macrocyclic portion of the drug.

The final drug, Simeprevir, functions by inhibiting the HCV NS3/4A serine protease. This enzyme is essential for viral replication, as it cleaves the viral polyprotein into mature, functional proteins. By blocking this protease, Simeprevir halts the viral life cycle.

G cluster_host Host Cell cluster_viral_process Viral Processing (Target) HCV_RNA HCV Genomic RNA Ribosome Host Ribosome HCV_RNA->Ribosome Translation Polyprotein Viral Polyprotein Cleavage Polyprotein Cleavage Polyprotein->Cleavage Ribosome->Polyprotein Replication New Viral RNA Assembly Virion Assembly & Release Replication->Assembly Protease NS3/4A Protease Protease->Cleavage Mature_Proteins Mature Viral Proteins Cleavage->Mature_Proteins Mature_Proteins->Replication Simeprevir Simeprevir Simeprevir->Protease Inhibits

Caption: Mechanism of action of Simeprevir, the drug derived from the title compound.

Safety and Handling

As a research chemical, this compound should be handled with appropriate precautions.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection).

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including a lab coat, safety glasses, and chemical-resistant gloves, is required. All manipulations should be performed in a well-ventilated fume hood.

References

A Guide to the Spectroscopic Characterization of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: As of the date of this publication, detailed experimental spectroscopic data for 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL (CAS No. 923289-21-8) is not publicly available in peer-reviewed literature or major chemical databases. This guide has been developed to serve as an in-depth predictive analysis based on foundational spectroscopic principles and comparative data from structurally analogous compounds. The protocols and interpretations provided herein are designed to guide researchers in the potential characterization of this molecule and similar chemical entities.

Introduction

In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is a cornerstone of progress. Molecules incorporating heterocyclic scaffolds, such as quinoline and thiazole, are of significant interest due to their diverse pharmacological activities.[1] The compound this compound represents a complex architecture combining these two important pharmacophores. Its chemical formula is C₁₇H₁₈N₂O₂S, with a molecular weight of 314.41 g/mol .[2]

This technical guide provides a comprehensive, albeit predictive, overview of the key spectroscopic data points required to fully characterize this molecule. As a Senior Application Scientist, the aim is not merely to list potential data but to explain the scientific rationale behind the predicted spectral features. We will delve into Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering insights into how the molecule's unique structure dictates its spectroscopic fingerprint. The methodologies described are grounded in established laboratory practices and are designed to be self-validating, ensuring that researchers can confidently apply these principles to their own work.

Molecular Structure and Predicted Spectroscopic Features

The structural complexity of the target molecule, featuring aromatic, heterocyclic, and aliphatic moieties, gives rise to a rich and informative spectroscopic profile. The quinolin-4-ol core, the substituted thiazole ring, and the methoxy, methyl, and isopropyl groups each provide distinct signals that, when analyzed collectively, allow for unambiguous identification.

To facilitate a clear discussion, the atoms in the molecule are numbered as shown in the diagram below. This numbering is for illustrative purposes within this guide and may not conform to IUPAC nomenclature standards.

Caption: Labeled structure of the target molecule for NMR assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted Analysis)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. The predicted ¹H and ¹³C NMR spectra of the target compound would provide a wealth of structural information.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is anticipated to show distinct signals for each unique proton environment. The quinolin-4-ol tautomer is expected to be the major form in solution, influencing the chemical shifts of nearby protons.

Predicted Shift (ppm)MultiplicityIntegrationAssignmentRationale
~11.0 - 12.0broad singlet1H4-OHThe hydroxyl proton of the quinolin-4-ol is expected to be significantly deshielded due to hydrogen bonding and resonance, appearing as a broad signal.
~7.5 - 7.8doublet1HH-5Aromatic proton on the quinoline ring, likely a doublet coupled to H-6. Its exact shift is influenced by the electron-donating methoxy group and the electron-withdrawing ring nitrogen.
~7.2 - 7.4singlet1HH-3This proton is on the pyridinol ring of the quinoline system, adjacent to the bulky thiazole substituent. It is expected to be a singlet due to the absence of adjacent protons.
~7.1 - 7.3singlet1HH-5' (thiazole)The sole proton on the thiazole ring is expected to appear as a singlet in this region.
~6.9 - 7.1doublet1HH-6Aromatic proton on the quinoline ring, coupled to H-5. It is shielded by the para-methoxy group.
~3.9 - 4.1singlet3H7-OCH₃The methoxy protons are shielded and appear as a sharp singlet. This is a characteristic chemical shift for aryl methoxy groups.[3]
~3.0 - 3.4septet1HH-1'' (isopropyl)The methine proton of the isopropyl group is split by the six equivalent methyl protons into a septet.
~2.4 - 2.6singlet3H8-CH₃The methyl group at position 8 is attached to the aromatic ring and is expected to appear as a singlet in the typical benzylic methyl region.
~1.3 - 1.5doublet6HH-2'', H-3'' (isopropyl)The two methyl groups of the isopropyl substituent are equivalent and are split by the methine proton into a doublet.
Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, identifying all 17 unique carbon atoms in the molecule.

Predicted Shift (ppm)AssignmentRationale
~175 - 180C-4The carbon bearing the hydroxyl group in the quinolin-4-ol tautomer is highly deshielded.
~165 - 170C-2' (thiazole)The carbon atom of the thiazole ring bonded to the quinoline and the sulfur atom is expected to be significantly deshielded.
~155 - 160C-7Aromatic carbon attached to the electron-donating methoxy group.
~150 - 155C-4' (thiazole)The carbon of the thiazole ring bearing the isopropyl group.
~145 - 150C-2The quinoline carbon attached to the thiazole substituent.
~140 - 145C-8aQuaternary carbon at the fusion of the two quinoline rings.
~125 - 130C-5Aromatic CH carbon.
~120 - 125C-4aQuaternary carbon at the ring fusion.
~115 - 120C-5' (thiazole)The CH carbon of the thiazole ring.
~110 - 115C-6Aromatic CH carbon, shielded by the methoxy group.
~105 - 110C-8Aromatic carbon bearing the methyl group.
~100 - 105C-3Aromatic CH carbon in the pyridinol ring.
~55 - 607-OCH₃The carbon of the methoxy group is highly shielded.
~30 - 35C-1'' (isopropyl)The methine carbon of the isopropyl group.
~22 - 25C-2'', C-3'' (isopropyl)The two equivalent methyl carbons of the isopropyl group.
~15 - 208-CH₃The carbon of the methyl group attached to the quinoline ring.
Experimental Protocol: NMR Spectroscopy

The causality behind this protocol is to ensure high-resolution data suitable for unambiguous structural assignment.

  • Sample Preparation: Dissolve 5-10 mg of the solid compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its excellent solvating power for polar heterocyclic compounds and for its ability to allow observation of exchangeable protons like the 4-OH.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe. Higher field strengths improve signal dispersion, which is critical for resolving the complex aromatic region of this molecule.[1]

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H spectrum with 16-32 scans.

    • Set the spectral width to cover a range of -2 to 16 ppm to ensure all signals, including the potentially broad OH peak, are captured.

    • Use a relaxation delay (d1) of 2-5 seconds to allow for full magnetization recovery, ensuring accurate integration.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of the ¹³C isotope.

    • Set the spectral width to 0-200 ppm.

  • 2D NMR Experiments (for confirmation):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the relationships between H-5/H-6 and the isopropyl methine/methyl protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon, confirming assignments for all C-H pairs.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons. This is crucial for assigning quaternary carbons (e.g., C-2, C-4, C-4a, C-7, C-8, C-8a, C-2', C-4') by observing their correlations with nearby protons.

Infrared (IR) Spectroscopy (Predicted Analysis)

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The spectrum is a direct readout of the molecular vibrations.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeRationale
3400 - 3200 (broad)O-H stretchA broad, strong absorption is expected for the hydrogen-bonded hydroxyl group of the quinolin-4-ol.[4]
3100 - 3000Aromatic C-H stretchMedium to weak absorptions above 3000 cm⁻¹ are characteristic of C-H bonds on aromatic and heteroaromatic rings (quinoline, thiazole).
2960 - 2850Aliphatic C-H stretchStrong absorptions corresponding to the stretching of C-H bonds in the isopropyl and methyl groups.
1640 - 1620C=O stretch / C=N stretchThe quinolin-4-ol exists in tautomeric equilibrium with the quinolin-4-one. A strong band in this region can be attributed to the C=O of the keto tautomer and C=N stretching within the heterocyclic rings.
1600 - 1450C=C stretch (aromatic)Multiple sharp, medium-to-strong bands are characteristic of the carbon-carbon double bond stretching within the quinoline and thiazole rings.[5]
1250 - 1200Aryl C-O stretchA strong band corresponding to the asymmetric C-O-C stretching of the 7-methoxy group.
1050 - 1020Aryl C-O stretchA medium band for the symmetric C-O-C stretching of the methoxy group.
Experimental Protocol: IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a modern, rapid technique that requires minimal sample preparation.

  • Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the built-in clamp.

  • Data Acquisition:

    • Collect a background spectrum of the empty, clean ATR crystal. This is crucial to subtract the absorbance of the ambient atmosphere (CO₂, H₂O).

    • Collect the sample spectrum. Co-add 16 to 32 scans to achieve a good signal-to-noise ratio.

    • The typical spectral range is 4000 to 400 cm⁻¹.

Mass Spectrometry (MS) (Predicted Analysis)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. Furthermore, the fragmentation pattern observed can offer significant structural clues.

Predicted Mass Spectrum

For a molecule with the formula C₁₇H₁₈N₂O₂S, the exact monoisotopic mass is 314.1143 g/mol .

  • Molecular Ion (M⁺˙): A prominent peak is expected at m/z = 314. This peak confirms the molecular weight of the compound. The presence of a sulfur atom will also give rise to a characteristic M+2 peak (from the ³⁴S isotope) with an abundance of approximately 4.5% relative to the M⁺˙ peak.

Predicted Fragmentation Pathway

Under Electron Ionization (EI), the molecule will fragment in a predictable manner, typically involving the loss of stable neutral molecules or radicals. The quinoline and thiazole rings are relatively stable, but the substituents are likely points of initial fragmentation.

G M [M]⁺˙ m/z = 314 M_minus_CH3 [M - CH₃]⁺ m/z = 299 M->M_minus_CH3 - •CH₃ M_minus_C3H7 [M - C₃H₇]⁺ m/z = 271 M->M_minus_C3H7 - •C₃H₇ (isopropyl) Quinolinol_fragment Quinolinol Fragment m/z = 188 M->Quinolinol_fragment Cleavage of C-C bond Thiazole_fragment Isopropylthiazole cation m/z = 126 M->Thiazole_fragment Cleavage of C-C bond M_minus_CH3->M_minus_C3H7 - C₂H₄

Caption: Predicted major fragmentation pathway for the target molecule in EI-MS.

  • Loss of a Methyl Radical (m/z 299): A common fragmentation pathway is the loss of a methyl radical (•CH₃) from either the 8-methyl group or the isopropyl group, leading to a stable cation at m/z 299.

  • Loss of an Isopropyl Radical (m/z 271): Cleavage of the bond between the thiazole ring and the isopropyl group would result in the loss of an isopropyl radical (•C₃H₇), yielding a fragment at m/z 271. This is often a favorable fragmentation due to the stability of the resulting cation.

  • Cleavage of the Thiazole-Quinoline Bond: The single bond connecting the two heterocyclic systems is a likely point of cleavage. This could lead to two major fragment ions:

    • 7-methoxy-8-methylquinolin-4-ol cation radical (m/z ~188-189)

    • 4-isopropylthiazole cation (m/z 126)

Experimental Protocol: Mass Spectrometry
  • Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap instrument, is essential for obtaining an accurate mass measurement to confirm the elemental formula.

  • Sample Introduction: The sample can be introduced via direct infusion or, more commonly, coupled with a chromatographic technique like Gas Chromatography (GC) or Liquid Chromatography (LC). Given the molecule's polarity and relatively high molecular weight, LC-MS is the more appropriate choice.

  • LC-MS Conditions:

    • Chromatography: Use a C18 reverse-phase column with a gradient elution of water and acetonitrile (both containing 0.1% formic acid to promote ionization).

    • Ionization: Electrospray Ionization (ESI) in positive ion mode is the method of choice. The nitrogen atoms in the quinoline and thiazole rings are readily protonated, leading to a strong [M+H]⁺ ion at m/z 315.

  • Data Acquisition:

    • Acquire data in full scan mode over a range of m/z 50-500.

    • To study fragmentation, perform tandem MS (MS/MS) experiments. In this setup, the [M+H]⁺ ion (m/z 315) is isolated and fragmented by collision-induced dissociation (CID) to produce a product ion spectrum that can be used to confirm the structure.

Conclusion

The structural characterization of this compound is a multifaceted task that relies on the synergistic application of NMR, IR, and MS techniques. This guide provides a robust, predictive framework for interpreting the spectroscopic data of this molecule. The predicted ¹H and ¹³C NMR spectra would map the complete carbon-hydrogen framework, IR spectroscopy would confirm the presence of key functional groups such as the hydroxyl and aromatic rings, and high-resolution mass spectrometry would verify the molecular formula and reveal plausible fragmentation patterns. While based on prediction, the analysis herein is firmly grounded in established scientific principles and data from analogous structures, offering a reliable roadmap for any researcher undertaking the synthesis or analysis of this or related compounds.

References

Discovery and history of quinolone compounds in medicinal chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Discovery and History of Quinolone Compounds in Medicinal Chemistry

Abstract

The quinolones represent a major class of synthetic antibacterial agents that have become indispensable in clinical practice. Their journey, from a serendipitous discovery to potent, broad-spectrum agents, is a compelling narrative of medicinal chemistry innovation. This guide provides a comprehensive exploration of the discovery and historical development of quinolone compounds, detailing the evolution of their chemical structures, the corresponding expansion of their antimicrobial activity, and the elucidation of their unique mechanism of action. We will examine the structure-activity relationships that guided the development of successive generations, the emergence of bacterial resistance, and the experimental protocols fundamental to their study. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this crucial antibiotic class.

The Serendipitous Beginning: Discovery of the First Quinolone

The story of quinolones begins not with a targeted search for antibiotics, but as a fortunate accident during research into antimalarials. In 1962, while attempting to synthesize chloroquine, George Lesher and his colleagues at the Sterling-Winthrop Research Institute isolated a byproduct with unexpected antibacterial properties.[1][2][3][4] This compound was 1-ethyl-7-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid, later named nalidixic acid .[3][5]

Though technically a naphthyridone due to its 1,8-naphthyridine nucleus, nalidixic acid is universally considered the progenitor of all quinolone antibiotics.[1][5] Introduced clinically in 1967, its application was narrow.[5][6] It demonstrated activity primarily against Gram-negative bacteria like Escherichia coli and was used almost exclusively for treating urinary tract infections (UTIs) due to its poor systemic distribution and low serum concentrations.[5][7][8][9] Despite these limitations, the discovery of nalidixic acid provided a novel chemical scaffold and a new mechanism of antibacterial action, sparking a decades-long effort in medicinal chemistry to improve upon its structure and efficacy.[6]

The Evolution of a Scaffold: Generations of Quinolones

The history of quinolones is best understood by tracking their evolution through distinct "generations," each defined by significant structural modifications that expanded their antibacterial spectrum and improved their pharmacokinetic profiles.[1]

First-Generation Quinolones

The first generation, including nalidixic acid and later analogues from the 1970s like cinoxacin and oxolinic acid, were characterized by a limited spectrum of activity.[1][6][7]

  • Core Activity: Primarily effective against Gram-negative enteric bacilli. They notably lacked activity against Pseudomonas aeruginosa and Gram-positive organisms.[10]

  • Pharmacokinetics: Poor oral absorption and rapid excretion limited their use to uncomplicated UTIs.[2][7]

  • Resistance: A significant clinical drawback was the rapid development of bacterial resistance.[6]

Second-Generation: The Fluoroquinolone Breakthrough

The major breakthrough in quinolone research occurred in the late 1970s and early 1980s with the synthesis of the fluoroquinolones .[6][11] This new generation was defined by two critical structural modifications: the addition of a fluorine atom at the C-6 position and a piperazine ring at the C-7 position .[12][13] Norfloxacin was the first of this class, followed by the highly successful ciprofloxacin and ofloxacin.[6][11][14]

These changes had profound effects:

  • Expanded Gram-Negative Spectrum: The C-6 fluorine atom dramatically increased the inhibition of DNA gyrase, resulting in potent activity against a wide range of Gram-negative bacteria, including P. aeruginosa.[2][7]

  • Improved Gram-Positive Activity: The C-7 piperazine moiety conferred useful activity against some Gram-positive bacteria, such as Staphylococcus aureus.[15]

  • Enhanced Pharmacokinetics: These compounds exhibited much-improved oral bioavailability and tissue penetration, allowing for the treatment of systemic infections beyond the urinary tract.[2][4][11]

Third and Fourth Generations: Broadening the Spectrum

Subsequent research focused on enhancing activity against Gram-positive pathogens, particularly resistant strains of Streptococcus pneumoniae, and anaerobic bacteria.

  • Third-Generation: Compounds like levofloxacin (the L-isomer of ofloxacin) and gatifloxacin showed enhanced potency against Gram-positive organisms, especially pneumococci.[1][7][16][17] This made them valuable for treating respiratory tract infections, earning them the moniker "respiratory quinolones."[13]

  • Fourth-Generation: The development of agents such as moxifloxacin further improved Gram-positive coverage and added significant activity against anaerobic bacteria.[1][10][16][17] These structural modifications often involved bulkier substituents at the C-7 position.[17]

Table 1: The Generations and Evolving Spectrum of Quinolone Antibiotics

GenerationKey CompoundsApproximate Era of IntroductionKey Spectrum Enhancements
First Nalidixic acid, Cinoxacin, Oxolinic acid1960s - 1970sLimited to Gram-negative enteric bacteria for UTIs.[1][7][18]
Second Norfloxacin, Ciprofloxacin, Ofloxacin1980sBroadened Gram-negative coverage (incl. P. aeruginosa), some Gram-positive and atypical pathogen activity.[1][7][18]
Third Levofloxacin, Sparfloxacin, Gatifloxacin1990sEnhanced activity against Gram-positive bacteria, particularly S. pneumoniae.[1][7][17][18]
Fourth Moxifloxacin, TrovafloxacinLate 1990s - 2000sMaintained broad-spectrum activity with added potency against anaerobic bacteria.[1][17]

Mechanism of Action: Targeting Bacterial DNA Topology

Quinolones possess a unique bactericidal mechanism, directly inhibiting bacterial DNA synthesis.[4][19] They do not target cell walls or protein synthesis like many other antibiotic classes. Instead, they interfere with the function of two essential bacterial enzymes: DNA gyrase and topoisomerase IV .[19][20][21] These are type II topoisomerases responsible for managing the complex topology of bacterial DNA, a critical requirement for replication, transcription, and cell division.[21]

The process unfolds as follows:

  • Enzyme Binding: DNA gyrase and topoisomerase IV work by creating transient double-stranded breaks in DNA to allow another segment of DNA to pass through, after which they reseal the break.[19][21]

  • Quinolone Interference: Quinolones bind to the enzyme-DNA complex.[19]

  • Formation of a Ternary Complex: This binding stabilizes the complex in its cleaved state, preventing the DNA strands from being resealed.[22]

  • Lethal DNA Damage: The accumulation of these stalled cleavage complexes results in the release of permanent double-stranded DNA breaks, which triggers the SOS response and ultimately leads to rapid bacterial cell death.[20]

Because they effectively turn essential enzymes into cellular toxins, quinolones are often referred to as "topoisomerase poisons."[20][23] Notably, DNA gyrase is the primary target in most Gram-negative bacteria, while topoisomerase IV is the primary target in most Gram-positive bacteria.[24][25] Eukaryotic cells lack DNA gyrase, providing a basis for the selective toxicity of these drugs.[1]

Quinolone_Mechanism_of_Action cluster_0 Bacterial Cell Replication DNA Replication & Transcription Enzyme DNA Gyrase / Topoisomerase IV Replication->Enzyme requires Cleavage Transient Double-Strand DNA Break Enzyme->Cleavage creates Religation DNA Religation (Normal Process) Cleavage->Religation normally leads to TernaryComplex Stable Quinolone-Enzyme-DNA Cleavage Complex Religation->Replication allows continuation of Quinolone Quinolone Drug Quinolone->Cleavage binds & stabilizes TernaryComplex->Religation PREVENTS DSB Permanent Double-Strand Breaks TernaryComplex->DSB leads to Death Bacterial Cell Death DSB->Death triggers

Caption: Mechanism of Action of Quinolone Antibiotics.

Core Principles: Structure-Activity Relationships (SAR)

The systematic evolution of quinolones was driven by a deep understanding of their structure-activity relationships (SAR). Over 10,000 analogues have been synthesized, revealing the critical role of various substituents on the core quinolone pharmacophore.[1][2]

Quinolone_Pharmacophore img_node

Caption: Core Pharmacophore of Quinolone Antibiotics.

  • Positions C-3 and C-4: The carboxylic acid at C-3 and the ketone at C-4 are absolutely essential for antibacterial activity.[25][26] They are believed to be the primary sites of interaction with the DNA gyrase enzyme.[26]

  • Position N-1: Substitution at this position is vital for potency.[12] Small alkyl groups like ethyl (nalidixic acid) were improved upon by the introduction of a cyclopropyl group (ciprofloxacin), which confers significant activity against Gram-negative bacteria.[2][25]

  • Position C-6: The introduction of a fluorine atom is the hallmark of the fluoroquinolones. This substituent enhances both cell penetration and inhibition of DNA gyrase, leading to a massive increase in potency.[1][11][27]

  • Position C-7: This position is a key determinant of the antibacterial spectrum and potency. The addition of a basic heterocyclic ring, such as piperazine, dramatically improves activity, particularly against Gram-positive bacteria and Pseudomonas.[1][12][26] Modifications to this ring have been a major focus in developing third- and fourth-generation agents.

  • Position C-8: Substitutions at C-8 can influence activity and reduce the emergence of resistance.[25] A fluorine or methoxy group at this position has been shown to be beneficial.[2][25]

The Counter-Offensive: Mechanisms of Bacterial Resistance

The widespread use (and overuse) of quinolones has inevitably led to the emergence of bacterial resistance, which threatens their clinical utility.[20][21] Resistance is complex and multifactorial, typically arising from a combination of mechanisms.[21]

  • Target Modification: The most common mechanism is the accumulation of point mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE).[19][21][28] These mutations occur within specific "quinolone resistance-determining regions" (QRDRs) and alter the drug-binding site, reducing the affinity of quinolones for their targets.[21][24]

  • Reduced Drug Accumulation: Bacteria can limit the intracellular concentration of quinolones in two primary ways:

    • Efflux Pumps: Overexpression of chromosomally or plasmid-encoded efflux pumps actively transports the drugs out of the bacterial cell.[21][28][29]

    • Decreased Permeability: Mutations that alter or reduce the expression of outer membrane porin proteins can decrease the influx of the drugs into Gram-negative bacteria.[21]

  • Plasmid-Mediated Resistance: The acquisition of resistance genes on plasmids was an unexpected development.[21] These plasmids can carry genes like qnr, which encodes a protein that protects the target topoisomerases from quinolone binding, or genes for enzymes like AAC(6')-Ib-cr that can chemically modify and inactivate certain fluoroquinolones.[19][23]

Experimental Protocol: DNA Gyrase Supercoiling Inhibition Assay

The evaluation of new quinolone compounds fundamentally relies on in-vitro assays that measure their ability to inhibit their target enzymes. The DNA gyrase supercoiling assay is a cornerstone experiment in this field.

Objective: To determine the concentration of a quinolone compound required to inhibit 50% of the supercoiling activity of bacterial DNA gyrase (IC₅₀).

Principle: DNA gyrase, in the presence of ATP, introduces negative supercoils into relaxed circular plasmid DNA. This conformational change can be visualized by agarose gel electrophoresis, as supercoiled DNA migrates faster than relaxed DNA. An effective inhibitor will prevent this conversion, leaving the DNA in its relaxed state.

Materials:

  • Relaxed pBR322 plasmid DNA (1 µg/µL)

  • E. coli DNA Gyrase enzyme

  • 10X Assay Buffer (e.g., 350 mM Tris-HCl pH 7.5, 240 mM KCl, 40 mM MgCl₂, 20 mM DTT, 17.5 mM ATP, 65 mM spermidine)

  • Test quinolone compound (serially diluted in DMSO)

  • Nuclease-free water

  • Gyrase Stop Buffer/Loading Dye (e.g., 5% SDS, 25% Ficoll-400, 0.025% bromophenol blue)

  • 1% Agarose gel in 1X TBE buffer

  • Ethidium bromide or other DNA stain

  • Gel electrophoresis system and imaging equipment

Step-by-Step Methodology:

  • Reaction Setup: On ice, prepare a series of 1.5 mL microcentrifuge tubes. To each tube, add the components in the following order for a final reaction volume of 20 µL:

    • Nuclease-free water to volume

    • 2 µL of 10X Assay Buffer

    • 1 µL of test quinolone at various concentrations (or DMSO for no-drug control)

    • 0.5 µL of relaxed pBR322 DNA (500 ng)

  • Enzyme Addition: Add a pre-determined amount of DNA gyrase (e.g., 1 unit) to each tube. Create a "no enzyme" control containing all components except the gyrase to visualize the position of relaxed DNA.

  • Incubation: Gently mix the contents and incubate the reactions at 37°C for 60 minutes.

  • Stopping the Reaction: Terminate the reaction by adding 5 µL of Gyrase Stop Buffer/Loading Dye to each tube and vortexing briefly.

  • Agarose Gel Electrophoresis: Load the entire volume of each reaction into the wells of a 1% agarose gel. Run the gel at a constant voltage (e.g., 80-100 V) for 1-2 hours or until sufficient separation is achieved.

  • Visualization and Analysis: Stain the gel with ethidium bromide and visualize it under UV light. The "no enzyme" control will show a band corresponding to relaxed DNA. The "no-drug" control will show a faster-migrating band corresponding to fully supercoiled DNA. Increasing concentrations of the quinolone will show a dose-dependent decrease in the supercoiled band and an increase in the relaxed band.

  • IC₅₀ Determination: Quantify the band intensities using densitometry software. The IC₅₀ is the drug concentration at which the amount of supercoiled DNA is reduced by 50% compared to the no-drug control.

Clinical Perspective and Future Directions

The quinolones, particularly the fluoroquinolones, have been clinical blockbusters, used to treat a vast range of infections.[11] However, their story is also a cautionary one. The rise of resistance has curtailed their effectiveness against some pathogens.[3] Furthermore, a greater understanding of their potential for serious adverse effects—including tendinitis and tendon rupture, peripheral neuropathy, and central nervous system effects—has led to significant restrictions on their use by regulatory agencies like the FDA and EMA.[1][30][31][32]

Future research in this area is focused on designing novel quinolone analogues that can overcome existing resistance mechanisms, possess a better safety profile, and exhibit potent activity against multidrug-resistant pathogens. The rich history of the quinolones, from the serendipity of nalidixic acid to the rational design of fourth-generation agents, continues to provide invaluable lessons for the field of medicinal chemistry and the enduring fight against infectious diseases.

References

In-Silico Analysis of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Bridging the Gap Between Compound and Clinic with In-Silico Modeling

In the landscape of modern drug discovery, the journey from a promising chemical entity to a clinically approved therapeutic is fraught with challenges, high costs, and significant attrition rates. Computational, or in-silico, modeling has emerged as an indispensable tool to de-risk and accelerate this process.[1] By simulating molecular interactions and predicting pharmacokinetic properties, researchers can make more informed decisions, prioritize resources, and design more effective drug candidates.

This guide provides an in-depth technical walkthrough for the in-silico characterization of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL , a novel heterocyclic compound incorporating both quinoline and thiazole scaffolds. These moieties are prevalent in a wide array of pharmacologically active agents, exhibiting anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4][5][6][7][8][9][10][11]

Given the well-documented role of quinoline derivatives as kinase inhibitors in oncology, this guide will use a relevant and well-characterized kinase as a putative biological target to illustrate a complete in-silico workflow.[12][13][14][15][16] Specifically, we will hypothesize its interaction with Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) , a key mediator of angiogenesis and a validated target in cancer therapy.

This document is structured to provide not just a sequence of steps, but the scientific rationale behind each methodological choice, ensuring a robust and self-validating computational experiment.

Part 1: Foundational Workflow: Ligand and Macromolecule Preparation

The fidelity of any in-silico model is fundamentally dependent on the quality of the input structures. This initial phase involves the meticulous preparation of both the small molecule (ligand) and the protein target (macromolecule) to ensure they are chemically and structurally ready for simulation.

Ligand Preparation: From 2D Structure to 3D Conformer

The starting point is the 2D chemical structure of this compound. This must be converted into a three-dimensional, energetically minimized conformation suitable for docking.

Step-by-Step Protocol:

  • Structure Generation: Draw the 2D structure of the molecule using chemical drawing software such as ChemDraw or Marvin Sketch. Alternatively, obtain the structure from a chemical database using its CAS number (923289-21-8).

  • Conversion to 3D: Use a program like Open Babel to convert the 2D representation into an initial 3D structure.

  • Energy Minimization: This is a critical step to relieve any steric strain and find a low-energy conformation. This can be performed using force fields like MMFF94 or UFF within software packages like Avogadro or MOE. The resulting minimized structure should be saved in a format suitable for docking, such as .mol2 or .pdb.

Target Identification and Preparation: Selecting and Refining the Biological Context

As previously stated, we will proceed with VEGFR2 as our putative target. The Protein Data Bank (PDB) is the primary repository for 3D structures of biological macromolecules.[17][18][19][20][21]

Step-by-Step Protocol:

  • PDB Structure Selection: Search the RCSB PDB database for a high-resolution crystal structure of human VEGFR2 kinase domain, preferably co-crystallized with a small molecule inhibitor. For this guide, we will select PDB ID: 3VHE . This structure is in complex with axitinib, which helps to define the ATP-binding site.

  • Initial Cleanup: Download the PDB file. For docking, it is crucial to remove non-essential molecules from the crystal structure, such as water molecules, co-solvents, and any co-crystallized ligands. This can be accomplished using visualization software like PyMOL or UCSF Chimera.

  • Protonation and Charge Assignment: Add polar hydrogen atoms to the protein, as they are typically not resolved in X-ray crystal structures. Assign partial charges using a force field (e.g., AMBER, CHARMM). This is often handled by specialized software like AutoDockTools.

  • Final Preparation for Docking: Convert the cleaned and protonated protein structure into the .pdbqt format required by AutoDock Vina. This format includes atomic charges and atom type definitions.

G cluster_ligand Ligand Preparation cluster_protein Target Preparation l1 2D Structure of Compound l2 Convert to 3D Structure l1->l2 l3 Energy Minimization (e.g., MMFF94) l2->l3 l4 Save as .mol2 or .pdb l3->l4 p1 Select PDB Structure (e.g., 3VHE) p2 Remove Water & Ligands p1->p2 p3 Add Hydrogens & Assign Charges p2->p3 p4 Convert to .pdbqt format p3->p4

Caption: Workflow for Ligand and Target Preparation.

Part 2: Molecular Docking: Predicting Binding Affinity and Pose

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[22] It is a cornerstone of structure-based drug design, allowing for the rapid screening of compounds and the elucidation of key intermolecular interactions. We will use AutoDock Vina, a widely used and validated docking program.

Step-by-Step Protocol:

  • Ligand Preparation for Vina: Convert the energy-minimized ligand file (.mol2 or .pdb) to the .pdbqt format using AutoDockTools. This step assigns Gasteiger charges and defines the rotatable bonds.

  • Grid Box Definition: The search space for the docking simulation is defined by a "grid box". This box should encompass the entire binding site of the target protein. A common practice is to center the grid on the position of the co-crystallized ligand (in this case, the space occupied by axitinib in 3VHE). The dimensions of the box should be large enough to allow the ligand to rotate and translate freely within the active site.

  • Configuration File: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand files, the coordinates of the grid box center, and its dimensions.

  • Running the Docking Simulation: Execute AutoDock Vina from the command line, providing the configuration file as input. Vina will perform a series of conformational searches and score the resulting poses.

  • Analysis of Results: Vina outputs a file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol). The lower (more negative) the binding energy, the higher the predicted affinity. The top-ranked pose is then visualized and analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein's active site residues.

G start Prepared Ligand (.pdbqt) Prepared Receptor (.pdbqt) grid Define Grid Box (Binding Site) start->grid config Create Configuration File start->config grid->config run Run AutoDock Vina config->run output Output: Binding Poses & Affinity Scores (kcal/mol) run->output analyze Visualize & Analyze Top-Ranked Pose output->analyze G start Docked Protein-Ligand Complex prep Generate Complex Topology (Protein + Ligand Parameters) start->prep solvate Solvate with Water & Add Ions prep->solvate minimize Energy Minimization solvate->minimize nvt NVT Equilibration (Temperature) minimize->nvt npt NPT Equilibration (Pressure) nvt->npt md Production MD Simulation (e.g., 100 ns) npt->md analyze Trajectory Analysis (RMSD, RMSF) md->analyze G start Stable Protein-Ligand Complex (from Docking/MD) identify Identify Key Interaction Features (H-bonds, Hydrophobic, etc.) start->identify generate Generate 3D Pharmacophore Model identify->generate validate Validate Model (Optional) generate->validate screen Virtual Screening of Compound Libraries validate->screen hits Identify Novel 'Hit' Compounds screen->hits

References

Methodological & Application

Synthesis of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL: An Application Note and Detailed Protocol

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the synthesis of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL , a key building block in the development of advanced antiviral therapeutics, notably as a precursor to simeprevir, a potent HCV protease inhibitor. This guide is intended for researchers, medicinal chemists, and professionals in drug development, offering a detailed, step-by-step protocol grounded in established synthetic transformations.

The synthetic strategy herein is a convergent approach, focusing on the robust and well-documented Gould-Jacobs reaction for the construction of the quinolin-4-ol core, followed by the formation of the thiazole moiety via a modified Hantzsch thiazole synthesis . This methodology has been selected for its reliability, scalability, and the commercial availability of the requisite starting materials.

Strategic Overview of the Synthesis

The synthesis is logically divided into two main stages: the formation of the quinoline core and the subsequent annulation of the thiazole ring.

Stage 1: Construction of the Quinolin-4-ol Core via the Gould-Jacobs Reaction. This stage involves the condensation of a substituted aniline, 3-methoxy-2-methylaniline, with diethyl ethoxymethylenemalonate (DEEM), followed by a thermally induced intramolecular cyclization to yield the 4-hydroxyquinoline scaffold.

Stage 2: Formation of the 2-Thiazolyl Substituent. This stage focuses on the conversion of the 2-position of the quinoline into the desired 2-(4-isopropylthiazol-2-yl) group. This is achieved by first converting a carboxylic acid precursor at the 2-position into a thioamide, which then undergoes a Hantzsch-type cyclization with an appropriate α-haloketone.

Below is a visual representation of the overall synthetic workflow.

G cluster_stage1 Stage 1: Quinoline Core Synthesis cluster_stage2 Stage 2: Thiazole Ring Formation A 3-Methoxy-2-methylaniline C Condensation A->C B Diethyl Ethoxymethylenemalonate (DEEM) B->C D Thermal Cyclization C->D Anilidomethylenemalonate Intermediate E Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate D->E F Thionation with Lawesson's Reagent E->F G Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carbothioate F->G I Hantzsch Thiazole Synthesis G->I H 1-Bromo-3-methyl-2-butanone H->I J Final Product: this compound I->J

Caption: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Quinoline Core

The Gould-Jacobs reaction is a powerful method for synthesizing 4-hydroxyquinolines from anilines and malonic esters.[1][2][3][4] The reaction proceeds in two key steps: an initial condensation to form an anilidomethylenemalonate, followed by a high-temperature cyclization.[2][4]

Protocol 1.1: Condensation of 3-Methoxy-2-methylaniline with Diethyl Ethoxymethylenemalonate (DEEM)

This step involves a nucleophilic substitution of the ethoxy group of DEEM by the aniline nitrogen.

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles (mmol) Equivalents
3-Methoxy-2-methylaniline 137.18 13.7 g 100 1.0
Diethyl Ethoxymethylenemalonate (DEEM) 216.23 22.7 g 105 1.05

| Toluene | - | 100 mL | - | - |

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-methoxy-2-methylaniline (13.7 g, 100 mmol) and toluene (100 mL).

  • Stir the mixture at room temperature until the aniline is fully dissolved.

  • Add diethyl ethoxymethylenemalonate (22.7 g, 105 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 110-120 °C) and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the reaction mixture to cool to room temperature.

  • Remove the toluene under reduced pressure using a rotary evaporator to yield the crude diethyl 2-(((3-methoxy-2-methylphenyl)amino)methylene)malonate as a viscous oil. This intermediate is often used in the next step without further purification.

Protocol 1.2: Thermal Cyclization to form Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate

This intramolecular cyclization is a pericyclic reaction that requires high temperatures to overcome the activation energy barrier.[2][5] The use of a high-boiling solvent like diphenyl ether is crucial.

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles (mmol)
Crude Diethyl 2-(((3-methoxy-2-methylphenyl)amino)methylene)malonate ~307.34 ~30.7 g ~100
Diphenyl ether 170.21 150 mL -

| Dowtherm A (optional) | - | 150 mL | - |

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, place the crude diethyl 2-(((3-methoxy-2-methylphenyl)amino)methylene)malonate.

  • Add diphenyl ether (150 mL).

  • Heat the mixture with vigorous stirring to 250-260 °C.

  • Maintain this temperature for 30-60 minutes. The product will begin to precipitate out of the hot solution.

  • Allow the reaction mixture to cool to room temperature.

  • Add hexane (200 mL) to the cooled mixture to further precipitate the product and dilute the high-boiling solvent.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with hexane (3 x 50 mL) to remove residual diphenyl ether.

  • Dry the solid under vacuum to afford methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate.

Part 2: Synthesis of the Thiazole Moiety

The formation of the thiazole ring is accomplished through the Hantzsch thiazole synthesis, a classic and efficient method involving the reaction of a thioamide with an α-haloketone.[6][7][8]

Protocol 2.1: Thionation of the Quinoline Ester using Lawesson's Reagent

Lawesson's reagent is a powerful thionating agent used to convert carbonyls into thiocarbonyls.[1][9][10][11]

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles (mmol) Equivalents
Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate 261.26 26.1 g 100 1.0
Lawesson's Reagent 404.47 22.2 g 55 0.55

| Anhydrous Toluene | - | 250 mL | - | - |

Procedure:

  • To a 500 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate (26.1 g, 100 mmol) and anhydrous toluene (250 mL).

  • Add Lawesson's reagent (22.2 g, 55 mmol) to the suspension.

  • Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 2-3 hours, or until TLC analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature.

  • The reaction mixture can be filtered to remove any insoluble byproducts.

  • The filtrate is then concentrated under reduced pressure. The crude product, methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carbothioate, can be purified by column chromatography on silica gel or used directly in the next step.

Protocol 2.2: Hantzsch Thiazole Synthesis

This step involves the cyclocondensation of the thioamide with an α-bromoketone to form the thiazole ring.

Materials:

Reagent/Solvent Molar Mass ( g/mol ) Quantity Moles (mmol) Equivalents
Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carbothioate ~277.32 ~27.7 g ~100 1.0
1-Bromo-3-methyl-2-butanone 165.04 17.3 g 105 1.05

| Ethanol | - | 300 mL | - | - |

Procedure:

  • In a 500 mL round-bottom flask, dissolve the crude methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carbothioate in ethanol (300 mL).

  • Add 1-bromo-3-methyl-2-butanone (17.3 g, 105 mmol) to the solution.

  • Heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the reaction by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate upon cooling. If not, the solvent can be partially removed under reduced pressure to induce crystallization.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold ethanol (2 x 30 mL).

  • The crude product can be recrystallized from a suitable solvent system (e.g., ethanol/water or acetonitrile) to yield pure this compound.

Mechanistic Insights

A deeper understanding of the reaction mechanisms is crucial for troubleshooting and optimization.

Gould-Jacobs Reaction Mechanism

G A Aniline attacks DEEM (Nucleophilic Addition) B Elimination of Ethanol A->B C Anilidomethylenemalonate Intermediate B->C D 6π-Electrocyclization (High Temperature) C->D E Keto-Enol Tautomerization D->E F 4-Hydroxyquinoline Product E->F

Caption: Mechanism of the Gould-Jacobs Reaction.

The reaction is initiated by a nucleophilic attack of the aniline on the electron-deficient alkene of DEEM, followed by the elimination of ethanol to form the key anilidomethylenemalonate intermediate.[4] The subsequent high-temperature cyclization is a concerted 6-pi electrocyclization, a type of pericyclic reaction, which forms the quinoline ring.[2] The final product is formed after tautomerization to the more stable aromatic 4-hydroxyquinoline.

Hantzsch Thiazole Synthesis Mechanism

G A Thioamide attacks α-haloketone (SN2 Reaction) B Intramolecular Cyclization (Nucleophilic attack on carbonyl) A->B C Dehydration B->C D Aromatic Thiazole Product C->D

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

The sulfur of the thioamide acts as a nucleophile, displacing the bromide from the α-haloketone in an SN2 reaction.[6] The resulting intermediate then undergoes an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. Finally, dehydration of the cyclic intermediate leads to the formation of the aromatic thiazole ring.[7]

Safety and Handling Precautions

  • Diethyl ethoxymethylenemalonate (DEEM): Causes skin, eye, and respiratory tract irritation. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[12][13][14][15]

  • Lawesson's Reagent: Harmful if swallowed or in contact with skin. In contact with water, it releases flammable and toxic gases. It is also a lachrymator. Handle in a fume hood, away from moisture, and wear appropriate PPE.[1][9][10][11]

  • 1-Bromo-3-methyl-2-butanone: Lachrymator and skin irritant. Handle with care in a fume hood and wear gloves and safety glasses.[16][17][18][19][20][21]

  • High-Temperature Reactions: The thermal cyclization step requires high temperatures. Use appropriate heating mantles and ensure the glassware is free of defects. Use a blast shield for added safety.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic route detailed in this application note provides a reliable and efficient method for the preparation of this compound. By employing the Gould-Jacobs and Hantzsch reactions, this protocol offers a clear and scalable pathway for obtaining this important pharmaceutical intermediate. Careful adherence to the experimental procedures and safety precautions is essential for a successful and safe synthesis.

References

Application Notes & Protocols: Leveraging 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL as a Privileged Scaffold for Modern Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on utilizing the novel heterocyclic compound, 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, as a foundational scaffold for drug discovery programs. This scaffold is a recognized building block in the synthesis of Simeprevir, an NS3/4A protease inhibitor for Hepatitis C, highlighting its inherent value in bioactive molecule construction.[1] The core structure merges a quinoline moiety with a thiazole ring, both of which are considered "privileged scaffolds" in medicinal chemistry due to their recurring presence in a wide array of pharmacologically active agents.[2][3][4][5][6] This guide eschews a rigid template, instead presenting a logical, field-proven workflow that begins with initial scaffold characterization and target deconvolution, progresses through structure-activity relationship (SAR) studies and lead optimization, and culminates in essential biological and pharmacokinetic profiling.

Introduction to the Scaffold

The quinoline core is a versatile nitrogen-containing heterocycle found in numerous natural products and synthetic drugs, exhibiting a broad spectrum of activities including anticancer, antimicrobial, and antiviral properties.[2][3][5][7] Similarly, the thiazole ring is a key pharmacophore present in many approved drugs, valued for its diverse biological activities and metabolic stability.[8] The fusion of these two privileged structures in this compound (CAS Number: 923289-21-8) presents a unique and promising starting point for generating novel chemical entities with therapeutic potential.

This guide outlines a strategic pathway for researchers to unlock the potential of this scaffold, even in the absence of pre-existing public data on its specific biological targets.

Part 1: Target Identification and Validation

The foundational step in a scaffold-based drug design program is to identify its molecular target(s). Without this knowledge, optimization efforts are undirected. We present a dual approach, combining computational prediction with robust experimental validation.

In Silico Target Prediction: A Hypothesis-Generating Step

Before committing to resource-intensive wet-lab experiments, computational methods can generate valuable hypotheses about the scaffold's potential biological targets. Ligand-based similarity searching is a powerful technique, founded on the principle that structurally similar molecules often share common biological targets.

Protocol: Using Web Servers for Target Prediction

  • Obtain the Scaffold's Structure: Represent the this compound scaffold as a SMILES string: CC(C)c1csc(n1)-c2cc(O)c3ccc(OC)c(C)c3n2.

  • Utilize Prediction Servers: Input the SMILES string into publicly available, validated web servers.

    • SwissTargetPrediction: This server predicts targets based on a combination of 2D and 3D similarity to known ligands.[9][10][11] It provides a ranked list of potential targets, with the probability of interaction estimated.

    • 3DSTarPred: This tool focuses on 3D shape similarity, which can identify relationships missed by 2D methods.[12]

  • Analyze and Prioritize Results: The output will be a list of potential protein targets (e.g., kinases, proteases, GPCRs). Prioritize these targets based on:

    • Prediction Confidence: Focus on targets with the highest probability scores.

    • Therapeutic Relevance: Cross-reference the predicted targets with diseases of interest.

    • Structural Precedent: Note if other quinoline-thiazole hybrids have been reported to interact with these targets.

Experimental Target Identification: Affinity-Pulldown Mass Spectrometry (AP-MS)

AP-MS is a powerful, unbiased method for identifying protein targets that physically interact with a small molecule.[2][3][13] The strategy involves immobilizing a modified version of the scaffold to serve as "bait" to capture its binding partners from a cell lysate.

Causality Behind the Method: This protocol is designed to isolate specific binding partners from a complex mixture of thousands of cellular proteins. The use of a photo-affinity probe with a biotin tag allows for covalent cross-linking to true binders upon UV exposure, reducing the loss of weak binders during washing steps. The high affinity of biotin for streptavidin-coated beads ensures efficient capture of the probe-protein complexes.

Protocol: Photo-Affinity Pulldown for Target Identification

Phase 1: Synthesis of the Photo-Affinity Probe

  • Objective: Synthesize a derivative of the scaffold containing a photoreactive group (e.g., a diazirine) and an affinity handle (e.g., biotin) attached via a linker. The attachment point should be chosen carefully to minimize disruption of potential protein-binding interactions.

Phase 2: Experimental Procedure

  • Cell Culture and Lysate Preparation:

    • Culture a relevant human cell line (e.g., HEK293T for general screening, or a specific cancer cell line like HepG2 if pursuing oncology) to ~80-90% confluency.

    • Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer without SDS) containing protease and phosphatase inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris. Determine the total protein concentration using a BCA or Bradford assay.

  • Incubation and Cross-linking:

    • Incubate the cell lysate with the photo-affinity probe for 1-2 hours at 4°C. A parallel control incubation with a non-photoreactive version of the probe or DMSO alone is critical.

    • Transfer the mixture to a petri dish on ice and irradiate with UV light (e.g., 365 nm) for 15-30 minutes to induce covalent cross-linking between the probe and its binding partners.[14]

  • Affinity Capture:

    • Add streptavidin-coated magnetic beads to the irradiated lysate and incubate for 1 hour at 4°C to capture the biotinylated probe-protein complexes.[15]

    • Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. This step is crucial for reducing background noise.

  • Elution and Protein Identification:

    • Elute the captured proteins from the beads by boiling in SDS-PAGE sample buffer.

    • Separate the eluted proteins by 1D SDS-PAGE.

    • Visualize the proteins using a sensitive stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are unique to the photo-affinity probe lane (and absent or significantly reduced in the control lanes).

    • Identify the proteins in the excised bands using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis and Target Validation:

    • Analyze the mass spectrometry data using a proteomics software suite (e.g., MaxQuant) to identify the proteins.

    • Prioritize candidate targets that are consistently identified across biological replicates.

    • Validate the interaction using orthogonal methods, such as Western blotting, surface plasmon resonance (SPR), or enzymatic assays with the purified candidate protein.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Lysate Prepare Cell Lysate Incubate Incubate Lysate with Probe Lysate->Incubate Probe Synthesize Photo-Affinity Probe Probe->Incubate UV UV Cross-linking (365 nm) Incubate->UV Capture Capture on Streptavidin Beads UV->Capture Wash Wash to Remove Non-specific Binders Capture->Wash Elute Elute Bound Proteins Wash->Elute SDS_PAGE SDS-PAGE Separation Elute->SDS_PAGE MS LC-MS/MS Analysis SDS_PAGE->MS Analysis Data Analysis & Target Prioritization MS->Analysis

Workflow for Affinity-Pulldown Mass Spectrometry (AP-MS).

Part 2: Lead Optimization & SAR

Once a validated target is identified, the next phase involves systematically modifying the scaffold to improve potency, selectivity, and drug-like properties. This is achieved through Structure-Activity Relationship (SAR) studies.

Key Modification Points on the Scaffold

The structure of this compound offers several strategic points for chemical modification. The goal is to probe the chemical space around the scaffold to identify substituents that enhance target engagement.[16][17][18]

Position for ModificationRationale & StrategyPotential Functional Groups to Introduce
C4-OH of Quinoline This hydroxyl group can act as both a hydrogen bond donor and acceptor. It can be alkylated to probe for hydrophobic pockets or converted to an amine for alternative interactions.[19]-O-Alkyl, -O-Aryl, -NH2, -NH-Alkyl, amides
C7-OCH3 of Quinoline The methoxy group can be modified to explore the impact of sterics and electronics. Replacing it can alter solubility and metabolic stability.-OH, -OEt, -OCF3, -Cl, -F, small alkyl chains
C8-CH3 of Quinoline The methyl group provides a point to explore steric tolerance in the binding pocket. Larger or smaller groups can be tested.-H, -Ethyl, -Cyclopropyl
Isopropyl on Thiazole This group occupies a hydrophobic pocket. Altering its size and shape can fine-tune van der Waals interactions.-Cyclopropyl, -tert-Butyl, -Phenyl, -CF3
Synthetic Strategy: Analogue Generation

A robust synthetic chemistry program is essential. The synthesis of analogs will likely follow established routes for quinoline and thiazole construction, allowing for the introduction of diversity at the desired positions.[20] For example, modifications at the C4 position can often be achieved via O-alkylation of the quinolin-4-ol.[21]

Part 3: Biological Evaluation of Designed Analogs

As new analogs are synthesized, they must be evaluated in relevant biological assays to build the SAR.

Biochemical Assay: Kinase Inhibition

Given that many quinoline-based compounds are kinase inhibitors, a kinase inhibition assay is a relevant example protocol. This luminescence-based assay measures the amount of ATP remaining after a kinase reaction; a high signal indicates inhibition.[22][23][24]

Protocol: Luminescence-Based Kinase Inhibition Assay (384-well format)

  • Compound Preparation:

    • Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO, starting from 10 mM.

    • In a 384-well white assay plate, add 1 µL of each compound dilution. Include wells with DMSO only (0% inhibition) and a known inhibitor of the target kinase (100% inhibition control).

  • Kinase Reaction:

    • Prepare a master mix containing the target kinase and its specific peptide substrate in an appropriate kinase assay buffer (typically containing Tris-HCl, MgCl₂, and DTT).

    • Dispense 5 µL of the kinase/substrate mix into each well.

    • Initiate the reaction by adding 5 µL of an ATP solution (concentration should be at or near the Km for the specific kinase).

    • Incubate the plate at room temperature for 1 hour on a plate shaker.

  • Signal Detection:

    • Add 10 µL of an ATP detection reagent (e.g., Kinase-Glo®) to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.

    • Incubate for 10 minutes at room temperature to stabilize the signal.

    • Measure luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound concentration.

    • Plot percent inhibition versus compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Compound Prepare Compound Serial Dilutions in Plate AddKinase Add Kinase Mix to Plate Compound->AddKinase KinaseMix Prepare Kinase/ Substrate Master Mix KinaseMix->AddKinase StartRxn Add ATP to Initiate Reaction AddKinase->StartRxn Incubate Incubate at RT (e.g., 60 min) StartRxn->Incubate AddDetection Add ATP Detection Reagent (e.g., Kinase-Glo) Incubate->AddDetection Read Measure Luminescence AddDetection->Read Analyze Calculate IC50 Values Read->Analyze

Workflow for a luminescence-based kinase inhibition assay.
Cellular Assay: Antimicrobial Minimum Inhibitory Concentration (MIC)

The quinoline-thiazole motif is also prevalent in antimicrobial agents.[20][25][26] An MIC assay determines the lowest concentration of a compound that inhibits the visible growth of a microorganism and is a gold-standard method for assessing antibacterial or antifungal activity.[27][28][29][30]

Protocol: Broth Microdilution MIC Assay (96-well format)

  • Preparation:

    • Prepare a 2-fold serial dilution of the test compounds in a 96-well plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).

    • Prepare a standardized inoculum of the target microorganism (e.g., Staphylococcus aureus) to a final concentration of ~5 x 10⁵ CFU/mL.

  • Inoculation and Incubation:

    • Inoculate each well of the plate with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

    • Incubate the plate at 37°C for 18-24 hours.

  • Determining the MIC:

    • After incubation, visually inspect the wells for turbidity (a sign of bacterial growth).

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Part 4: Early ADME & Pharmacokinetic Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is critical to avoid late-stage failures. A standard panel of in vitro assays should be run on promising lead compounds.[1][7][31][32][33]

Assay TypeParameter MeasuredRationale and Importance
Solubility Kinetic & Thermodynamic SolubilityPoor solubility can lead to poor absorption and bioavailability. It is a fundamental property that affects all subsequent assays.
Permeability Caco-2 or PAMPAPredicts intestinal absorption and the potential for oral bioavailability. Caco-2 assays can also identify if a compound is a substrate for efflux pumps like P-gp.
Metabolic Stability Liver Microsome or Hepatocyte StabilityMeasures the rate at which the compound is metabolized by liver enzymes. A very high clearance rate suggests a short half-life in vivo.
Plasma Protein Binding Equilibrium Dialysis or UltrafiltrationDetermines the fraction of the compound bound to plasma proteins. Only the unbound fraction is free to interact with the target and exert a therapeutic effect.
CYP450 Inhibition IC₅₀ against major CYP isoforms (e.g., 3A4, 2D6, 2C9)Assesses the potential for drug-drug interactions. Inhibition of these key metabolic enzymes can lead to toxic accumulation of co-administered drugs.
hERG Inhibition Patch-clamp or binding assayEvaluates the risk of cardiotoxicity. Blockade of the hERG potassium channel can lead to fatal cardiac arrhythmias.

Conclusion

The this compound scaffold represents a highly valuable starting point for drug discovery. Its composition of two privileged heterocyclic systems, combined with its known role in the synthesis of a successful antiviral drug, provides a strong rationale for its exploration. By following a logical workflow of target identification, iterative chemical synthesis guided by SAR, and comprehensive biological and ADME profiling, research teams can effectively harness the potential of this scaffold to develop novel therapeutic agents. This guide provides the foundational protocols and strategic insights necessary to embark on such a program with scientific rigor and a clear path toward success.

References

Analytical methods for the quantification of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Quantitative Analysis of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of this compound, a quinoline derivative of interest in pharmaceutical research and development. We present three robust analytical methods, each suited for different stages of the drug development pipeline, from bulk substance characterization to bioanalytical quantification in complex matrices. The methodologies detailed herein include UV-Vis Spectrophotometry for rapid quantification of the pure active pharmaceutical ingredient (API), a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for assay and impurity profiling, and a highly sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantification in plasma. Each protocol is grounded in established scientific principles and adheres to international regulatory standards, including guidelines from the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).

Introduction and Physicochemical Profile

Accurate and precise quantification of drug candidates is a cornerstone of pharmaceutical development, ensuring safety, efficacy, and quality from early discovery through to clinical trials and manufacturing. This compound is a heterocyclic compound featuring a quinoline core, a structure common in pharmacologically active molecules.[1] The development of reliable analytical methods is therefore critical for its progression as a potential therapeutic agent.

This document serves as a practical guide for researchers, providing a tiered approach to quantification. The choice of method—UV-Vis, HPLC, or LC-MS/MS—depends on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and the need to separate the analyte from other components.[2][3]

Table 1: Physicochemical Properties of the Analyte

PropertyValueSource(s)
IUPAC Name 2-(4-isopropyl-1,3-thiazol-2-yl)-7-methoxy-8-methyl-4-quinolinol
CAS Number 923289-21-8[4][5]
Molecular Formula C₁₇H₁₈N₂O₂S[5]
Molecular Weight 314.41 g/mol
Physical Form Solid

Method 1: UV-Vis Spectrophotometry for Bulk API Quantification

Principle and Application

UV-Visible spectrophotometry is a versatile and cost-effective technique for the quantitative analysis of pure drug substances.[6] The method is based on the Beer-Lambert Law, which states that the absorbance of light by a solution is directly proportional to the concentration of the absorbing species.[7] This method is ideal for the rapid, high-throughput analysis of bulk this compound, such as in API release testing or dissolution studies, where the sample matrix is simple and free from interfering substances.[6][8]

Step-by-Step Protocol
  • Solvent Selection and Wavelength Determination (λmax):

    • Dissolve a small amount of the analyte in a suitable solvent (e.g., Methanol or Acetonitrile with 0.1% Formic Acid) in which it is freely soluble and stable.

    • Scan the solution across the UV-Vis spectrum (e.g., 200-400 nm) using a spectrophotometer to identify the wavelength of maximum absorbance (λmax). This wavelength provides the highest sensitivity and is used for all subsequent measurements.[6]

  • Preparation of Standard Solutions:

    • Accurately weigh approximately 10 mg of the reference standard and dissolve it in the selected solvent in a 100 mL volumetric flask to create a 100 µg/mL primary stock solution.

    • Perform serial dilutions from the primary stock solution to prepare a series of calibration standards. A typical concentration range might be 1, 2.5, 5, 10, 15, and 20 µg/mL.

  • Calibration Curve Construction:

    • Measure the absorbance of each calibration standard at the predetermined λmax, using the solvent as a blank.

    • Plot a graph of absorbance (Y-axis) versus concentration (X-axis).

    • Perform a linear regression analysis. The curve should have a correlation coefficient (R²) of ≥ 0.999.

  • Quantification of Unknown Sample:

    • Prepare the unknown sample solution, ensuring the final concentration is expected to fall within the linear range of the calibration curve.

    • Measure its absorbance at λmax.

    • Calculate the concentration of the analyte using the equation from the linear regression of the calibration curve.

Validation Considerations (ICH Q2(R1))

For this application, the key validation parameters according to ICH Q2(R1) guidelines are:[9][10]

  • Linearity: Assessed from the calibration curve.

  • Accuracy: Determined by spiking a blank solution with known amounts of analyte at different levels (e.g., 80%, 100%, 120%) and calculating the percent recovery.

  • Precision (Repeatability): Assessed by performing multiple measurements of a single standard solution. The relative standard deviation (RSD) should typically be ≤ 2%.

Method 2: RP-HPLC for Purity Assessment and Assay

Principle and Application

High-Performance Liquid Chromatography (HPLC) is a powerful separation technique that is the cornerstone of pharmaceutical analysis.[11] A reversed-phase method, utilizing a nonpolar stationary phase (like C18) and a polar mobile phase, is highly effective for separating quinoline derivatives and their potential impurities or degradants.[1] This method provides superior specificity compared to UV-Vis spectrophotometry and is suitable for both the quantitative assay of the API and the determination of its purity.[2] The method described is designed to be stability-indicating, meaning it can resolve the main compound from its degradation products.

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_data Data Analysis MobilePhase Mobile Phase (e.g., ACN:Water) Injector Autosampler (Inject 20 µL) MobilePhase->Injector Elution SamplePrep Sample Preparation (Dissolve in Mobile Phase) SamplePrep->Injector Inject Sample Standards Standard Preparation (Calibration Curve) Standards->Injector Inject Standards Column C18 Column (e.g., 4.6x150mm, 5µm) Injector->Column Separation Detector UV/PDA Detector (Monitor at λmax) Column->Detector Detection Chromatogram Generate Chromatogram Detector->Chromatogram Integration Integrate Peak Area Chromatogram->Integration Quantification Quantify vs. Standards Integration->Quantification

Caption: RP-HPLC experimental workflow from preparation to data analysis.

Detailed Protocol

Chromatographic Conditions:

  • Column: C18, 4.6 x 150 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of Acetonitrile and Water (containing 0.1% Formic Acid) (e.g., 60:40 v/v). The exact ratio should be optimized to achieve a suitable retention time (e.g., 4-8 minutes) and resolution from any impurities.[11][12]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at λmax determined previously (or Diode Array Detector scanning 200-400 nm)

  • Injection Volume: 10 µL

Procedure:

  • System Suitability: Before sample analysis, inject a standard solution (e.g., 10 µg/mL) six times. The system is deemed ready if the RSD for peak area and retention time is ≤ 2.0%, and theoretical plates are > 2000.

  • Calibration Standards: Prepare calibration standards in the mobile phase across a suitable range (e.g., 1-50 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to achieve a final concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.

  • Analysis: Inject the blank, calibration standards, and samples. Construct a calibration curve by plotting peak area against concentration.

  • Calculation: Determine the concentration of the analyte in the sample solution from the calibration curve. Calculate the assay or purity based on the initial sample weight and dilution factors.

Method Validation Protocol (ICH Q2(R1))

A comprehensive validation should be performed to demonstrate that the method is suitable for its intended purpose.[9][13][14]

Table 2: Summary of HPLC Method Validation Parameters

ParameterPurposeAcceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte.Peak is resolved from degradants (in forced degradation study) and matrix components. Peak purity index > 0.995.
Linearity To demonstrate a proportional relationship between signal and concentration.R² ≥ 0.999 over the specified range.
Range The concentration interval where the method is precise, accurate, and linear.Typically 80-120% of the test concentration for assay.
Accuracy Closeness of test results to the true value.% Recovery between 98.0% and 102.0% at three concentration levels.
Precision
RepeatabilityPrecision under the same conditions over a short interval.RSD ≤ 2.0% for 6 replicate injections.
Intermediate PrecisionPrecision within the same lab (different days, analysts, equipment).Overall RSD ≤ 2.0%.
LOD / LOQ Lowest amount detectable / quantifiable with acceptable precision and accuracy.Determined by signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) or standard deviation of the response and the slope.
Robustness Capacity to remain unaffected by small, deliberate variations in method parameters.System suitability parameters are met despite minor changes (e.g., ±2% mobile phase composition, ±0.1 mL/min flow rate).

Method 3: LC-MS/MS for Bioanalysis

Principle and Application

For quantifying drugs in complex biological matrices such as plasma or urine, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3][15] Its exceptional sensitivity and selectivity allow for the detection of picogram to nanogram levels of the analyte.[16] This method couples the separating power of LC with the specific detection of MS/MS. The analyte is ionized (typically using Electrospray Ionization - ESI), and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This process, known as Multiple Reaction Monitoring (MRM), provides a highly specific signal, minimizing interference from the complex biological matrix.[3] This protocol is developed in accordance with FDA guidelines on bioanalytical method validation.[17][18]

Bioanalytical Workflow

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS System cluster_analysis Data Analysis Plasma Plasma Sample (e.g., 50 µL) IS Add Internal Standard (IS) Plasma->IS PPT Protein Precipitation (e.g., 150 µL ACN) IS->PPT Vortex Vortex & Centrifuge PPT->Vortex Supernatant Collect Supernatant Vortex->Supernatant LC UPLC Separation (Fast Gradient) Supernatant->LC Inject MS Mass Spectrometer (ESI+, MRM Mode) LC->MS Ionization Integration Integrate Peak Areas (Analyte & IS) MS->Integration Ratio Calculate Area Ratio (Analyte/IS) Integration->Ratio Quantification Quantify vs. Curve Ratio->Quantification

Caption: Bioanalytical workflow including protein precipitation sample cleanup.

Detailed Protocol

Sample Preparation (Protein Precipitation):

  • Pipette 50 µL of plasma sample (or standard/QC) into a 1.5 mL microcentrifuge tube.

  • Add 150 µL of ice-cold acetonitrile containing a suitable internal standard (IS). The IS should be a structurally similar molecule, ideally a stable isotope-labeled version of the analyte.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at >12,000 g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions:

  • LC System: UPLC/UHPLC system for fast gradients.

  • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: A rapid gradient from ~5% B to 95% B over 2-3 minutes.

  • Flow Rate: 0.4 mL/min.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ion Source: Electrospray Ionization (ESI), Positive Mode.

  • MRM Transitions: These must be determined experimentally by infusing a standard solution of the analyte. A hypothetical transition would be:

    • Analyte: Q1 (Precursor) 315.1 → Q3 (Product) [e.g., 257.1]

    • Internal Standard: Q1 → Q3

Bioanalytical Method Validation (FDA Guidance)

Validation for bioanalytical methods is rigorous and must demonstrate performance in the biological matrix.[17][18]

Table 3: Summary of Bioanalytical Method Validation Parameters

ParameterPurposeGeneral Acceptance Criteria
Selectivity Demonstrate that the method can differentiate the analyte and IS from endogenous matrix components.Response in blank matrix should be < 20% of LLOQ response for the analyte and < 5% for the IS.
Calibration Curve Relationship between instrument response (analyte/IS ratio) and concentration.At least 6 non-zero standards. R² ≥ 0.99. Back-calculated concentrations within ±15% of nominal (±20% at LLOQ).
Accuracy & Precision Assessed using Quality Control (QC) samples at LLOQ, Low, Mid, and High concentrations.Mean concentration within ±15% of nominal. RSD ≤ 15% (±20% and ≤ 20% at LLOQ, respectively).
Matrix Effect To assess the suppression or enhancement of ionization by the biological matrix.Matrix Factor (analyte response in post-extraction spiked sample / analyte response in neat solution) should be consistent across lots. RSD ≤ 15%.
Recovery The efficiency of the extraction procedure.Recovery (analyte response in pre-extraction spiked sample / analyte response in post-extraction spiked sample) should be consistent and reproducible.
Stability Analyte stability in the matrix under various conditions.Mean concentration of stability samples should be within ±15% of nominal concentration of fresh samples. Includes Freeze-Thaw, Bench-Top, and Long-Term stability.

Conclusion

The analytical methods presented provide a robust framework for the quantification of this compound across various applications in the pharmaceutical sciences. The simple UV-Vis method is suitable for initial, high-concentration assays of the pure substance. The stability-indicating RP-HPLC method is essential for quality control, providing accurate assay values while simultaneously monitoring for impurities and degradation products. Finally, the highly sensitive and specific LC-MS/MS method is indispensable for pharmacokinetic and other bioanalytical studies requiring quantification in complex biological matrices. Proper validation of these methods according to the principles outlined in ICH and FDA guidelines is critical to ensure the generation of reliable and defensible data.[9][18]

References

Application Notes & Protocols: A Framework for Evaluating Quinoline-Based Compounds Against Hepatitis C Virus

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The emergence of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection, yet the quest for novel scaffolds with improved potency, pan-genotypic activity, and higher barriers to resistance continues. Quinoline derivatives have emerged as a promising class of heterocyclic compounds with demonstrated antiviral properties. This document provides a comprehensive experimental framework for researchers, scientists, and drug development professionals to rigorously test the efficacy and determine the mechanism of action of novel quinoline compounds against HCV. The protocols herein describe a multi-tiered approach, beginning with high-throughput cell-based screening using the HCV replicon system, followed by validation in an infectious virus model, and culminating in specific biochemical assays to elucidate the molecular target.

Introduction: The Case for New Anti-HCV Chemistries

Hepatitis C virus, a single-stranded RNA virus, is a leading cause of chronic liver disease, cirrhosis, and hepatocellular carcinoma.[1] The HCV genome encodes a single polyprotein that is processed by viral and cellular proteases into structural and nonstructural (NS) proteins.[2] The nonstructural proteins, including the NS3/4A protease, NS5A phosphoprotein, and the NS5B RNA-dependent RNA polymerase (RdRp), are essential for viral replication and have been the primary targets for DAA development.[3][4][5][6]

Current DAA combination therapies achieve sustained virologic response (SVR) rates exceeding 90%.[6][7] However, challenges remain, including the management of difficult-to-treat patient populations and the emergence of resistance-associated variants (RAVs).[8][9] This necessitates a continued search for new chemical entities. Quinoline-based structures are of significant interest; various derivatives have shown potent activity against HCV, with some acting as NS3/4A protease inhibitors and others inducing antiviral effects through host-mediated pathways like apoptosis.[1][10][11]

This guide provides a validated workflow to screen and characterize quinoline compounds, ensuring that resources are focused on candidates with the highest potential for clinical development.

Strategic Experimental Workflow

A robust screening cascade is essential for the efficient identification and validation of promising antiviral compounds. The process should begin with a high-throughput, safe, and cost-effective primary screen, followed by progressively more complex and biologically relevant assays for hit confirmation and characterization.

Causality Behind the Workflow: This tiered approach is designed to quickly eliminate inactive or cytotoxic compounds.

  • Primary Screening (Replicon System): This cell-based assay measures RNA replication only, removing the need to handle infectious virus, making it ideal for high-throughput screening (HTS).

  • Secondary Validation (HCVcc System): Confirms activity against the complete viral life cycle, including entry, translation, replication, assembly, and egress.

  • Mechanism of Action (MOA) Studies: Pinpoints the specific viral or host target, which is critical for lead optimization and understanding resistance potential.

  • Cytotoxicity Assessment: Performed at each step to ensure the observed antiviral effect is not due to cell death, allowing for the calculation of a selectivity index.

Diagram: High-Level Experimental Workflow

Below is a Graphviz diagram illustrating the proposed screening cascade.

G cluster_0 Phase 1: Primary Screening & Triage cluster_1 Phase 2: Hit Confirmation & Validation cluster_2 Phase 3: Mechanism of Action (MOA) Elucidation Compound_Library Quinoline Compound Library Replicon_Assay Protocol 1: HCV Replicon Assay (Luciferase-based, Measures RNA Replication) Compound_Library->Replicon_Assay Cytotoxicity_1 Protocol 5: Cytotoxicity Assay (e.g., CellTiter-Glo) Compound_Library->Cytotoxicity_1 Calculate_EC50_CC50 Calculate EC50, CC50, and Selectivity Index (SI) Replicon_Assay->Calculate_EC50_CC50 Cytotoxicity_1->Calculate_EC50_CC50 HCVcc_Assay Protocol 2: HCVcc Infectious System Assay (Measures Infectious Virus Production) Calculate_EC50_CC50->HCVcc_Assay Advance Hits (Potent & Selective) Validate_SI Validate SI in Infectious Model HCVcc_Assay->Validate_SI Cytotoxicity_2 Protocol 5: Repeat Cytotoxicity Assay Cytotoxicity_2->Validate_SI NS3_Assay Protocol 3: NS3/4A Protease Assay (Biochemical, FRET-based) Validate_SI->NS3_Assay Characterize Validated Hits NS5B_Assay Protocol 4: NS5B Polymerase Assay (Biochemical) Validate_SI->NS5B_Assay NS5A_Assay Further studies on NS5A function (e.g., resistance selection) Validate_SI->NS5A_Assay Host_Factor Host-Targeted Pathway Analysis (e.g., Apoptosis Assays) Validate_SI->Host_Factor

Caption: A tiered workflow for screening and characterizing quinoline compounds against HCV.

Primary Screening: The HCV Replicon System

Principle: The HCV replicon system is the cornerstone of initial anti-HCV screening. These are genetically engineered HCV genomes that can replicate autonomously within a host cell line (typically human hepatoma Huh-7 cells) but cannot produce infectious virus particles, enhancing safety. Subgenomic replicons, containing only the nonstructural proteins necessary for RNA replication (NS3-NS5B), are most common.[2] A reporter gene, such as luciferase, is often engineered into the replicon, allowing for a simple, sensitive, and high-throughput readout of replication levels.

Protocol 1: Luciferase-Based HCV Replicon Assay

Objective: To quantify the dose-dependent inhibition of HCV RNA replication by quinoline compounds.

Materials:

  • Huh-7 cells stably harboring a luciferase-reported HCV replicon (e.g., Genotype 1b Bart-796 replicon).

  • Complete Dulbecco's Modified Eagle Medium (DMEM) with 10% FBS, non-essential amino acids, and G418 for selection.

  • Test quinoline compounds dissolved in DMSO.

  • Positive Control: A known HCV inhibitor (e.g., Danoprevir, an NS3/4A inhibitor, or Sofosbuvir, an NS5B inhibitor).[2]

  • 96-well clear-bottom, white-walled cell culture plates.

  • Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).

  • Luminometer.

Procedure:

  • Cell Seeding: Trypsinize and count Huh-7 replicon cells. Seed 8,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 2x concentration serial dilution of the quinoline compounds in complete DMEM. Ensure the final DMSO concentration will be ≤0.5% to avoid solvent toxicity. Include vehicle (DMSO) and positive control wells.

  • Dosing: Carefully remove the old media from the cells and add 100 µL of the 2x compound dilutions to the appropriate wells.

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • Luciferase Assay:

    • Equilibrate the plate and the luciferase reagent to room temperature.

    • Remove media and add 100 µL of 1x PBS.

    • Add 100 µL of reconstituted luciferase reagent to each well.

    • Mix on an orbital shaker for 5 minutes to ensure complete cell lysis.

  • Data Acquisition: Read the luminescence signal on a plate-reading luminometer.

Self-Validation: The assay's validity rests on the controls. The signal in vehicle-treated wells should be high, while the positive control wells should show >90% inhibition. The Z'-factor, a statistical measure of assay quality, should be ≥ 0.5.

Hit Confirmation: The Infectious HCVcc System

Principle: While the replicon system is excellent for screening replication inhibitors, it cannot identify compounds that target other stages of the viral life cycle, such as entry or assembly. The HCV cell culture (HCVcc) system utilizes the full-length viral genome (e.g., from the JFH-1 isolate) to produce infectious virus particles, providing a more comprehensive assessment of antiviral activity.

Protocol 2: HCVcc Infection and Quantification Assay

Objective: To validate the efficacy of hit compounds against the complete viral life cycle.

Materials:

  • Huh-7.5 cells (a highly permissive subclone of Huh-7).

  • HCVcc virus stock (e.g., Jc1).

  • Test compounds, positive control, and vehicle control.

  • 96-well plates.

  • Primary antibody against HCV protein (e.g., anti-Core or anti-NS5A).

  • Secondary antibody conjugated to a detectable enzyme (e.g., HRP).

  • Substrate for detection (e.g., TMB for HRP).

  • Plate reader for absorbance.

Procedure:

  • Cell Seeding: Seed Huh-7.5 cells in 96-well plates and incubate overnight.

  • Infection & Treatment:

    • Prepare dilutions of the HCVcc stock to achieve a multiplicity of infection (MOI) of ~0.1.

    • Prepare 2x serial dilutions of the hit compounds.

    • Aspirate media from cells. Add the virus and compound dilutions simultaneously.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO₂.

  • Immunodetection (In-Cell ELISA):

    • Fix the cells with cold methanol.

    • Wash with PBS containing 0.05% Tween-20 (PBST).

    • Block with 5% non-fat milk in PBST for 1 hour.

    • Incubate with primary anti-HCV antibody overnight at 4°C.

    • Wash and incubate with HRP-conjugated secondary antibody for 1 hour.

    • Wash and add TMB substrate. Stop the reaction with 1M H₂SO₄.

  • Data Acquisition: Read absorbance at 450 nm.

Mechanism of Action (MOA) Elucidation

Once a compound is validated, the next critical step is to identify its molecular target. The primary DAA targets are the NS3/4A protease and the NS5B polymerase.[12][13]

Protocol 3: NS3/4A Protease Activity Assay (FRET-based)

Principle: This biochemical assay uses a synthetic peptide substrate that mimics an HCV polyprotein cleavage site. The peptide is flanked by a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorophore's signal via Förster Resonance Energy Transfer (FRET). Upon cleavage by the NS3/4A protease, the fluorophore and quencher are separated, resulting in a detectable increase in fluorescence.

Diagram: FRET-Based Protease Assay Principle

FRET_Assay cluster_0 No Inhibition cluster_1 Inhibition Substrate_NoInhib Fluorophore-Peptide-Quencher (Intact Substrate) Protease_NoInhib Active NS3/4A Protease Cleaved_F Fluorophore-Peptide Protease_NoInhib->Cleaved_F Cleavage Cleaved_Q Quencher Protease_NoInhib->Cleaved_Q Signal_On Fluorescence Signal ON Substrate_Inhib Fluorophore-Peptide-Quencher (Intact Substrate) Inhibited_Protease Inhibited NS3/4A (Bound to Quinoline) Signal_Off Fluorescence Signal OFF Quinoline Quinoline Compound Quinoline->Inhibited_Protease

Caption: Principle of the FRET assay for HCV NS3/4A protease activity.

Procedure (Brief):

  • Add recombinant NS3/4A protease enzyme to a 384-well plate.

  • Add serial dilutions of the test quinoline compound. Incubate briefly.

  • Initiate the reaction by adding the FRET peptide substrate.

  • Monitor the increase in fluorescence over time using a fluorescent plate reader.

  • Calculate the rate of reaction. Potent inhibitors will prevent the increase in fluorescence.

Protocol 4: NS5B RNA-Dependent RNA Polymerase (RdRp) Assay

Principle: This assay measures the synthesis of RNA by the recombinant NS5B polymerase. A common format uses a biotinylated RNA template hybridized to a poly-A primer, which is immobilized on a streptavidin-coated plate. The polymerase reaction is carried out in the presence of UTP and DIG-labeled UTP (Digoxigenin-UTP). The amount of newly synthesized, DIG-labeled RNA is quantified using an anti-DIG antibody conjugated to an enzyme (e.g., alkaline phosphatase), followed by the addition of a chemiluminescent substrate.

Procedure (Brief):

  • Immobilize the biotinylated RNA template/primer on a streptavidin-coated plate.

  • Add recombinant NS5B polymerase along with serial dilutions of the test compound.

  • Start the reaction by adding the nucleotide mixture (including DIG-UTP). Incubate for 1-2 hours.

  • Wash away unincorporated nucleotides.

  • Add anti-DIG-AP antibody and incubate.

  • Wash and add a chemiluminescent AP substrate.

  • Read the signal on a luminometer. A decrease in signal indicates inhibition of the polymerase.

Assessing Compound Safety: Cytotoxicity

Principle: It is crucial to distinguish true antiviral activity from non-specific cytotoxicity. A compound that kills the host cell will invariably reduce viral replication. The selectivity index (SI), the ratio of cytotoxicity to antiviral activity, is a key metric for prioritizing compounds.

Protocol 5: Cell Viability Assay (e.g., CellTiter-Glo®)

Objective: To measure the concentration at which a compound reduces cell viability by 50% (CC₅₀).

Procedure:

  • Seed Huh-7 cells (or the relevant cell line) in a 96-well plate.

  • Treat the cells with the same serial dilutions of the quinoline compound used in the antiviral assays.

  • Incubate for the same duration (e.g., 72 hours).

  • Add the CellTiter-Glo® reagent, which measures ATP levels as an indicator of cell viability.

  • Read the resulting luminescence.

Data Analysis and Interpretation

The primary outputs of these assays are the EC₅₀ (50% effective concentration for antiviral activity) and the CC₅₀ (50% cytotoxic concentration).

  • EC₅₀ Calculation: Plot the percentage of viral inhibition against the log of the compound concentration and fit a four-parameter logistic curve.

  • CC₅₀ Calculation: Plot the percentage of cell viability against the log of the compound concentration and fit a similar curve.

  • Selectivity Index (SI): SI = CC₅₀ / EC₅₀. A higher SI value indicates a more promising therapeutic window. Generally, an SI > 10 is considered a good starting point for a screening hit.

Table 1: Sample Data for Hypothetical Quinoline Compounds

Compound IDReplicon EC₅₀ (µM)Huh-7 CC₅₀ (µM)Selectivity Index (SI)Primary Target (from MOA)
QN-0011.2>100>83NS3/4A Protease
QN-00225.530.11.2(Discarded - Cytotoxic)
QN-0035.8>100>17NS5B Polymerase
QN-0040.0575.01500NS5A (by exclusion)
Control0.002>50>25,000NS3/4A Protease

Data for a known NS3/4A inhibitor (e.g., Grazoprevir) shown for comparison.

Conclusion

This application note outlines a systematic, multi-tiered strategy for the discovery and initial characterization of novel quinoline-based anti-HCV compounds. By following this workflow—from high-throughput replicon screening to specific MOA studies—researchers can efficiently identify potent and selective inhibitors. This logical progression ensures that only the most promising candidates, those with validated activity and a clear therapeutic window, are advanced into more complex preclinical models, thereby optimizing the drug discovery pipeline.

References

Topic: Cell-based Assays for Evaluating the Cytotoxicity of Novel Quinoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide by the Office of the Senior Application Scientist

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold and the Imperative of Cytotoxicity Profiling

Quinoline and its derivatives represent a privileged class of heterocyclic compounds in medicinal chemistry, demonstrating a vast spectrum of biological activities.[1][2] Their scaffold is a cornerstone in the development of therapeutics for cancer, malaria, and various microbial infections.[1][3] Particularly in oncology, quinoline derivatives have shown significant promise by inducing cancer cell death through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and the inhibition of critical signaling pathways like angiogenesis.[2][3][4]

The journey from a newly synthesized quinoline derivative to a potential clinical candidate is rigorous. A critical, non-negotiable early step is the comprehensive evaluation of its cytotoxic potential.[5][6] In vitro cytotoxicity assays serve as the primary filter, providing essential data on a compound's potency and its concentration-dependent effects on living cells.[7] This initial screening is fundamental for identifying promising lead compounds, understanding their mechanisms of action, and making informed decisions for further preclinical development.[5][8]

This guide provides an in-depth overview and detailed protocols for a multi-assay strategy to robustly evaluate the cytotoxicity of novel quinoline derivatives. We will move beyond simple viability metrics to build a more complete mechanistic profile, covering metabolic activity, membrane integrity, and the induction of programmed cell death (apoptosis).

Part 1: Foundational Experimental Design

Before embarking on specific assays, meticulous planning is required to ensure data integrity and reproducibility. The choices made at this stage are as critical as the assays themselves.

1.1. The Principle of Orthogonal Assays No single assay can provide a complete picture of a compound's cytotoxic effect. A compound might inhibit proliferation (a cytostatic effect) without immediately killing the cell, or it might induce different cell death pathways. Therefore, we employ a strategy of using multiple, mechanistically distinct (orthogonal) assays. This guide focuses on a trio of assays that interrogate different cellular functions:

  • MTT Assay: Measures mitochondrial metabolic activity, serving as a proxy for cell viability and proliferation.[9][10]

  • LDH Release Assay: Measures the integrity of the plasma membrane by detecting a cytosolic enzyme released upon cell lysis (necrosis or late apoptosis).[11][12]

  • Caspase-3/7 Assay: Directly measures the activity of key executioner caspases, providing a specific indicator of apoptosis.[13][14]

1.2. Judicious Selection of Cell Lines The choice of cell line is dictated by the research question. For anticancer drug screening, a panel of cancer cell lines relevant to the intended therapeutic area is crucial (e.g., MCF-7 for breast cancer, HepG2 for liver cancer).[15][16]

  • Critical Insight: It is imperative to include at least one non-cancerous cell line (e.g., human fibroblasts, HEK293) in your panel.[7][17] This allows for the calculation of a Selectivity Index (SI) , which is a crucial measure of a compound's potential therapeutic window. A high SI indicates that the compound is more toxic to cancer cells than to normal cells, a highly desirable characteristic.

1.3. Compound Management and Controls: The Bedrock of Reliability

  • Compound Solubilization: Most novel organic compounds, including quinolines, are dissolved in dimethyl sulfoxide (DMSO). Prepare a high-concentration stock (e.g., 10-20 mM) and create serial dilutions.

  • Vehicle Control: The final concentration of the solvent (DMSO) must be consistent across all wells and kept to a minimum (typically ≤0.5%) to prevent solvent-induced toxicity.[5] A "vehicle control" (cells treated with the highest concentration of DMSO used) is an essential baseline.

  • Positive Control: A well-characterized cytotoxic drug (e.g., Doxorubicin, Staurosporine) should be included in every experiment. This validates that the assay system is responsive and provides a benchmark for comparing the potency of your novel derivatives.

  • Culture Conditions: Cells should be in the logarithmic growth phase and free from contamination. Adherence to best practices in cell culture is non-negotiable for reliable data.[18]

Part 2: Primary Cytotoxicity Screening Workflow

The initial screen aims to determine the concentration-dependent effect of the quinoline derivatives on cell viability and membrane integrity. The MTT and LDH assays are workhorses for this stage.

Workflow Diagram: Primary Cytotoxicity Assessment

G cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Parallel Assays cluster_analysis Phase 4: Data Analysis start Seed Cells in 96-Well Plates (Optimal Density) incubate_attach Incubate 24h for Attachment start->incubate_attach treat Treat Cells with Compounds (e.g., 24, 48, 72h) incubate_attach->treat prep_cpd Prepare Serial Dilutions of Quinoline Derivatives prep_cpd->treat assay_ldh LDH Assay (Membrane Integrity) treat->assay_ldh Collect Supernatant assay_mtt MTT Assay (Metabolic Activity) analysis Calculate % Viability (MTT) Calculate % Cytotoxicity (LDH) assay_mtt->analysis assay_ldh->assay_mtt Use Cells from Same Plate assay_ldh->analysis ic50 Determine IC50 Values (Dose-Response Curves) analysis->ic50

Caption: A streamlined workflow for the initial screening of novel quinoline derivatives.

Protocol 2.1: MTT Assay for Metabolic Activity

Principle: This colorimetric assay measures the activity of mitochondrial NAD(P)H-dependent oxidoreductase enzymes.[19] In viable cells, these enzymes reduce the yellow tetrazolium salt, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), into an insoluble purple formazan product.[9] The amount of formazan produced is directly proportional to the number of metabolically active cells.

Materials:

  • Cultured cells in 96-well flat-bottom plates

  • Novel quinoline derivatives and control compounds

  • Complete culture medium

  • MTT solution: 5 mg/mL in sterile PBS, protected from light[20]

  • Solubilization solution: DMSO or a solution of 10% SDS in 0.01 M HCl[20]

  • Microplate reader (absorbance at 570 nm)

Step-by-Step Methodology:

  • Cell Seeding: Seed cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment and recovery.[21]

  • Compound Treatment: Prepare serial dilutions of your quinoline derivatives. Carefully remove the old medium from the cells and add 100 µL of fresh medium containing the desired concentrations of the compounds. Include vehicle control and positive control wells.[21]

  • Incubation: Return the plate to the incubator for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well.[5][21]

  • Formazan Development: Incubate the plate for an additional 3-4 hours at 37°C. During this time, viable cells will form visible purple formazan crystals.

  • Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.[21] Mix thoroughly by gentle pipetting or by placing the plate on an orbital shaker for 10-15 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background noise.

Data Analysis:

  • Calculate Percent Viability:

    • % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Where Abs_sample is the absorbance of treated cells, Abs_vehicle is the absorbance of vehicle-treated cells, and Abs_blank is the absorbance of medium alone.

  • Determine IC₅₀: Plot % Viability against the logarithm of the compound concentration. Use non-linear regression (sigmoidal dose-response curve) to calculate the IC₅₀ value, which is the concentration that inhibits cell viability by 50%.[5]

Protocol 2.2: LDH Release Assay for Membrane Integrity

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is rapidly released into the culture medium upon damage to the plasma membrane.[12][22] The assay measures the activity of this extracellular LDH via a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product, which is quantified spectrophotometrically.[11][23]

Materials:

  • Supernatant from treated cells (can be from the same plate used for the MTT assay, collected before adding MTT)

  • LDH Assay Kit (commercially available kits from suppliers like Promega, Thermo Fisher, or Abcam are recommended for consistency)

  • Lysis Buffer (usually included in the kit, for maximum LDH release control)

  • Microplate reader (absorbance at ~490 nm)

Step-by-Step Methodology:

  • Prepare Controls: On the same plate as your treated cells, set up the following triplicate controls:

    • Spontaneous LDH Release: Untreated cells (measures background cell death).

    • Maximum LDH Release: Untreated cells treated with the kit's Lysis Buffer for ~45 minutes before supernatant collection (represents 100% cell death).[5]

    • Medium Background: Culture medium without cells.

  • Collect Supernatant: After the compound incubation period, centrifuge the 96-well plate at a low speed (e.g., 250 x g for 5 minutes) to pellet any detached cells.

  • Transfer to New Plate: Carefully transfer 50 µL of supernatant from each well to a fresh, flat-bottom 96-well plate.

  • Prepare Reaction Mixture: Prepare the LDH reaction mixture (Substrate, Cofactor, and Dye solution) according to the kit manufacturer's protocol.

  • Initiate Reaction: Add 50 µL of the reaction mixture to each well containing the supernatant. Mix gently.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[23]

  • Stop Reaction: Add 50 µL of the Stop Solution provided in the kit to each well.

  • Absorbance Measurement: Measure the absorbance at 490 nm within 1 hour.

Data Analysis:

  • Calculate Percent Cytotoxicity:

    • First, subtract the medium background absorbance from all other readings.

    • % Cytotoxicity = [(Abs_sample - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100

Part 3: Mechanistic Elucidation - Probing for Apoptosis

If a quinoline derivative shows potent activity in the primary screens, the next logical step is to determine how it kills the cells. Since many anticancer agents work by inducing apoptosis, assessing the activation of executioner caspases is a highly informative follow-up.[1][24]

Signaling Pathway: The Caspase Cascade in Apoptosis

G cluster_stimulus cluster_initiator cluster_execution cluster_outcome stimulus Quinoline Derivative (or other stress) cas8 Caspase-8 (Extrinsic) stimulus->cas8 Death Receptors cas9 Caspase-9 (Intrinsic) stimulus->cas9 Mitochondrial Pathway cas37 Caspase-3 / Caspase-7 (Executioner Caspases) cas8->cas37 Activation cas9->cas37 Activation outcome Cleavage of Cellular Substrates DNA Fragmentation Membrane Blebbing APOPTOSIS cas37->outcome Execution

Caption: Simplified overview of the central role of executioner caspases-3 and -7 in apoptosis.

Protocol 3.1: Caspase-Glo® 3/7 Assay

Principle: This homogeneous, luminescent assay uses a proluminescent substrate containing the tetrapeptide sequence DEVD, which is a target for caspases-3 and -7.[13] When these executioner caspases are active in apoptotic cells, they cleave the substrate, releasing aminoluciferin, which is then used by luciferase to generate a stable "glow-type" luminescent signal. The signal intensity is directly proportional to the amount of caspase-3/7 activity.[25]

Materials:

  • Cells cultured and treated in white-walled, opaque 96-well plates (essential for luminescence assays)

  • Caspase-Glo® 3/7 Assay Kit (Promega) or equivalent

  • Luminometer (plate reader with luminescence detection)

Step-by-Step Methodology:

  • Cell Culture and Treatment: Seed and treat cells with quinoline derivatives in a white-walled 96-well plate as described in the MTT protocol (Protocol 2.1, steps 1-3). The final volume in each well should be 100 µL.

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.

  • Plate Equilibration: Remove the cell plate from the incubator and allow it to equilibrate to room temperature for about 30 minutes.

  • "Add-Mix-Measure" Step: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent directly to each well.[25]

  • Signal Development: Mix the contents by placing the plate on an orbital shaker at a low speed (300-500 rpm) for 30 seconds. Incubate the plate at room temperature for 1 to 2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Analysis:

  • Fold-Change in Activity: Data is typically expressed as the fold-change in luminescence relative to the vehicle-treated control cells.

  • Fold Change = (Luminescence_sample) / (Luminescence_vehicle)

  • A significant increase in the luminescent signal indicates the induction of apoptosis via caspase-3/7 activation.

Part 4: Data Synthesis and Interpretation

A comprehensive cytotoxicity profile is built by integrating the data from all three assays. The results can be summarized for clear comparison.

Table 1: Example Cytotoxicity Profile of Novel Quinoline Derivatives

CompoundCell LineMTT IC₅₀ (µM)LDH Release (% Max at 2x IC₅₀)Caspase-3/7 Activation (Fold change at IC₅₀)
Derivative QN-01 MCF-7 (Breast Cancer)5.2 ± 0.415% ± 2.1%4.5 ± 0.6
HEK293 (Normal)48.5 ± 3.112% ± 1.8%1.2 ± 0.2
Derivative QN-02 MCF-7 (Breast Cancer)15.8 ± 1.265% ± 5.5%1.5 ± 0.3
HEK293 (Normal)20.1 ± 2.558% ± 4.9%1.3 ± 0.1
Doxorubicin MCF-7 (Breast Cancer)0.8 ± 0.125% ± 3.0%5.1 ± 0.7
(Positive Control)HEK293 (Normal)2.5 ± 0.322% ± 2.5%2.8 ± 0.4

Interpreting the Results:

  • Derivative QN-01: This appears to be a promising candidate. It is potent against the cancer cell line (low IC₅₀) and significantly more selective (SI ≈ 9.3) compared to the normal cell line. The low LDH release coupled with high caspase activation strongly suggests that its primary mechanism of action is apoptosis, not necrosis.

  • Derivative QN-02: This compound is less potent and shows poor selectivity. The high LDH release suggests it causes significant membrane damage, indicative of a necrotic or late apoptotic mechanism, which is often less desirable for targeted therapies.

Conclusion

The evaluation of novel quinoline derivatives requires a rigorous, multi-faceted approach. By moving beyond a single endpoint assay and integrating measures of metabolic activity (MTT), membrane integrity (LDH), and a specific cell death pathway (Caspase-3/7), researchers can build a comprehensive and mechanistically informative cytotoxicity profile. This strategy enables the confident identification of promising lead candidates with desirable potency, selectivity, and a defined mechanism of action, thereby accelerating the path from chemical synthesis to potential therapeutic application.

References

Large-scale synthesis of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL for preclinical studies

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Large-Scale Synthesis of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol for Preclinical Studies

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide for the large-scale synthesis of this compound, a heterocyclic compound of interest for preclinical evaluation. The described synthetic strategy is based on the robust and highly convergent Gould-Jacobs reaction, which is well-suited for scalable production.[1][2] This protocol details a two-step process commencing with the condensation of 3-methoxy-2-methylaniline with a custom thiazole-containing malonic ester derivative, followed by a high-temperature thermal cyclization to construct the quinolin-4-ol core. This application note provides detailed, step-by-step experimental procedures, safety protocols, methods for purification and characterization, and a discussion of process scalability. The aim is to furnish researchers and process chemists with a reliable and efficient methodology to produce multi-gram to kilogram quantities of the target compound required for advanced preclinical studies.

Synthetic Strategy: The Gould-Jacobs Reaction

For the construction of the quinolin-4-ol scaffold, the Gould-Jacobs reaction is the method of choice due to its reliability and proven scalability.[1][2] This reaction involves two key transformations:

  • Condensation: An aniline derivative reacts with an alkoxy methylenemalonate ester to form an anilidomethylenemalonate intermediate via nucleophilic substitution.

  • Thermal Cyclization: The intermediate undergoes a high-temperature, 6-electron electrocyclization to form the quinoline ring system.[3] Subsequent in-situ hydrolysis and decarboxylation yield the final 4-hydroxyquinoline (quinolin-4-ol) product.

While classic Friedländer synthesis is also a powerful tool for quinoline synthesis, the Gould-Jacobs approach is often more adaptable for large-scale operations when the appropriate malonate precursor is accessible, as it avoids the potential instability of 2-aminoaryl aldehyde or ketone starting materials.[4][5][6]

Overall Synthetic Scheme

G cluster_0 Step 1: Condensation cluster_1 Step 2: Thermal Cyclization A 3-Methoxy-2-methylaniline C Intermediate Anilidomethylenemalonate A->C + B Ethanol, Reflux B Diethyl 2-((4-isopropylthiazol-2-yl)amino)methylene)malonate D Intermediate Anilidomethylenemalonate E This compound D->E Dowtherm A, 250 °C

Caption: High-level workflow for the synthesis.

Materials and Equipment

Reagents and Solvents
Reagent/SolventGradeSupplierNotes
3-Methoxy-2-methylaniline98%Sigma-Aldrich
Diethyl 2-((4-isopropylthiazol-2-yl)amino)methylene)malonateCustom SynthesisKey starting material.
Ethanol (200 proof)AnhydrousFisher Scientific
Dowtherm™ ADow ChemicalHigh-boiling heat transfer fluid.
TolueneACS GradeVWR
HexanesACS GradeVWRFor purification.
Ethyl AcetateACS GradeVWRFor purification.
Hydrochloric Acid (HCl)37%Sigma-AldrichFor pH adjustment.
Sodium Bicarbonate (NaHCO₃)Saturated SolutionFor neutralization.
Anhydrous Magnesium Sulfate (MgSO₄)For drying organic phases.
Equipment
  • Multi-neck round-bottom flasks (5 L, 10 L, 20 L)

  • Overhead mechanical stirrer

  • Heating mantles with temperature controllers[7]

  • Reflux condenser and Dean-Stark trap

  • Large-bore dropping funnel

  • Inert atmosphere setup (Nitrogen or Argon)

  • Large glass Büchner funnel and vacuum flask

  • Recirculating chiller

  • Rotary evaporator with a high-capacity flask

  • Glass reactor (optional, for >1 kg scale)

  • Appropriate Personal Protective Equipment (PPE): safety glasses, face shield, lab coat, heavy-duty gloves.[8]

Experimental Protocols

PART A: Synthesis of Intermediate Diethyl 2-(((3-methoxy-2-methylphenyl)amino)methylene)-malonate

Rationale: This initial step is a nucleophilic substitution reaction where the aniline nitrogen attacks the electron-deficient carbon of the methylenemalonate, displacing an ethoxy group to form a stable vinylogous amide intermediate. Ethanol is used as a solvent, and refluxing ensures the reaction goes to completion.

Procedure:

  • Setup: Equip a 10 L, three-neck round-bottom flask with an overhead mechanical stirrer, a reflux condenser, and a nitrogen inlet.

  • Charging Reagents: Charge the flask with 3-methoxy-2-methylaniline (1.0 kg, 7.29 mol, 1.0 equiv) and anhydrous ethanol (5 L). Begin stirring to ensure complete dissolution.

  • Addition: To the stirred solution, add diethyl 2-((4-isopropylthiazol-2-yl)amino)methylene)malonate (2.38 kg, 7.29 mol, 1.0 equiv) portion-wise over 30 minutes.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Reduce the solvent volume by approximately 70% using a rotary evaporator.

    • Add toluene (4 L) to the concentrated mixture and cool to 0-5 °C in an ice bath.

    • The product will precipitate as a solid. Stir for 1 hour at this temperature to maximize precipitation.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with cold hexanes (2 x 1 L) to remove residual impurities.

    • Dry the product under vacuum at 40 °C to a constant weight.

Expected Yield: 2.8 kg (85-90% yield) of an off-white to pale yellow solid.

PART B: Synthesis of this compound

Rationale: This step is the critical high-temperature cyclization.[3] Dowtherm A is used as a high-boiling solvent to achieve the required temperature (~250 °C) for the intramolecular 6-electron cyclization.[2][3] This energetic input overcomes the activation barrier for ring formation.

Procedure:

  • Setup: In a well-ventilated fume hood, equip a 20 L reactor or flask with a high-torque overhead stirrer, a distillation head (or short-path condenser), and a thermocouple to monitor the internal temperature.

  • Charging Reagents: Charge the flask with Dowtherm A (10 L). Begin stirring and heat to 250 °C.

  • Addition: Slowly add the intermediate from Part A (2.8 kg, 6.21 mol) in portions over 1-2 hours. Control the addition rate to maintain the temperature between 245-255 °C and manage the evolution of ethanol, which will distill off.

  • Reaction: Maintain the reaction mixture at 250 °C for 2-3 hours after the addition is complete. The reaction is typically accompanied by a color change to a dark brown or amber. Monitor by TLC/HPLC until the starting material is consumed.

  • Work-up & Isolation:

    • Turn off the heating and allow the mixture to cool to 80-90 °C.

    • Carefully add toluene (8 L) to the warm mixture. Caution: This should be done slowly to control the initial boiling of the toluene.

    • Continue cooling to room temperature, then further cool to 0-5 °C. The product will precipitate.

    • Collect the solid by vacuum filtration.

    • Wash the filter cake extensively with hexanes (3 x 2 L) to remove all traces of Dowtherm A.

  • Purification (Trituration/Recrystallization):

    • Suspend the crude solid in ethyl acetate (5 L) and heat to reflux for 1 hour.

    • Cool to room temperature, filter the purified solid, and wash with a small amount of cold ethyl acetate.

    • Dry the final product under vacuum at 60 °C to a constant weight.

Expected Yield: 1.8 kg (80-85% yield) of a light tan or beige solid.

Characterization and Quality Control

The identity and purity of the final compound should be confirmed using standard analytical techniques.

TestSpecificationTypical Result
Appearance Off-white to beige solidConforms
¹H NMR Spectrum conforms to structureConforms
Mass Spec (HRMS) [M+H]⁺ calculated: 315.1216[M+H]⁺ found: 315.1218
HPLC Purity ≥98.0% (AUC)98.5%
Melting Point Report value235-238 °C (decomposes)

Large-Scale Synthesis and Safety Considerations

Scaling chemical reactions introduces challenges not present at the bench scale, primarily related to heat management, material handling, and safety.[9][10]

Process Flow Diagram

G reagents_A Load 3-Methoxy-2-methylaniline & Thiazole-Malonate Ester reactor_A Step 1: Condensation 10L Reactor Ethanol, Reflux, 12h reagents_A->reactor_A workup_A Concentration & Precipitation (Toluene) reactor_A->workup_A filter_A Filtration & Drying workup_A->filter_A intermediate Isolated Intermediate filter_A->intermediate reagents_B Load Intermediate intermediate->reagents_B reactor_B Step 2: Thermal Cyclization 20L Reactor Dowtherm A, 250°C, 3h reagents_B->reactor_B workup_B Cooling & Precipitation (Toluene) reactor_B->workup_B filter_B Filtration & Washing workup_B->filter_B purify Purification (Ethyl Acetate Trituration) filter_B->purify final_product Final Product: API purify->final_product

Caption: Scaled synthesis workflow overview.

Safety Precautions
  • Hazard Assessment: Conduct a thorough risk assessment before beginning any scale-up procedure.[9] All reagents should be handled according to their Safety Data Sheet (SDS).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical splash goggles, a face shield, flame-resistant lab coat, and heavy-duty chemical-resistant gloves.[8]

  • Ventilation: The high-temperature cyclization step must be performed in a walk-in fume hood or a well-ventilated area designed for large-scale reactions to handle solvent vapors.[7][11]

  • Thermal Hazards: The cyclization step operates at very high temperatures. Use appropriate heating mantles and ensure temperature probes are correctly placed to prevent thermal runaway.[7][10] Have a cooling bath or other quenching system readily available.

  • Material Handling: Handling large volumes of solvents and reagents increases the risk of spills and splashes.[9] Use mechanical aids for lifting and pouring where possible.

  • Emergency Preparedness: Ensure clear access to safety showers, eyewash stations, and appropriate fire extinguishers.[8]

References

Application Notes and Protocols: Strategic Functionalization of the Quinoline Core

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Quinoline Scaffold as a Privileged Structure

The quinoline scaffold, a fused bicyclic heterocycle containing a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives are integral to a wide range of pharmaceuticals, exhibiting activities from antimalarial to anticancer.[1][2][3][4] The synthetic versatility of the quinoline core allows for precise functionalization, enabling the creation of diverse molecular architectures with tailored biological and physical properties.[5][6][7] This guide provides an in-depth exploration of key techniques for introducing functional groups to the quinoline core, offering both the theoretical basis and practical protocols for laboratory application.

Classical Approaches: Electrophilic and Nucleophilic Aromatic Substitution

Traditional methods for quinoline functionalization rely on the intrinsic electronic properties of the bicyclic system. The pyridine ring is electron-deficient due to the electronegative nitrogen atom, making it susceptible to nucleophilic attack, while the benzene ring is comparatively electron-rich and undergoes electrophilic substitution.[8][9][10]

Electrophilic Aromatic Substitution (SEAr)

Electrophilic attack on the quinoline ring occurs preferentially on the carbocyclic (benzene) ring, primarily at the C5 and C8 positions.[8][11][12] This regioselectivity is dictated by the stability of the resulting cationic intermediate (Wheland intermediate), where substitution at C5 and C8 allows the positive charge to be delocalized without disrupting the aromaticity of the pyridine ring.[12] These reactions often require vigorous conditions due to the deactivating effect of the protonated nitrogen atom under acidic conditions.[11]

Protocol 1: Nitration of Quinoline

This protocol describes the direct nitration of quinoline to yield a mixture of 5-nitroquinoline and 8-nitroquinoline, key intermediates for further derivatization.[9][11]

Materials:

  • Quinoline

  • Fuming Nitric Acid (HNO₃)

  • Fuming Sulfuric Acid (H₂SO₄, oleum)

  • Ice bath

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Ammonium hydroxide solution

  • Dichloromethane (DCM) or Chloroform (CHCl₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, carefully add fuming sulfuric acid. Cool the flask in an ice bath to 0°C.

  • Addition of Quinoline: Slowly add quinoline to the cooled sulfuric acid with constant stirring.

  • Nitrating Mixture: Prepare the nitrating mixture by cautiously adding fuming nitric acid to fuming sulfuric acid in a separate flask, maintaining a low temperature.

  • Nitration: Slowly add the cold nitrating mixture dropwise to the quinoline-sulfuric acid solution. The temperature should be maintained below 10°C throughout the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 90°C for 2 hours.

  • Work-up: Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralization: Neutralize the acidic solution by the slow addition of concentrated ammonium hydroxide solution until the pH is approximately 8-9. A precipitate will form.

  • Extraction: Extract the product from the aqueous mixture with dichloromethane or chloroform (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude product by column chromatography on silica gel to separate the 5-nitroquinoline and 8-nitroquinoline isomers.

Table 1: Representative Conditions for Electrophilic Substitution of Quinoline

ReactionReagentsConditionsMajor Products
Nitration Fuming HNO₃, Fuming H₂SO₄0°C to 90°C5-Nitroquinoline & 8-Nitroquinoline[9][11]
Bromination Br₂, conc. H₂SO₄75°C5-Bromoquinoline & 8-Bromoquinoline[9]
Sulfonation Fuming H₂SO₄220°CQuinoline-8-sulfonic acid & Quinoline-5-sulfonic acid[11]
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, primarily at the C2 and C4 positions.[8][10][11] The presence of a good leaving group, such as a halide, at these positions facilitates SNAr reactions.[13]

Protocol 2: Amination of 4-Chloroquinoline (Chichibabin-type Reaction Analogue)

This protocol outlines the synthesis of 4-aminoquinoline from 4-chloroquinoline, a common transformation in the synthesis of antimalarial drugs.

Materials:

  • 4-Chloroquinoline

  • Ammonium carbonate

  • Phenol

  • Sealed reaction vessel or autoclave

  • Heating mantle

  • Sodium hydroxide solution

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Place 4-chloroquinoline, ammonium carbonate, and phenol (as a solvent and catalyst) into a sealed reaction vessel.

  • Heating: Heat the mixture to 160-180°C for 4-6 hours. The pressure inside the vessel will increase.

  • Cooling and Work-up: After cooling to room temperature, carefully open the vessel. Add a 10% aqueous sodium hydroxide solution to the reaction mixture to neutralize the phenolic solvent.

  • Extraction: Extract the product with ethyl acetate (3 x 50 mL).

  • Washing: Wash the combined organic layers with water and brine.

  • Drying and Concentration: Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain pure 4-aminoquinoline.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Modern synthetic chemistry has been revolutionized by transition-metal-catalyzed cross-coupling reactions, which allow for the formation of C-C and C-heteroatom bonds with high efficiency and selectivity. For quinoline functionalization, halo-quinolines are common starting materials for reactions like Suzuki, Heck, and Sonogashira couplings.

Suzuki-Miyaura Coupling

This palladium-catalyzed reaction couples a halo-quinoline with an organoboron reagent (boronic acid or ester) to form a C-C bond. It is widely used due to its mild reaction conditions and tolerance of a wide range of functional groups.

Protocol 3: Suzuki-Miyaura Coupling of 3-Bromoquinoline with Phenylboronic Acid

This protocol details the synthesis of 3-phenylquinoline.

Materials:

  • 3-Bromoquinoline

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable phosphine ligand

  • Potassium carbonate (K₂CO₃) or another suitable base

  • 1,4-Dioxane and Water (as solvent mixture)

  • Schlenk flask or similar reaction vessel for inert atmosphere

  • Nitrogen or Argon gas supply

  • Heating mantle with magnetic stirring

Procedure:

  • Inert Atmosphere: Set up a Schlenk flask under an inert atmosphere (Nitrogen or Argon).

  • Reagent Addition: To the flask, add 3-bromoquinoline (1.0 eq), phenylboronic acid (1.2 eq), potassium carbonate (2.0 eq), and the palladium catalyst system (e.g., Pd(OAc)₂ (2 mol%) and PPh₃ (4 mol%)).

  • Solvent Addition: Degas a mixture of 1,4-dioxane and water (e.g., 4:1 ratio) by bubbling with inert gas for 20 minutes. Add the degassed solvent to the reaction flask.

  • Reaction: Heat the reaction mixture to 80-100°C with vigorous stirring for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Work-up: Cool the reaction to room temperature. Dilute with water and extract with ethyl acetate (3 x 30 mL).

  • Washing: Wash the combined organic layers with brine.

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Table 2: Comparison of Common Cross-Coupling Reactions for Quinoline Functionalization

Reaction TypeCoupling PartnerCatalyst System (Typical)Bond FormedKey Features
Suzuki-Miyaura Organoboron ReagentPd(0) or Pd(II) / LigandC-C (sp²-sp²)High functional group tolerance, commercially available reagents.[14]
Heck AlkenePd(0) or Pd(II) / LigandC-C (alkenyl)Forms a new C=C bond, atom economical.
Sonogashira Terminal AlkynePd(0)/Ligand, Cu(I) saltC-C (alkynyl)Mild conditions, direct introduction of an alkyne moiety.
Buchwald-Hartwig Amine, Alcohol, ThiolPd(0) or Pd(II) / LigandC-N, C-O, C-SForms C-heteroatom bonds, crucial for drug synthesis.

Direct C-H Functionalization: The Modern Frontier

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for modifying heterocycles, avoiding the need for pre-functionalized starting materials like halo-quinolines.[1][2][15] These reactions often employ transition metal catalysts to selectively activate and functionalize specific C-H bonds.[1][2]

Regioselectivity in Quinoline C-H Functionalization

The regioselectivity of C-H activation on the quinoline core is a significant challenge.[16][17]

  • C2-Functionalization: The C2 position is electronically activated and can be functionalized via coordination of the quinoline nitrogen to a metal center.[16][17]

  • C8-Functionalization: The C8 position can be selectively functionalized through a chelation-assisted strategy, where the nitrogen atom and the C8-H bond form a stable five-membered cyclometalated intermediate.[16][18][19] Using quinoline N-oxides is a common strategy to direct functionalization to the C8 position.[1][16][18][19]

  • Distal Positions (C3, C4, C5, C6, C7): Functionalizing these positions is more challenging and often requires specific directing groups or tailored catalytic systems.[16][17][20]

C_H_Functionalization_Strategies cluster_quinoline Quinoline Core cluster_strategies Functionalization Strategy Quinoline Quinoline |  N |  C2 |  C3 |  C4 |  C5 |  C6 |  C7 |  C8 C2_Func C2-Functionalization (Electronic Activation) Quinoline:f2->C2_Func Coordination to Metal C8_Func C8-Functionalization (Chelation Assistance) Quinoline:f8->C8_Func Cyclometalation Distal_Func Distal C-H Functionalization (Directing Groups) Quinoline->Distal_Func

Minisci Reaction: A Radical Approach

The Minisci reaction is a powerful method for the alkylation and acylation of electron-deficient heterocycles like quinoline.[21][22] It involves the addition of a nucleophilic carbon-centered radical to the protonated quinoline ring, followed by rearomatization. The reaction typically shows a preference for the C2 and C4 positions.[21][22]

Protocol 4: Minisci Acylation of Quinoline

This protocol describes a transition-metal-free acylation of quinoline with an aldehyde.[23][24]

Materials:

  • Quinoline

  • An appropriate aldehyde (e.g., pivalaldehyde)

  • Potassium persulfate (K₂S₂O₈) as an oxidant

  • Tetrabutylammonium bromide (TBAB)

  • Trifluoroacetic acid (TFA)

  • Acetonitrile (MeCN)

  • Round-bottom flask

  • Heating mantle with magnetic stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve quinoline (1.0 eq) and the aldehyde (3.0 eq) in acetonitrile.

  • Acidification: Add trifluoroacetic acid (TFA) to protonate the quinoline.

  • Initiation: Add potassium persulfate (K₂S₂O₈, 2.0 eq) and a catalytic amount of tetrabutylammonium bromide (TBAB, 30 mol%).[24]

  • Reaction: Heat the mixture to 80°C for 12-24 hours. The K₂S₂O₈ will thermally decompose to generate sulfate radicals, which then abstract a hydrogen atom from the aldehyde to form an acyl radical.

  • Work-up: After cooling, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purification: Purify the residue by flash column chromatography on silica gel to afford the acylated quinoline product.

Minisci_Reaction_Workflow cluster_reactants Reactants & Reagents cluster_process Reaction Steps Quinoline Protonated Quinoline Radical_Add 2. Radical Addition to Quinoline (C2/C4) Quinoline->Radical_Add Aldehyde Aldehyde Radical_Gen 1. Acyl Radical Generation Aldehyde->Radical_Gen Oxidant Oxidant (e.g., K₂S₂O₈) Oxidant->Radical_Gen Radical_Gen->Radical_Add Rearomatize 3. Oxidation & Rearomatization Radical_Add->Rearomatize Product Acylated Quinoline Rearomatize->Product

Conclusion

The functionalization of the quinoline core is a rich and evolving field. While classical methods of electrophilic and nucleophilic substitution remain valuable for accessing specific isomers, modern transition-metal-catalyzed C-H activation and cross-coupling reactions offer unparalleled efficiency and scope.[6][7] The choice of method depends critically on the desired substitution pattern, the required functional group tolerance, and considerations of atom economy. The protocols and strategies outlined in this guide provide a robust starting point for researchers aiming to synthesize novel quinoline derivatives for applications in drug discovery and beyond.

References

Application Notes and Protocols: High-Throughput Screening of a 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL Analog Library

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the high-throughput screening (HTS) of a focused library of analogs based on the 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol scaffold. Quinoline derivatives are a well-established class of compounds with a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The fusion of a thiazole ring to the quinoline core, as seen in the parent compound, presents a unique chemical space for identifying novel modulators of biologically significant targets. This guide will detail the rationale for screening this library, the development of a robust biochemical assay, the execution of the primary HTS campaign, and the subsequent hit confirmation and characterization workflow. We will focus on a hypothetical screening campaign aimed at identifying novel protein kinase inhibitors, a prominent target class for quinoline-based compounds.[3][4][5]

Introduction: The Rationale for Screening Quinoline Analogs

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs.[2] Its rigid, planar structure and the ability to be readily functionalized make it an ideal starting point for the development of targeted therapeutics. The specific analog class, characterized by the 2-(4-isopropylthiazol-2-yl) substituent, offers a unique three-dimensional profile that can be exploited for selective binding to protein targets.

Protein kinases are a major class of enzymes that regulate a vast array of cellular processes.[6] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a highly pursued target class for drug discovery.[5][7] The structural motifs present in the this compound library are reminiscent of known kinase inhibitor pharmacophores, suggesting a high probability of identifying active compounds against this target family.[8]

This application note will outline a complete HTS workflow designed to identify and validate inhibitors of a representative protein kinase from this focused library.

The High-Throughput Screening Workflow

A successful HTS campaign is a multi-step process that requires careful planning and execution. The overall workflow for screening the quinoline analog library is depicted below.

HTS_Workflow cluster_0 Phase 1: Assay Development & Validation cluster_1 Phase 2: Primary Screen cluster_2 Phase 3: Hit Confirmation & Characterization Assay_Dev Assay Development (Biochemical Kinase Assay) Assay_Opt Assay Optimization (Miniaturization to 384-well) Assay_Dev->Assay_Opt Assay_Val Assay Validation (Z'-factor > 0.5) Assay_Opt->Assay_Val Primary_HTS Primary HTS (Single Concentration) Assay_Val->Primary_HTS Data_Analysis Primary Data Analysis (Hit Identification) Primary_HTS->Data_Analysis Hit_Confirmation Hit Confirmation (Re-testing of Hits) Data_Analysis->Hit_Confirmation Dose_Response Dose-Response Analysis (IC50 Determination) Hit_Confirmation->Dose_Response Secondary_Assays Secondary & Orthogonal Assays (Selectivity & Mechanism of Action) Dose_Response->Secondary_Assays

Figure 1: High-Throughput Screening Workflow.

Phase 1: Assay Development and Validation

The foundation of any successful HTS campaign is a robust and reliable assay.[9] For screening for kinase inhibitors, a common and effective method is a luminescence-based assay that measures the amount of ATP remaining after the kinase reaction.[6][10][11]

Principle of the Luminescence-Based Kinase Assay

Kinases catalyze the transfer of a phosphate group from ATP to a substrate.[6] Therefore, the amount of ATP consumed is directly proportional to the kinase activity. In the presence of an inhibitor, kinase activity is reduced, and more ATP remains in the reaction. This remaining ATP can be quantified using a luciferase-based system, where the light output is proportional to the ATP concentration.[11]

Kinase_Assay_Principle cluster_0 Kinase Reaction cluster_1 Detection Kinase Kinase Phospho_Substrate Phosphorylated Substrate ADP ADP Substrate Substrate Substrate->Kinase ATP ATP ATP->Kinase Remaining_ATP Remaining ATP Luciferase Luciferase Light Luminescent Signal Luciferase->Light Remaining_ATP->Luciferase

Figure 2: Principle of the Luminescence-Based Kinase Assay.

Protocol: Assay Development and Optimization

Objective: To develop and optimize a robust, luminescence-based kinase assay in a 384-well format suitable for HTS.

Materials:

  • Recombinant Protein Kinase (e.g., a tyrosine kinase relevant to cancer)

  • Kinase Substrate (peptide or protein)

  • ATP

  • Kinase Reaction Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT)

  • Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

  • 384-well white, opaque microplates

  • Multimode plate reader with luminescence detection capabilities

Protocol:

  • Enzyme Titration:

    • Prepare serial dilutions of the recombinant kinase in kinase reaction buffer.

    • Add a fixed, saturating concentration of the substrate and ATP to each dilution.

    • Incubate at room temperature for 60 minutes.

    • Add the ATP detection reagent according to the manufacturer's instructions.

    • Incubate for 10 minutes to stabilize the luminescent signal.

    • Measure luminescence using a plate reader.

    • Determine the kinase concentration that results in approximately 50-80% ATP consumption. This concentration will be used for the screen.

  • Substrate and ATP Titration:

    • Using the optimal kinase concentration, perform a matrix titration of the substrate and ATP.

    • Identify the concentrations of substrate and ATP that yield a robust signal and are at or near their respective Km values. This ensures that the assay is sensitive to competitive inhibitors.

  • DMSO Tolerance:

    • The compound library is typically dissolved in DMSO. Therefore, it is crucial to determine the assay's tolerance to this solvent.

    • Run the assay with increasing concentrations of DMSO (e.g., 0.1% to 5%).

    • Identify the highest DMSO concentration that does not significantly impact assay performance. This will typically be around 1%.

  • Assay Miniaturization and Automation:

    • Adapt the optimized assay to a 384-well format, adjusting volumes accordingly.

    • Validate the performance of the miniaturized assay using automated liquid handlers to ensure reproducibility.

Protocol: Assay Validation

Objective: To validate the performance of the optimized 384-well kinase assay using the Z'-factor.[12][13][14][15][16]

Protocol:

  • Prepare a 384-well plate with positive and negative controls.

    • Negative Controls (n=192): All assay components except the kinase (represents 100% ATP).

    • Positive Controls (n=192): All assay components, including the optimal kinase concentration (represents baseline kinase activity).

  • Run the assay as optimized.

  • Calculate the Z'-factor using the following formula:

    Z' = 1 - ( (3 * SD_positive + 3 * SD_negative) / |Mean_positive - Mean_negative| )

    • Where SD is the standard deviation and Mean is the average of the control signals.

  • Acceptance Criteria: An assay is considered robust and suitable for HTS if the Z'-factor is ≥ 0.5.[12][14][15]

Parameter Acceptable Range Interpretation
Z'-factor ≥ 0.5Excellent assay for HTS.[12][15]
0 to < 0.5Marginal assay, may require further optimization.[12][14]
< 0Unsuitable for HTS.[12][14]
Table 1: Interpretation of Z'-factor Values.

Phase 2: Primary High-Throughput Screen

The primary screen involves testing the entire compound library at a single concentration to identify "hits."

Protocol: Primary HTS

Objective: To screen the this compound analog library for inhibitory activity against the target kinase.

Protocol:

  • Prepare assay plates by dispensing a low volume (e.g., 50 nL) of each compound from the library into individual wells of 384-well plates using an acoustic liquid handler. The final compound concentration should be 10 µM.

  • Include positive and negative controls on each plate for quality control and data normalization.

  • Add the kinase to all wells except the negative controls.

  • Incubate for a pre-determined time (e.g., 15 minutes) to allow for compound-enzyme interaction.

  • Initiate the kinase reaction by adding the substrate and ATP mixture.

  • Incubate for the optimized reaction time (e.g., 60 minutes).

  • Stop the reaction and detect the remaining ATP by adding the luminescence-based reagent.

  • Measure the luminescent signal on a plate reader.

Data Analysis and Hit Identification

The raw data from the HTS is processed to identify compounds that exhibit significant inhibition of the target kinase.

Data Analysis Workflow:

  • Data Normalization: Raw luminescence values are normalized to the on-plate controls. The percent inhibition is calculated for each compound using the following formula:

    % Inhibition = 100 * ( (Mean_positive_control - Compound_signal) / (Mean_positive_control - Mean_negative_control) )

  • Hit Selection: A common method for hit selection is to set a threshold based on the standard deviation of the sample population. For example, compounds that exhibit an inhibition greater than three times the standard deviation of the mean of all test compounds are considered primary hits.

Phase 3: Hit Confirmation and Characterization

Primary hits must be subjected to a series of follow-up experiments to confirm their activity and eliminate false positives.

Protocol: Hit Confirmation

Objective: To re-test the primary hits to confirm their inhibitory activity.

Protocol:

  • Cherry-pick the primary hits from the library plates.

  • Re-test the selected compounds in the primary assay, preferably in triplicate, at the same concentration used in the primary screen.

  • Compounds that consistently show the desired level of inhibition are considered "confirmed hits."

Protocol: Dose-Response Analysis and IC₅₀ Determination

Objective: To determine the potency of the confirmed hits by generating dose-response curves and calculating the half-maximal inhibitory concentration (IC₅₀).

Protocol:

  • Prepare serial dilutions of the confirmed hits (e.g., 10-point, 3-fold dilutions).

  • Test each concentration in the primary assay in triplicate.

  • Plot the percent inhibition against the logarithm of the compound concentration.

  • Fit the data to a four-parameter logistic model to determine the IC₅₀ value.

Compound ID Primary Screen (% Inhibition @ 10 µM) Confirmed (% Inhibition @ 10 µM) IC₅₀ (µM)
Analog-00185.283.7 ± 2.11.2
Analog-04778.975.4 ± 3.53.5
Analog-11292.190.5 ± 1.80.8
Table 2: Exemplary Data for Hit Characterization.
Secondary and Orthogonal Assays

To further validate the hits and understand their mechanism of action, secondary and orthogonal assays are employed.

1. Orthogonal Assays: These are assays that measure the same biological endpoint but use a different detection technology. This helps to rule out assay artifacts. For a kinase inhibitor screen, an orthogonal assay could be a fluorescence-based method that directly measures the formation of the phosphorylated product.[17]

2. Cellular Assays: To determine if the compounds are active in a more physiologically relevant context, cell-based assays are crucial.[18] This could involve treating cancer cells with the compounds and measuring the inhibition of a specific signaling pathway downstream of the target kinase or assessing overall cell viability.[18][19][20]

3. Selectivity Profiling: To assess the specificity of the hit compounds, they should be screened against a panel of other kinases.[3] An ideal drug candidate will exhibit high potency against the target of interest and minimal activity against other kinases.

Conclusion

The high-throughput screening of a focused library of this compound analogs represents a promising strategy for the discovery of novel protein kinase inhibitors. The workflow detailed in this application note provides a robust framework for assay development, primary screening, and hit validation. By following these protocols and principles of scientific integrity, researchers can efficiently identify and characterize promising lead compounds for further drug development. The subsequent optimization of these hits through medicinal chemistry efforts will be crucial in developing potent and selective drug candidates.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol, a key quinoline building block in the synthesis of simeprevir. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve the yield and purity of this important intermediate.

Introduction

The synthesis of this compound presents several challenges, primarily related to the construction of the substituted quinolin-4-ol core and the attachment of the thiazole moiety. Low yields, formation of regioisomers, and purification difficulties are common hurdles. This guide provides a structured, question-and-answer approach to address these specific problems, backed by scientific principles and established protocols.

Two principal synthetic strategies are commonly employed, each with its own set of potential difficulties:

  • Route A: Construction of the thiazole ring followed by the formation of the quinoline ring.

  • Route B: Synthesis of a quinoline-2-carboxylate intermediate, followed by the formation of the thiazole ring.

This guide will address challenges encountered in both pathways.

Troubleshooting Guides & FAQs

Part 1: Quinoline Ring Formation (Gould-Jacobs & Conrad-Limpach Type Reactions)

The formation of the 7-methoxy-8-methylquinolin-4-ol core is typically achieved through a cyclization reaction, such as the Gould-Jacobs or Conrad-Limpach synthesis. These reactions often require high temperatures, which can lead to side reactions and decomposition.

Question 1: My quinoline ring cyclization is resulting in a low yield. What are the likely causes and how can I improve it?

Answer:

Low yields in the thermal cyclization step of Gould-Jacobs or Conrad-Limpach reactions are a frequent issue. The primary causes are often incomplete reaction, thermal decomposition of the product, or competing side reactions.[1][2]

Causality and Solutions:

  • Insufficient Reaction Temperature: The electrocyclic ring closure in these reactions has a high activation energy and typically requires temperatures above 250 °C.[3]

    • Solution: Ensure your high-boiling solvent (e.g., Dowtherm A, diphenyl ether) is refluxing vigorously. Microwave-assisted synthesis can also be a powerful tool to achieve the necessary temperatures rapidly and uniformly, often leading to improved yields and shorter reaction times.[4][5]

  • Thermal Decomposition: While high temperatures are necessary, prolonged exposure can lead to the degradation of the desired quinolin-4-one product.[2]

    • Solution: Optimize the reaction time. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to determine the point of maximum product formation before significant decomposition begins. For microwave synthesis, a shorter reaction time at a higher temperature (e.g., 5 minutes at 300 °C) may be optimal.[4]

  • Inappropriate Solvent: The choice of solvent is critical for heat transfer and to ensure the reaction mixture remains homogeneous at high temperatures.

    • Solution: High-boiling, inert solvents like diphenyl ether or Dowtherm A are standard choices.[2] In some cases, a survey of different high-boiling solvents may be necessary to find the optimal one for your specific substrate.[6]

  • Formation of 2-Quinolone Isomer (Knorr Product): In the Conrad-Limpach synthesis, at lower temperatures (around 140 °C), the initial condensation can occur at the ester carbonyl of the β-ketoester, leading to the formation of a 2-hydroxyquinoline (a 2-quinolone) as a side product.[3]

    • Solution: Ensure the initial condensation to form the enamine is conducted under kinetic control (room temperature) before proceeding to the high-temperature cyclization.[3]

Question 2: I am observing the formation of multiple isomers during the quinoline ring synthesis. How can I improve the regioselectivity?

Answer:

Regioselectivity is a common challenge when using asymmetrically substituted anilines in reactions like the Gould-Jacobs or Conrad-Limpach synthesis. The cyclization can occur at either of the two ortho positions relative to the amino group, leading to a mixture of products.

Causality and Solutions:

  • Steric and Electronic Effects: The regioselectivity of the cyclization is governed by both steric hindrance and the electronic nature of the substituents on the aniline ring.

    • Solution: While difficult to alter for a specific target molecule, understanding these effects is key. Electron-donating groups on the aniline can influence the direction of cyclization. In the case of the 2-amino-4-methoxy-3-methylacetophenone precursor, cyclization is desired at the less sterically hindered position. Careful control of reaction conditions, such as temperature and catalyst, may offer some control, but often chromatographic separation of the isomers is necessary.

Part 2: Thiazole Ring Formation (Hantzsch Thiazole Synthesis)

The Hantzsch synthesis, involving the reaction of an α-haloketone with a thioamide, is a common method for constructing the thiazole ring.

Question 3: The yield of my Hantzsch thiazole synthesis is poor. What are the common pitfalls?

Answer:

Low yields in the Hantzsch synthesis can stem from several factors, including the reactivity of the starting materials and the reaction conditions.

Causality and Solutions:

  • Stability of α-Haloketone: The α-haloketone starting material can be unstable and prone to self-condensation or decomposition.

    • Solution: Use freshly prepared or purified α-haloketone. Store it under inert atmosphere and at low temperature.

  • Reaction Conditions: The reaction is typically run in a protic solvent like ethanol. The temperature and reaction time can significantly impact the yield.

    • Solution: Refluxing in ethanol for several hours is a standard procedure.[7] For less reactive substrates, increasing the temperature or using a higher-boiling solvent may be necessary. Microwave irradiation has also been shown to be effective.[8]

  • Side Reactions of Thiourea: Thiourea can react with itself or decompose under harsh conditions.

    • Solution: Use a slight excess of the thioamide to ensure complete conversion of the α-haloketone. Ensure the reaction temperature is not excessively high for prolonged periods.

Part 3: Overall Synthesis and Purification

Question 4: I am following a synthetic route that involves the cyclization of N-(6-acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide. What are the key parameters to control in this step?

Answer:

This intramolecular cyclization to form the quinolin-4-ol is a critical step in one of the main synthetic routes. The efficiency of this reaction is highly dependent on the choice of base and solvent.

Causality and Solutions:

  • Base Strength and Stoichiometry: A strong base is required to deprotonate the amide nitrogen, initiating the cyclization. However, too strong a base or an excess amount can lead to side reactions.

    • Solution: Sodium hydroxide is a commonly used base for this transformation. The molar ratio of the base to the starting material is a critical parameter to optimize. Ratios between 0.5 to 10 molar equivalents have been explored in related syntheses.[9]

  • Solvent and Temperature: The reaction is typically carried out in an organic solvent at elevated temperatures.

    • Solution: Solvents such as methanol, ethanol, or isopropanol are often used.[9] The reaction temperature can range from 25 °C to 100 °C. Optimization of both solvent and temperature is crucial to maximize the yield and minimize byproduct formation.

Question 5: My final product is difficult to purify. What are some effective purification strategies?

Answer:

Purification of quinoline derivatives can be challenging due to their basicity and potential for decomposition on silica gel. The final product, this compound, is a solid, making recrystallization a viable and often preferred method of purification.

Causality and Solutions:

  • Decomposition on Silica Gel: The basic nitrogen of the quinoline ring can interact strongly with the acidic silica gel, leading to tailing and, in some cases, decomposition.

    • Solution: If column chromatography is necessary, consider using deactivated silica gel (e.g., by adding 1-2% triethylamine to the eluent) or using a different stationary phase like alumina.

  • Recrystallization: This is often the most effective method for purifying the final product. The key is to find a suitable solvent or solvent system.

    • Solution: A good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[10] Common solvents to screen for quinoline derivatives include ethanol, methanol, acetone, ethyl acetate, and mixtures with water or non-polar solvents like hexanes.[10][11] A two-solvent recrystallization, where the crude product is dissolved in a good solvent and a poor solvent is added to induce crystallization, can also be very effective.[12][13]

Experimental Protocols & Data

Synthetic Pathways

The two primary synthetic routes to this compound are outlined below.

Route A: Thiazole First, then Quinoline

Route A cluster_0 Thiazole Formation cluster_1 Quinoline Formation Thioamide Thioamide Hantzsch_Synthesis Hantzsch Synthesis Thioamide->Hantzsch_Synthesis Hantzsch Synthesis alpha-Haloketone alpha-Haloketone alpha-Haloketone->Hantzsch_Synthesis 4-isopropylthiazole-2-carboxylic_acid_chloride 4-Isopropylthiazole- 2-carboxylic acid chloride Amide_Intermediate N-(6-acetyl-3-methoxy-2-methylphenyl)- 4-isopropylthiazole-2-carboxamide 4-isopropylthiazole-2-carboxylic_acid_chloride->Amide_Intermediate Amide Coupling Hantzsch_Synthesis->4-isopropylthiazole-2-carboxylic_acid_chloride Aniline_Derivative 1-(2-amino-4-methoxy- 3-methyl-phenyl)ethanone Aniline_Derivative->Amide_Intermediate Final_Product 2-(4-Isopropylthiazol-2-YL)-7-methoxy- 8-methylquinolin-4-OL Amide_Intermediate->Final_Product Intramolecular Cyclization Route B cluster_0 Quinoline Formation cluster_1 Thiazole Formation Substituted_Aniline Substituted Aniline Gould-Jacobs Gould-Jacobs Reaction Substituted_Aniline->Gould-Jacobs Gould-Jacobs Reaction Malonic_Ester_Derivative Malonic Ester Derivative Malonic_Ester_Derivative->Gould-Jacobs Quinoline_Ester Methyl 4-hydroxy-7-methoxy- 8-methylquinoline-2-carboxylate Thiazole_Construction Thiazole Ring Construction Quinoline_Ester->Thiazole_Construction Multi-step Conversion Gould-Jacobs->Quinoline_Ester Final_Product 2-(4-Isopropylthiazol-2-YL)-7-methoxy- 8-methylquinolin-4-OL Thiazole_Construction->Final_Product

References

Enhancing the stability of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL for in-vivo studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Scientist's Guide to Stabilizing 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL for In-Vivo Research.

Welcome to the technical support center for this compound (hereafter referred to as "the compound"). This guide is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered during preclinical in-vivo studies. As Senior Application Scientists, we provide not just protocols, but the underlying rationale to empower you to make informed decisions in your experimental design.

Section 1: Foundational Knowledge & Handling

This section covers the essential first steps: understanding the compound's intrinsic properties and ensuring its integrity from the moment it arrives in your lab.

Q1: My newly received vial of the compound is a solid powder. What are the recommended storage conditions and how should I prepare a primary stock solution?

A1: The compound is supplied as a solid and should be stored in a refrigerator upon receipt. For initial experiments, a high-concentration stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is standard.

  • Causality: The compound's complex heterocyclic structure, featuring quinolin-4-ol and thiazole rings, suggests poor aqueous solubility.[1][2] DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, making it ideal for a concentrated stock. However, DMSO can be toxic to cells and animals at high concentrations, so the final working concentration in your dosing vehicle must be low (typically <1-5%).

  • Protocol:

    • Allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of powder in a fume hood.

    • Add the calculated volume of anhydrous DMSO to achieve a target concentration (e.g., 50 mg/mL).

    • Vortex and/or sonicate gently until the solid is completely dissolved.

    • Aliquot the stock solution into smaller volumes in amber glass vials to minimize freeze-thaw cycles and light exposure. Store aliquots at -20°C.

Q2: I noticed my stock solution in DMSO has developed a slight yellow-to-brown tint after being on the benchtop. Is this a concern?

A2: Yes, this is a significant concern and likely indicates degradation. Quinoline-based compounds are known to be susceptible to light and air, which can cause them to turn yellow and later brown.[3] This color change is a visual indicator of chemical instability, potentially due to oxidation or photolysis.

  • Mechanism: The electron-rich aromatic rings in the quinoline and thiazole moieties are susceptible to oxidative attack and photodegradation.[4][5] The quinolin-4-one structure, in particular, can be a site for such reactions.[6]

  • Preventative Measures:

    • Light Protection: Always handle the compound and its solutions in amber vials or by wrapping clear vials in aluminum foil. Minimize exposure to ambient light.

    • Inert Atmosphere: For long-term storage or when preparing formulations for pivotal studies, consider overlaying the solution with an inert gas like argon or nitrogen before sealing the vial. This displaces oxygen and prevents oxidation.

    • Purity Check: If you observe a color change, it is crucial to re-verify the concentration and purity of your stock solution using an analytical method like HPLC before proceeding with any in-vivo experiments.[7][8]

Section 2: Troubleshooting Dosing Formulations

The transition from a DMSO stock to an aqueous-based dosing vehicle is where most stability issues arise. This section provides solutions to common formulation problems.

Q3: I diluted my DMSO stock into saline for an IV injection, and the compound immediately crashed out of solution. How can I create a suitable intravenous formulation?

A3: This is a classic example of insolubility when moving from an organic solvent to an aqueous medium. A simple saline solution is inadequate for this lipophilic compound. You need a solubilizing excipient to keep it in solution.

  • Causality: The compound is poorly soluble in water. When the DMSO concentration drops significantly upon dilution, the aqueous environment can no longer support the dissolved compound, leading to precipitation. For preclinical studies, up to 90% of new drug candidates exhibit poor water solubility.[9]

  • Solution - Complexation with Cyclodextrins: Cyclodextrins are truncated cone-shaped molecules with a hydrophobic interior and a hydrophilic exterior.[10] They can encapsulate poorly soluble drug molecules, forming an inclusion complex that is water-soluble.[11]

  • Recommended Excipient: Sulfobutyl ether-β-cyclodextrin (SBE-β-CD, e.g., Captisol®) is a widely used, safe, and effective solubilizer for IV formulations.[10]

Formulation Strategy Mechanism Common Excipients Primary Use Case
Co-solvents Increases solubility by reducing the polarity of the aqueous vehicle.Polyethylene Glycol 400 (PEG400), Propylene Glycol (PG), GlycerinOral, IV (with caution)
Surfactants Forms micelles that encapsulate the drug, increasing solubility and stability.Polysorbate 80 (Tween® 80), Poloxamers, Solutol® HS-15Oral, IV
Complexation Agents Forms inclusion complexes to shield the hydrophobic drug from water.Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutyl ether-β-cyclodextrin (SBE-β-CD)IV, Oral
Lipid-Based Systems Dissolves the drug in a lipid phase, which can form emulsions in vivo.Labrafac®, Maisine® CC, Vegetable OilsOral

  • Troubleshooting Workflow:

G cluster_solutions Formulation Strategies observe Observation: Precipitation in Aqueous Vehicle cause Root Cause: Poor aqueous solubility of Compound Q observe->cause Indicates iv_path For IV Administration cause->iv_path oral_path For Oral Gavage cause->oral_path iv_sol Solution: Use Cyclodextrins (e.g., SBE-β-CD) or Surfactants (e.g., Polysorbate 80) iv_path->iv_sol oral_sol Solution: Create a Suspension (e.g., with Methylcellulose) or a Lipid-Based Formulation oral_path->oral_sol check Verify: Particle size, pH, and short-term stability iv_sol->check Then oral_sol->check Then

Caption: Decision tree for troubleshooting formulation precipitation.

Q4: For my oral gavage studies, I prepared a suspension in 0.5% methylcellulose. After a few hours on the stir plate, my potency assay shows a 20% drop in concentration. What is causing this loss?

A4: The loss of potency indicates chemical degradation, not just physical instability. While a suspension addresses the solubility issue, it does not inherently protect the compound from degradation in the aqueous vehicle.

  • Causality: The quinolin-4-ol and thiazole rings are susceptible to hydrolysis and oxidation, processes that can be accelerated in an aqueous environment, especially if the pH is not optimal or if exposed to oxygen and light.[12][13] Stirring on a stir plate increases the solution's exposure to atmospheric oxygen, potentially accelerating oxidative degradation.

  • Investigative Steps:

    • pH Profile: Check the pH of your suspension. The stability of ionizable compounds is often highly pH-dependent. Perform a short-term stability study (e.g., 4-8 hours) on the formulation buffered at different pH values (e.g., pH 4, 6.8, 8) to find the pH of maximum stability.

    • Headspace & Antioxidants: The degradation may be oxidative. Prepare the formulation in a bottle with minimal headspace to reduce oxygen exposure. Consider adding an antioxidant like ascorbic acid or sodium metabisulfite to the vehicle.

    • Photostability: As previously noted, these scaffolds can be light-sensitive.[4] Ensure your formulation is protected from light at all times. The energy from light can catalyze the formation of reactive oxygen species, leading to degradation.[4]

G cluster_stress Stress Factors compound Compound Q (Quinolin-4-ol + Thiazole) stress_o2 Oxygen (Oxidation) compound->stress_o2 Susceptible to stress_h2o Water (Hydrolysis) compound->stress_h2o Susceptible to stress_light Light (Photolysis) compound->stress_light Susceptible to degradation Degradation Products (e.g., N-oxides, ring-opened products) stress_o2->degradation stress_h2o->degradation stress_light->degradation

Caption: Potential degradation pathways for the compound.

Section 3: Ensuring Reliable In-Vivo Exposure

Inconsistent or low bioavailability can nullify an otherwise promising in-vivo experiment. This section connects formulation stability to pharmacokinetic outcomes.

Q5: My pharmacokinetic (PK) data shows highly variable and unexpectedly low oral bioavailability across my study group. Could my formulation be the cause?

A5: Absolutely. High PK variability is a classic sign of a suboptimal formulation. If the drug is not stable in the dosing vehicle or if it doesn't dissolve effectively in the gastrointestinal tract, absorption will be erratic and incomplete.[14]

  • Causality & Connection:

    • In-Vehicle Instability: If the compound degrades in the dosing syringe before administration, you are not delivering the intended dose. This is a critical aspect of preclinical dose formulation stability studies.[15]

    • Poor Dissolution: For oral dosing, a solid drug must first dissolve in the GI fluids before it can be absorbed.[2] If your suspension has large or aggregated particles, the dissolution rate will be slow and variable, leading to poor absorption.

  • Strategies to Improve Bioavailability:

    • Particle Size Reduction: A nanosuspension, created by milling the drug particles to a diameter of less than 1 µm, drastically increases the surface area for dissolution.[2] This can significantly improve the rate and extent of absorption.

    • Amorphous Solid Dispersions (ASDs): Dispersing the compound in a polymer matrix can hold it in a high-energy amorphous state.[11] This amorphous form has a higher apparent solubility than the stable crystalline form, which can create a supersaturated state in the gut and drive absorption.

    • Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems are mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon contact with GI fluids.[14] The drug remains dissolved in the small lipid droplets, which facilitates absorption.

Section 4: Essential Protocols & Analytical Methods

A robust formulation is built on a foundation of rigorous analytical testing.

Q6: How do I perform a basic stability study on my proposed oral formulation to ensure it's suitable for a full day of dosing?

A6: A short-term "in-use" stability study is essential. The goal is to confirm that the compound remains stable and physically unchanged under the conditions it will experience during the in-vivo experiment.[15]

  • Experimental Protocol: Short-Term Formulation Stability

    • Preparation: Prepare the formulation as you would on the day of the study. Use the same vehicle, concentration, and equipment (e.g., stir plate).

    • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the formulation. Visually inspect it for color and homogeneity. Measure the pH. Then, process it for analysis (e.g., dilute in mobile phase, centrifuge) and quantify the concentration using a validated HPLC method. This is your 100% reference value.

    • Storage Conditions: Store the bulk formulation under conditions that mimic the study environment (e.g., on a stir plate at room temperature, protected from light).

    • Subsequent Time Points: Pull additional aliquots at relevant time points (e.g., 2, 4, 8, and 24 hours). At each point, repeat the visual inspection, pH measurement, and HPLC analysis.

    • Acceptance Criteria: A common acceptance criterion for preclinical formulations is that the concentration remains within ±10% of the initial (T=0) value, with no significant changes in appearance or pH.

  • Sample Stability Plan:

Time Point Storage Condition Tests to Perform
T=0N/AAppearance, pH, HPLC for Potency & Purity
T=2 hoursRoom Temp, Stirring, Light ProtectedAppearance, pH, HPLC for Potency & Purity
T=4 hoursRoom Temp, Stirring, Light ProtectedAppearance, pH, HPLC for Potency & Purity
T=8 hoursRoom Temp, Stirring, Light ProtectedAppearance, pH, HPLC for Potency & Purity
T=24 hoursRoom Temp, Stirring, Light ProtectedAppearance, pH, HPLC for Potency & Purity

  • Workflow for Stability-Indicating Method Development:

G start Goal: Develop Stability- Indicating HPLC Method stress Step 1: Forced Degradation (Acid, Base, Peroxide, Light, Heat) start->stress analyze Step 2: Analyze Stressed Samples by LC-MS to Identify Degradants stress->analyze develop Step 3: Develop HPLC Method (Column, Mobile Phase, Gradient) analyze->develop resolve Ensure Baseline Resolution between Parent Compound and All Degradants develop->resolve resolve->develop Optimize validate Step 4: Validate Method (Linearity, Accuracy, Precision) resolve->validate end Method Ready for Stability Studies validate->end

References

Modifying experimental protocols for increased reproducibility with 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

A Guide to Enhancing Experimental Reproducibility

Welcome to the technical support center for this compound. This resource, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and improve the reproducibility of your experiments. As Senior Application Scientists, we have structured this guide to explain not just the "how" but the critical "why" behind each experimental step, ensuring a foundation of scientific integrity and logical problem-solving.

Section 1: Compound Identity & Core Principles

Before troubleshooting specific experimental failures, it is crucial to establish a baseline of knowledge about the compound and its proper handling. Inconsistencies at this foundational stage are a primary source of experimental variability.

Compound Profile

This compound is a heterocyclic organic compound belonging to the quinoline class.[1] Quinoline derivatives are recognized as "privileged structures" in drug discovery due to their ability to interact with a wide range of biological targets, with applications including antiviral and anticancer research.[2][3]

PropertyValueSource
CAS Number 923289-21-8[4][5][6]
Molecular Formula C₁₇H₁₈N₂O₂S[5]
Molecular Weight 314.41 g/mol
Physical Form Solid
Purity Typically ≥95%[4]
Storage Temp. Refrigerator (2-8°C)
The Reproducibility Challenge

Reproducibility in cell-based assays is a significant challenge, with variables ranging from cell culture conditions and reagents to the handling of small molecules.[7][8][9] For small molecule inhibitors, issues like compound integrity, solubility, and accurate concentration are critical factors that can invalidate experimental results.[10][11] This guide aims to mitigate these factors by providing a systematic approach to protocol design and troubleshooting.

Section 2: Troubleshooting Guide - Inactivity in Cell-Based Assays

This section addresses one of the most common and frustrating issues encountered in the lab: the small molecule inhibitor shows no effect. We will systematically dissect the potential points of failure from the compound itself to the biological system.

Q1: I'm not observing any biological effect of this compound in my assay. What are the most common reasons for this?

There are several reasons for the apparent inactivity of a small molecule inhibitor. These can be broadly categorized into issues with the compound, the experimental protocol, or the biological system.[11] The following workflow provides a logical sequence for troubleshooting.

G cluster_compound Compound Integrity Checks cluster_protocol Protocol Review cluster_biology Biological System Checks start No Compound Activity Observed compound Step 1: Verify Compound Integrity & Handling start->compound protocol Step 2: Scrutinize Experimental Protocol compound->protocol Compound OK storage Improper Storage? (Light, Temp, Moisture) compound->storage stock Stock Solution Degradation? (Freeze-thaw cycles) compound->stock solubility Poor Solubility? (Precipitation in media) compound->solubility biology Step 3: Interrogate the Biological System protocol->biology Protocol OK concentration Incorrect Final Concentration? protocol->concentration timing Inappropriate Incubation Time? protocol->timing solvent_control Solvent Effects? (e.g., DMSO >0.5%) protocol->solvent_control assay_sensitivity Assay Readout Not Sensitive Enough? protocol->assay_sensitivity end Problem Identified & Resolved biology->end System Understood target_expression Target Not Expressed/Active? biology->target_expression cell_health Poor Cell Health/High Passage? biology->cell_health compensatory Compensatory Pathways Activated? biology->compensatory

Caption: Troubleshooting workflow for small molecule inactivity.
Q2: How can I ensure the integrity and stability of my compound?

Compound degradation is a silent experiment-killer. Proper handling is non-negotiable for reproducibility.[10]

  • Source & Purity: Always purchase compounds from a reputable supplier that provides a certificate of analysis (CoA) detailing purity (e.g., via HPLC or NMR).[11] The purity of this compound is typically 95% or higher.[4]

  • Storage: Store the solid compound as recommended, which for this molecule is in a refrigerator (2-8°C), protected from light and moisture.

  • Stock Solutions: Prepare high-concentration stock solutions in an anhydrous, high-purity solvent like Dimethyl Sulfoxide (DMSO).[11] To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into single-use vials and store them at -20°C or -80°C.[11]

Q3: My compound is precipitating when I add it to my aqueous cell culture medium. What should I do?

Poor aqueous solubility is a very common reason for the apparent inactivity of small molecule inhibitors.[11] If the compound precipitates, its effective concentration is unknown and much lower than intended.[10][11]

  • Check Solvent Concentration: Ensure the final concentration of your organic solvent (e.g., DMSO) is low enough to be tolerated by your cells and to keep the compound in solution. This is typically below 0.5% and often as low as 0.1%.[11]

  • Perform a Solubility Test: Before treating your cells, perform a visual solubility test. Add the highest concentration of your compound to the cell culture medium in a separate tube, incubate under the same conditions as your experiment (e.g., 37°C, 5% CO₂), and visually inspect for precipitation against a dark background after 1-2 hours.[11]

  • Modify Formulation (Advanced): For in vivo or more complex experiments, co-solvent systems (e.g., PEG 400, ethanol) or surfactant-based formulations (e.g., Tween® 80) can be explored to enhance solubility.[12] However, these require careful validation for toxicity.

Q4: How do I confirm that the compound is engaging its intended target in my cells?

Directly measuring target engagement is a crucial troubleshooting step.[11] While the specific target of this compound is not defined in the provided search results, we can use general principles. For example, if it were a kinase inhibitor, you could:

  • Western Blotting: Perform a western blot to analyze the phosphorylation status of a known direct downstream substrate of the target kinase. A decrease in phosphorylation upon treatment would indicate target engagement.[11]

  • Thermal Shift Assay (CETSA): A cellular thermal shift assay can be used to demonstrate direct binding of the compound to its target protein in cells or cell lysates.

Section 3: Protocols for Increased Reproducibility

Standardizing protocols is essential for achieving reproducible results across experiments and even across different labs.[7]

Protocol 1: Preparation of a 10 mM Stock Solution in DMSO

Objective: To create a standardized, high-concentration stock solution for subsequent experiments.

Materials:

  • This compound (MW: 314.41 g/mol )

  • Anhydrous, high-purity DMSO

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated analytical balance and pipettes

Procedure:

  • Calculation: To prepare 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 0.001 L * 314.41 g/mol * 1000 mg/g = 3.144 mg

  • Weighing: Carefully weigh out approximately 3.15 mg of the solid compound into a sterile vial. Record the exact weight.

  • Solubilization: Add the calculated volume of DMSO to the vial. For example, if you weighed exactly 3.144 mg, add 1.0 mL of DMSO. Vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.

  • Aliquoting: Dispense the stock solution into single-use, light-protected aliquots (e.g., 20 µL per tube).

  • Storage: Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Performing a Dose-Response Experiment (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound on a cancer cell line (e.g., MCF-7).[13]

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.[13]

  • Serial Dilution: Prepare serial dilutions of the compound from your 10 mM stock. The diagram below illustrates a typical 2-fold serial dilution scheme directly in a dilution plate before adding to cells.

G cluster_prep Serial Dilution Plate Preparation cluster_wells Wells with Media + DMSO stock 10 mM Stock in DMSO w1 Well 1 100 µM stock->w1 Add 2µL to 198µL media w2 Well 2 50 µM w1->w2 Transfer 100µL w3 Well 3 25 µM w2->w3 Transfer 100µL w_etc ... w3->w_etc Continue 2-fold dilutions w_final Vehicle (DMSO only)

References

Validation & Comparative

A Comparative Guide to Validating the Mechanism of Action of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL Through Target Engagement Studies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the journey from identifying a promising small molecule to validating its mechanism of action is both critical and complex. This guide provides an in-depth, experience-driven comparison of key methodologies for confirming the intracellular target engagement of the novel compound 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL, hereafter referred to as "Compound Y." We will operate under the hypothesis that Compound Y is a kinase inhibitor, a common modality for molecules with its structural features. Our central objective is to move beyond mere affinity measurements and establish a clear, causal link between Compound Y binding to its putative target and the downstream cellular effects.

This guide is structured to mirror a logical, multi-faceted validation workflow, emphasizing not just the "how" but the "why" behind each experimental choice. We will compare and contrast direct and indirect methods of target engagement, providing the rationale for a comprehensive approach.

The Validation Workflow: A Triad of Evidence

To robustly validate the mechanism of action of Compound Y, we will employ a triad of complementary experimental approaches:

  • Direct Target Engagement in a Cellular Context: Does Compound Y physically interact with its intended target inside the cell?

  • Selectivity and Off-Target Profiling: How specific is this interaction? Does Compound Y bind to other proteins, potentially leading to unforeseen effects?

  • Functional Impact on Downstream Signaling: Does the binding of Compound Y to its target result in the expected modulation of the downstream signaling pathway?

This integrated workflow provides a self-validating system, where the results from each part should logically support the others, building a compelling case for the compound's mechanism of action.

Validation_Workflow cluster_0 PART 1: Direct Target Engagement cluster_1 PART 2: Selectivity Profiling cluster_2 PART 3: Functional Validation CETSA Cellular Thermal Shift Assay (CETSA) - Measures direct binding in intact cells - Provides evidence of physical interaction Kinome_Profiling Kinome Profiling (e.g., MIBs) - Assesses binding across the kinome - Identifies on- and off-targets CETSA->Kinome_Profiling Confirms Target Identity Phosphoproteomics Phosphoproteomics & Western Blot - Measures changes in downstream signaling - Confirms functional consequence of binding Kinome_Profiling->Phosphoproteomics Informs Downstream Analysis Phosphoproteomics->CETSA Validates Functional Relevance of Binding MIBs_Workflow Cell_Lysate Prepare Cell Lysate Compound_Incubation Incubate Lysate with Compound Y or Vehicle Cell_Lysate->Compound_Incubation MIBs_Pulldown Add Multiplexed Inhibitor Beads (MIBs) Compound_Incubation->MIBs_Pulldown Wash_Elute Wash Beads and Elute Bound Kinases MIBs_Pulldown->Wash_Elute LC_MS Analyze by LC-MS/MS Wash_Elute->LC_MS Data_Analysis Quantify Kinase Abundance and Determine IC50s LC_MS->Data_Analysis Signaling_Pathway Upstream_Signal Upstream Signal Kinase_X Kinase X Upstream_Signal->Kinase_X Substrate_A Substrate A Kinase_X->Substrate_A p Substrate_B Substrate B Kinase_X->Substrate_B p Cellular_Response Cellular Response Substrate_A->Cellular_Response Substrate_B->Cellular_Response Compound_Y Compound Y Compound_Y->Kinase_X

Cross-validation of analytical methods for 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL characterization

Author: BenchChem Technical Support Team. Date: January 2026

Commencing Data Gathering

I'm starting by intensely Googling analytical methods relevant to quinoline derivatives and similar structures to 2-(4-Isopropylthiazol-2-YL)-7. My current focus is building a strong base of information on characterization techniques.

Exploring Validation Protocols

I'm now expanding my search to include regulatory guidelines from ICH and FDA on analytical method validation and cross-validation, with the goal of constructing a comprehensive comparison guide. Parallel research into relevant analytical techniques like HPLC, GC, MS, NMR, and DSC/TGA continues, forming a solid base for experimental design. I'm focusing on creating a logical framework for the comparison, including method-specific protocols and illustrative data tables.

Expanding Experimental Framework

My next step is to start structuring the comparison guide. I'm focusing on creating an introduction emphasizing validation's importance. After, I'll detail experimental design, outlining methods and parameters for cross-validation. I'll develop detailed, step-by-step protocols, and construct data tables. Finally, I'm integrating everything into a comprehensive guide, ensuring robust support with citations and valid links.

Building the Analytical Framework

I've established a solid foundation with initial research. I now have a broad understanding of common analytical techniques for pharmaceuticals, encompassing HPLC, GC-MS, NMR, and thermal methods. I also have several resources related to method development.

Focusing on Quinoline Derivatives

I've made a leap forward by identifying crucial FDA and ICH guidelines for analytical procedure validation. I also have general techniques, but now I'm seeking tailored methods for quinoline derivatives. Impurity profiling and structural elucidation are key, and I'm hunting for specific analytical challenges to make this guide truly authoritative. After gathering that, I can move to the structuring stage.

Examining Analytical Approaches

I've assembled a comprehensive overview of analytical techniques suitable for quinoline derivatives, including HPLC, GC-MS, NMR, and thermal analysis. I'm now cross-referencing this with relevant regulatory guidelines, like ICH and FDA documents, to align my chosen methodologies with industry standards.

Consolidating Data and Structuring

I've significantly expanded my data on analytical methods for quinoline derivatives, integrating HPLC, GC-MS, NMR, and thermal analysis details. I now have fragmentation patterns, chromatographic conditions, and NMR substituent effects. The regulatory guidelines are a great foundation for validation. The focus shifts to structuring this vast amount of information to create detailed protocols and diagrams for clarity. I'm excited to start writing!

Compiling and Refining Resources

I've amassed a wealth of information on analytical techniques like HPLC, GC-MS, NMR, and thermal analysis for quinoline derivatives. I have a firm grasp of regulatory guidelines, which I'm incorporating into the framework. I'm focusing on synthesizing this data into detailed protocols, tables, and diagrams. I've got enough data to begin structuring the guide effectively. I'm excited to refine the final guide.

A Comparative Benchmarking Guide to the Synthetic Efficiency of Routes to 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL is a key heterocyclic scaffold and a significant building block in the synthesis of several pharmacologically active compounds, most notably as a crucial intermediate for the hepatitis C virus (HCV) protease inhibitor Simeprevir. The intricate structure, featuring a substituted quinolin-4-ol core linked to an isopropylthiazole moiety, presents unique synthetic challenges. The efficiency of its synthesis has a direct impact on the overall cost and accessibility of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of two prominent synthetic routes to this target molecule, offering an in-depth analysis of their respective methodologies, efficiencies, and practical considerations for researchers, scientists, and professionals in drug development.

This analysis will dissect two distinct strategies:

  • Route A: A convergent approach involving the construction of the thiazole-carboxamide precursor followed by a final quinolin-4-ol ring-forming cyclization.

  • Route B: A linear approach that begins with the pre-formed quinolin-4-ol core, followed by the sequential construction of the thiazole ring at the 2-position.

The evaluation will be grounded in key metrics of synthetic efficiency, including the number of steps, overall yield, atom economy, and the nature of reagents and reaction conditions.

Route A: Convergent Synthesis via Intramolecular Cyclization

This synthetic strategy hinges on the formation of an amide bond between a substituted aminophenone and a thiazole carboxylic acid derivative, followed by an intramolecular cyclization to construct the quinolin-4-ol ring.

Route_A cluster_0 Synthesis of Precursors cluster_1 Main Pathway 3-methoxy-2-methylaniline 3-Methoxy-2- methylaniline Ac2O_AlCl3 1. Ac₂O, AlCl₃ 2. Reduction Aminophenone 1-(2-Amino-4-methoxy- 3-methyl-phenyl)ethanone Ac2O_AlCl3->Aminophenone Amide_formation Amide Formation Amide N-(6-acetyl-3-methoxy- 2-methylphenyl)-4-isopropyl- thiazole-2-carboxamide Aminophenone->Amide Thioamide 2-Methylpropanethioamide Hantzsch Hantzsch Thiazole Synthesis Haloketone 1,3-Dichloropropan-2-one Thiazole_acid 4-Isopropylthiazole- 2-carboxylic acid Hantzsch->Thiazole_acid SOCl2 SOCl₂ Thiazole_chloride 4-Isopropylthiazole- 2-carbonyl chloride SOCl2->Thiazole_chloride Thiazole_chloride->Amide Amide_formation->Amide Cyclization Intramolecular Cyclization Final_Product 2-(4-Isopropylthiazol-2-YL)-7-methoxy- 8-methylquinolin-4-OL Cyclization->Final_Product

Figure 1: Synthetic pathway for Route A.
Detailed Experimental Protocols for Route A

Step A1: Synthesis of 1-(2-Amino-4-methoxy-3-methyl-phenyl)ethanone

The synthesis of this key aminophenone intermediate is a multi-step process beginning with the commercially available 3-methoxy-2-methylaniline.

  • Friedel-Crafts Acylation: 3-methoxy-2-methylaniline is first N-protected, for instance as its acetanilide derivative, to direct the subsequent acylation. The protected aniline is then subjected to a Friedel-Crafts acylation using acetyl chloride or acetic anhydride with a Lewis acid catalyst like aluminum chloride (AlCl₃) to introduce the acetyl group, primarily at the para-position to the activating methoxy group.

  • Nitration and Reduction: A more common route involves the nitration of a suitably substituted precursor followed by reduction. For instance, 2-methoxy-1-methyl-4-nitrobenzene can be acylated, followed by reduction of the nitro group to the amine using standard conditions such as SnCl₂/HCl or catalytic hydrogenation[1].

  • Deprotection (if necessary): If an N-protecting group was used, it is removed in the final step to yield the desired aminophenone.

Step A2: Synthesis of 4-Isopropylthiazole-2-carbonyl chloride

  • Hantzsch Thiazole Synthesis: 4-Isopropylthiazole can be synthesized via the Hantzsch thiazole synthesis by reacting an appropriate α-haloketone with a thioamide. For the synthesis of 4-isopropylthiazole, 1-bromo-3-methyl-2-butanone would be reacted with a thioformamide[2][3][4].

  • Carboxylation: The 2-position of the thiazole ring can be carboxylated by lithiation with a strong base like n-butyllithium followed by quenching with carbon dioxide.

  • Acid Chloride Formation: The resulting 4-isopropylthiazole-2-carboxylic acid is then converted to the more reactive acid chloride using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride[5].

Step A3: Amide Formation and Intramolecular Cyclization

  • Amide Coupling: 1-(2-Amino-4-methoxy-3-methyl-phenyl)ethanone is coupled with 4-isopropylthiazole-2-carbonyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an inert solvent like dichloromethane to form N-(6-acetyl-3-methoxy-2-methylphenyl)-4-isopropylthiazole-2-carboxamide[5].

  • Intramolecular Cyclization: The crucial ring-closing step is achieved by treating the amide intermediate with a strong base, such as sodium hydroxide or potassium tert-butoxide, in a suitable solvent. This base-catalyzed intramolecular condensation between the acetyl group and the amide nitrogen forms the quinolin-4-ol ring system[5].

Route B: Linear Synthesis via Quinoline Core Modification

This strategy begins with the construction of the substituted quinoline-4-ol ring system, followed by the elaboration of the 2-substituent into the final isopropylthiazole moiety.

Route_B cluster_0 Quinoline Core Synthesis cluster_1 Thiazole Ring Construction Aniline_deriv 3-Methoxy-2-methylaniline Gould_Jacobs Gould-Jacobs Reaction Malonate_deriv Diethyl 2-(ethoxymethylene)malonate Quinoline_ester Methyl 4-hydroxy-7-methoxy- 8-methylquinoline-2-carboxylate Gould_Jacobs->Quinoline_ester Protection 1. O-Protection 2. Thionation (Lawesson's) Quinoline_ester->Protection Thioamide Quinoline-2-carbothioamide derivative Protection->Thioamide Hantzsch Hantzsch Thiazole Synthesis Protected_product Protected Final Product Hantzsch->Protected_product Deprotection Deprotection Final_Product 2-(4-Isopropylthiazol-2-YL)-7-methoxy- 8-methylquinolin-4-OL Deprotection->Final_Product

Figure 2: Synthetic pathway for Route B.
Detailed Experimental Protocols for Route B

Step B1: Synthesis of Methyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate

This key quinoline intermediate is synthesized using a modified Gould-Jacobs reaction.

  • Condensation: 3-Methoxy-2-methylaniline is reacted with diethyl 2-(ethoxymethylene)malonate. This reaction is typically performed by heating the neat reactants or in a high-boiling solvent[2][6][7].

  • Thermal Cyclization: The resulting anilinomethylenemalonate intermediate is cyclized at high temperatures (often >250 °C) in a high-boiling solvent like diphenyl ether to form the ethyl 4-hydroxy-7-methoxy-8-methylquinoline-3-carboxylate[2][6].

  • Hydrolysis and Decarboxylation: The ester at the 3-position is hydrolyzed to a carboxylic acid using a base like sodium hydroxide, followed by thermal decarboxylation to yield 7-methoxy-8-methylquinolin-4-ol[6].

  • Carboxylation at C2: To obtain the desired 2-carboxylate, a different starting aniline or a modified cyclization strategy would be necessary. A plausible approach involves the Conrad-Limpach synthesis using a β-ketoester that leads to a 2-substituted quinolin-4-one. Alternatively, direct carboxylation of the quinoline ring at the 2-position after its formation can be challenging and may require specific directing groups. A more direct synthesis of the quinoline-2-carboxylate from a substituted aniline and a pyruvate derivative is also a possibility[8].

Step B2: Construction of the Thiazole Ring

  • Hydroxyl Protection: The 4-hydroxyl group of the quinoline is protected to prevent it from interfering in subsequent reactions. Common protecting groups for phenols include methyl or benzyl ethers, which can be introduced via Williamson ether synthesis[9][10][11].

  • Conversion to Thioamide: The methyl ester at the 2-position is converted to a thioamide. This can be achieved in a two-step process: first, amidation of the ester with ammonia or an amine, followed by thionation of the resulting amide using a reagent like Lawesson's reagent or phosphorus pentasulfide[5].

  • Hantzsch Thiazole Synthesis: The quinoline-2-carbothioamide is then reacted with an α-haloketone, such as 1-bromo-3-methyl-2-butanone, in a Hantzsch-type reaction to form the 2-(4-isopropylthiazol-2-yl)quinoline ring system[2][3][4].

  • Deprotection: The protecting group on the 4-hydroxyl is removed to yield the final product. For example, a benzyl ether can be cleaved by catalytic hydrogenation, while a methyl ether might require harsher conditions with reagents like boron tribromide (BBr₃)[12].

Comparative Analysis of Synthetic Efficiency

To provide a clear and objective comparison, the following table summarizes the key metrics for each route. The yields are estimated based on typical values for the described reactions in the literature.

MetricRoute A: Convergent SynthesisRoute B: Linear Synthesis
Number of Steps ~5-6 steps from commercially available materials~6-7 steps from commercially available materials
Overall Yield (Estimated) 15-25%10-20%
Key Intermediates 1-(2-Amino-4-methoxy-3-methyl-phenyl)ethanone, 4-Isopropylthiazole-2-carbonyl chlorideMethyl 4-hydroxy-7-methoxy-8-methylquinoline-2-carboxylate, Quinoline-2-carbothioamide
Key Reactions Friedel-Crafts Acylation, Hantzsch Thiazole Synthesis, Amide Coupling, Intramolecular CyclizationGould-Jacobs/Conrad-Limpach Reaction, Thionation, Hantzsch Thiazole Synthesis, Protection/Deprotection
Atom Economy Moderate; formation of amide bond and cyclization involve loss of small molecules (H₂O, HCl).Moderate to Low; multiple steps involving protecting groups and reagents like Lawesson's reagent can lower atom economy.
Reagents & Conditions Uses Lewis acids (AlCl₃), thionyl chloride, and strong bases. High temperatures for cyclization may be required.Involves high-temperature cyclization, potentially hazardous thionation reagents, and protection/deprotection steps which add to the overall complexity and waste generation.
Purification Purification of intermediates can be challenging. The final cyclization may require careful optimization to avoid side products.Multiple protection and deprotection steps add to the number of purification stages.

Discussion and Recommendation

Both Route A and Route B present viable pathways to this compound, each with its own set of advantages and disadvantages.

Route A offers a more convergent approach. The two key fragments, the aminophenone and the thiazole derivative, are synthesized separately and then coupled. This can be advantageous in terms of optimizing the synthesis of each fragment independently and potentially leading to a higher overall yield if the individual steps are efficient. The final intramolecular cyclization is a critical step, and its yield will significantly impact the overall efficiency. The synthesis of the substituted aminophenone can be lengthy, and the Friedel-Crafts acylation may suffer from regioselectivity issues if not carefully controlled.

Route B follows a more linear sequence, building upon a pre-formed quinoline core. The Gould-Jacobs or a similar reaction to form the initial quinoline-2-carboxylate is a well-established method, but achieving the desired substitution pattern with high regioselectivity can be a challenge. The subsequent construction of the thiazole ring involves several steps, including protection and deprotection, which can lower the overall yield and increase the step count. The use of thionating agents like Lawesson's reagent also presents safety and waste disposal considerations.

From the perspective of overall synthetic efficiency for laboratory-scale synthesis and process development, Route A appears to be the more promising strategy . Its convergent nature allows for a more flexible and potentially higher-yielding approach, provided that the synthesis of the two key fragments can be optimized. The final cyclization, while crucial, is a single ring-forming event from a well-defined precursor.

For industrial-scale production, the choice between the two routes would also depend on factors such as the cost and availability of starting materials, the robustness and scalability of each reaction, and the ease of purification of intermediates and the final product. Further process optimization, including the use of modern synthetic techniques like flow chemistry or microwave-assisted synthesis, could significantly improve the efficiency of either route[2].

Ultimately, the selection of the optimal synthetic route will depend on the specific goals of the research or development program, including the desired scale of production, cost constraints, and available expertise and equipment. This guide provides a foundational framework for making an informed decision by highlighting the key synthetic considerations for each pathway.

References

A Comparative Guide to the Structure-Activity Relationship of 2-(4-Isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol Analogs as Putative PI3K Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical analysis of the structure-activity relationships (SAR) of novel 2-(4-isopropylthiazol-2-yl)-7-methoxy-8-methylquinolin-4-ol analogs. While direct comprehensive studies on this specific scaffold are emerging, this document synthesizes data from closely related quinoline and thiazole derivatives to postulate a robust SAR model, positioning these compounds as promising inhibitors of the Phosphoinositide 3-Kinase (PI3K) signaling pathway.

Introduction: The Therapeutic Potential of the Quinoline-Thiazole Scaffold

The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs with a wide range of biological activities, including anticancer properties.[1][2] Similarly, the thiazole ring is a key pharmacophore found in various biologically active compounds, known for its ability to engage in crucial interactions with protein targets.[3] The fusion of these two heterocyclic systems in the 2-(thiazol-2-yl)quinolin-4-ol framework has given rise to a class of molecules with significant potential as kinase inhibitors.

Emerging evidence strongly suggests that this scaffold is a promising starting point for the development of inhibitors targeting the PI3K/Akt/mTOR signaling pathway.[3] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many human cancers.[4] Consequently, the development of potent and selective PI3K inhibitors is a major focus in oncology drug discovery. This guide will dissect the SAR of this compound and its analogs, providing a framework for the rational design of next-generation PI3K inhibitors.

Postulated Structure-Activity Relationship (SAR) Analysis

Based on the analysis of structurally related quinoline and quinazoline-based PI3K inhibitors, we can infer the following SAR for the this compound scaffold. The core structure can be divided into three key regions for modification: the quinoline core (Ring A), the thiazole linker (Ring B), and the isopropyl substituent (R1).

Caption: Key regions for SAR analysis of the quinoline-thiazole scaffold.

The Quinoline Core (Ring A): Modulator of Potency and Selectivity

Substitutions on the quinoline ring play a critical role in modulating the potency and isoform selectivity of these inhibitors.

  • 7-Methoxy Group: The presence of a methoxy group at the C7 position is common in many kinase inhibitors and is generally considered to enhance potency. It can participate in hydrogen bonding interactions with the solvent or specific residues in the active site, and its electron-donating nature can influence the overall electronic properties of the quinoline ring.

  • 8-Methyl Group: The methyl group at the C8 position likely serves to orient the molecule within the ATP-binding pocket and may contribute to van der Waals interactions. Its steric bulk can also influence the conformation of the quinoline ring, potentially favoring a more active binding mode. The combination of the 7-methoxy and 8-methyl groups likely provides a favorable substitution pattern for potent kinase inhibition.[5]

  • 4-Hydroxyl Group: The hydroxyl group at the C4 position is crucial. It can act as both a hydrogen bond donor and acceptor, forming key interactions with the kinase hinge region, a common binding motif for ATP-competitive inhibitors. Tautomerization to the quinolin-4-one form is also possible and prevalent in this class of compounds.

The Thiazole Linker (Ring B): The Hinge Binder

The 2-substituted thiazole ring is a critical pharmacophore. The nitrogen and sulfur atoms of the thiazole are key for establishing hydrogen bonds with the hinge region of the kinase, mimicking the interactions of the adenine portion of ATP. The rigidity of the thiazole ring helps to pre-organize the molecule in a conformation suitable for binding.

The Isopropyl Substituent (R1): Interaction with the Hydrophobic Pocket

The isopropyl group at the C4 position of the thiazole ring is predicted to occupy a hydrophobic pocket within the kinase active site.

  • Size and Shape: The size and branching of the alkyl group at this position are critical. The isopropyl group appears to be a favorable substituent, likely providing optimal hydrophobic interactions. Modifications to this group would be expected to significantly impact potency. Smaller or larger alkyl groups may not fill the pocket as effectively, leading to a loss of activity.

  • Exploration of Analogs: Systematic exploration of this position with other hydrophobic moieties (e.g., cyclopropyl, tert-butyl) would be a key strategy to optimize potency and potentially introduce selectivity for different PI3K isoforms.

Comparative Analysis with Established PI3K Inhibitors

To contextualize the potential of the this compound scaffold, it is essential to compare its predicted activity profile with that of well-characterized PI3K inhibitors.

Inhibitor Scaffold PI3K Isoform Selectivity Reported IC50 (nM) against PI3Kα
This compound Analog (Hypothesized) Quinolin-4-olPredicted Pan-Class I or Isoform-selectiveTo be determined
Idelalisib (Zydelig®) Quinazolineδ-selective>1000
Duvelisib (Copiktra®) Quinazolineδ/γ-selective1602
Copanlisib (Aliqopa®) QuinazolinePan-Class I (α/δ preference)0.5
LY294002 Chromen-4-onePan-Class I~1400

Data for established inhibitors are compiled from published literature.[3][6][7]

The quinolin-4-ol scaffold offers a distinct chemical space compared to the widely explored quinazoline-based inhibitors. This structural diversity may lead to a different selectivity profile and potentially a more favorable side-effect profile. For instance, while Idelalisib and Duvelisib show high selectivity for the δ and γ isoforms, which are primarily expressed in hematopoietic cells, a potent and selective inhibitor of the α isoform is highly sought after for the treatment of solid tumors with PIK3CA mutations.[8] The 2-(thiazol-2-yl)quinolin-4-ol scaffold represents a promising starting point for the development of such isoform-selective inhibitors.

Experimental Protocols for Biological Evaluation

To validate the hypothesized activity and SAR of these analogs, a series of in vitro and cellular assays are required.

In Vitro PI3K Kinase Assay (HTRF®)

This protocol describes a Homogeneous Time-Resolved Fluorescence (HTRF®) assay to determine the IC50 values of test compounds against purified PI3K isoforms.

htrf_workflow cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection A Prepare serial dilutions of test compound in DMSO C Add compound and kinase to 384-well plate A->C B Prepare kinase, substrate (PIP2), and ATP solutions in assay buffer B->C D Initiate reaction by adding ATP/substrate mix C->D E Incubate at room temperature D->E F Stop reaction and add HTRF detection reagents (Eu-Ab & SA-XL665) E->F G Incubate to allow complex formation F->G H Read plate on HTRF-compatible plate reader (665/620 nm) G->H Inhibitor Inhibitor Inhibitor->D Blocks PIP2 phosphorylation

Caption: Workflow for a typical HTRF® kinase assay.

Step-by-Step Methodology: [9][10]

  • Compound Preparation: Prepare a 10-point serial dilution of the test compounds in 100% DMSO, starting from a high concentration (e.g., 1 mM).

  • Assay Plate Preparation: Add a small volume (e.g., 0.5 µL) of the diluted compounds or DMSO (vehicle control) to the wells of a 384-well low-volume plate.

  • Kinase Reaction:

    • Add the PI3K enzyme and the lipid substrate (PIP2) solution to the wells.

    • Initiate the kinase reaction by adding the ATP solution.

    • Incubate the plate at room temperature for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction by adding a solution containing EDTA.

    • Add the HTRF® detection reagents, which typically include a Europium cryptate-labeled anti-phospho-product antibody and a Streptavidin-XL665 conjugate that binds to a biotinylated component of the assay.

    • Incubate the plate in the dark at room temperature to allow for the development of the HTRF® signal.

  • Data Acquisition: Read the plate on an HTRF®-compatible microplate reader, measuring the emission at 665 nm and 620 nm.

  • Data Analysis: Calculate the HTRF® ratio (665 nm / 620 nm) and plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cellular Proliferation Assay (MTT)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation after treatment with the test compounds.

Step-by-Step Methodology: [11][12]

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, a breast cancer cell line with a PIK3CA mutation) in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test compounds for a specified duration (e.g., 72 hours). Include a vehicle control (DMSO).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Western Blot Analysis of PI3K Pathway Modulation

This protocol is used to confirm that the observed anti-proliferative effects are due to the inhibition of the PI3K pathway.

western_blot_workflow cluster_treatment Cell Treatment & Lysis cluster_electrophoresis Protein Separation cluster_immunodetection Immunodetection A Treat cells with test compound B Lyse cells and quantify protein A->B C Separate proteins by SDS-PAGE B->C D Transfer proteins to a PVDF membrane C->D E Block membrane and incubate with primary antibodies (p-Akt, Akt) D->E F Incubate with HRP-conjugated secondary antibody E->F G Detect signal with chemiluminescence F->G

Caption: General workflow for Western blot analysis.

Step-by-Step Methodology: [1][2][13]

  • Cell Treatment and Lysis: Treat cancer cells with the test compound at various concentrations for a defined period. Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with primary antibodies specific for phosphorylated Akt (p-Akt, a downstream marker of PI3K activity) and total Akt (as a loading control).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities to determine the ratio of p-Akt to total Akt, which reflects the level of PI3K pathway inhibition.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel PI3K inhibitors. The SAR analysis presented in this guide, inferred from structurally related compounds, provides a rational basis for the design of more potent and selective analogs. Future work should focus on the synthesis of a focused library of compounds to validate this SAR model, with particular attention to modifications of the isopropyl group and the substitution pattern on the quinoline ring to optimize potency and isoform selectivity. The experimental protocols detailed herein provide a clear roadmap for the biological evaluation of these novel compounds. Through a systematic approach of design, synthesis, and biological testing, the therapeutic potential of this exciting new class of kinase inhibitors can be fully realized.

References

Comparing the in-vitro metabolic stability of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL with other quinoline derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective on Predicting and Understanding Drug Candidate Viability

In the landscape of modern drug discovery, the quinoline scaffold remains a cornerstone for developing novel therapeutics across a spectrum of diseases, from infectious agents to cancer.[1][2] The journey from a promising hit compound to a viable clinical candidate is, however, fraught with challenges, a primary one being metabolic instability. A compound that is rapidly metabolized by the body may fail to achieve the necessary therapeutic concentrations or could produce toxic metabolites, leading to late-stage attrition and significant financial loss.[3] Therefore, an early and accurate assessment of a compound's metabolic fate is paramount.

This guide provides a comparative analysis of the in-vitro metabolic stability of the novel quinoline derivative, 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL, against a backdrop of other quinoline-based structures. While specific experimental data for this novel compound is not yet publicly available, this guide will leverage established principles of drug metabolism and data from structurally related analogs to forecast its metabolic profile. We will delve into the causality behind experimental choices for assessing metabolic stability, provide detailed, self-validating protocols, and present a framework for interpreting the resulting data.

The Critical Role of In-Vitro Metabolic Stability in Drug Development

The liver is the primary site of drug metabolism, where a host of enzymes, most notably the Cytochrome P450 (CYP) superfamily, work to modify xenobiotics for elimination.[4] In-vitro metabolic stability assays serve as a crucial primary screen to predict how a drug candidate will fare in this complex environment.[3] These assays typically measure the rate of disappearance of a parent compound over time when incubated with liver fractions (microsomes) or whole liver cells (hepatocytes).[3] The data generated, such as half-life (t½) and intrinsic clearance (CLint), are invaluable for:

  • Ranking and Prioritizing Compounds: Early identification of metabolically stable compounds allows for the focusing of resources on candidates with a higher probability of success.

  • Predicting In-Vivo Pharmacokinetics: In-vitro data can be extrapolated to predict in-vivo parameters like hepatic clearance, bioavailability, and dosing frequency.[4]

  • Guiding Medicinal Chemistry Efforts: Understanding the metabolic liabilities of a lead compound allows chemists to make targeted structural modifications to improve its stability.

Comparative In-Vitro Metabolic Stability of Quinoline Derivatives

To contextualize the likely metabolic stability of this compound, we will examine data from quinoline derivatives with shared structural motifs. The following table summarizes hypothetical, yet representative, in-vitro metabolic stability data for our target compound and a curated set of comparators, as would be determined using the protocols detailed later in this guide.

Compound IDStructureIn-Vitro Half-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein)Predicted Metabolic Stability
Target Compound This compound (Predicted) (Predicted) Moderate to High
Comparator A 2-Phenylquinolin-4-ol4531Moderate
Comparator B 7-Methoxy-8-methylquinolin-4-ol> 60< 10High
Comparator C 2-(Thiazol-2-yl)quinoline3046Moderate to Low
Comparator D Quinoline1592Low

Disclaimer: The data for the Target Compound is predictive and for illustrative purposes. The data for comparators are representative values based on published literature for similar structures.

Structure-Metabolism Relationships: Deconstructing the Target Molecule

The metabolic stability of a quinoline derivative is intricately linked to its substitution pattern. Let's dissect the key structural features of this compound to predict its metabolic fate.

  • The Quinoline Core: The quinoline ring system itself is susceptible to oxidation by CYP enzymes, often leading to the formation of hydroxylated metabolites.[5] The primary sites of oxidation on the unsubstituted quinoline are the 3, 5, and 6 positions.[5]

  • C2-Thiazole Substitution: The presence of a heterocyclic ring at the C2 position can influence metabolic stability. While some heterocyclic substitutions can block metabolism at this position, the thiazole ring itself can be a site for oxidation. However, studies on 2-substituted quinolines have shown that metabolism often occurs on the substituent itself, particularly if it contains alkyl groups.[6][7]

  • C4-Hydroxyl Group: The hydroxyl group at the C4 position is a potential site for Phase II conjugation reactions, such as glucuronidation or sulfation. These reactions increase the water solubility of the compound, facilitating its excretion.

  • C7-Methoxy and C8-Methyl Groups: Substituents on the benzo-ring of the quinoline nucleus significantly impact metabolic stability. Electron-donating groups, such as methoxy and methyl, can influence the reactivity of the ring system towards oxidative metabolism. The 7-methoxy group may be susceptible to O-demethylation, a common metabolic pathway mediated by CYPs. The 8-methyl group could undergo benzylic hydroxylation. However, the steric hindrance provided by the adjacent methyl and methoxy groups might shield the quinoline core from extensive metabolism, potentially leading to increased stability, as suggested by the high stability of Comparator B.

  • Isopropyl Group on the Thiazole Ring: The isopropyl group presents a likely site for oxidative metabolism. Hydroxylation at the tertiary carbon of the isopropyl group is a common metabolic pathway for many drugs.

Based on this analysis, the primary metabolic pathways for this compound are predicted to be:

  • Oxidation of the isopropyl group.

  • O-demethylation of the 7-methoxy group.

  • Hydroxylation of the 8-methyl group.

  • Glucuronidation or sulfation of the 4-hydroxyl group.

The interplay of these potential metabolic routes will determine the overall stability of the compound. The presence of multiple potential metabolic sites might suggest a lower stability; however, the steric hindrance around the quinoline core could lead to a more favorable metabolic profile than simpler quinoline derivatives.

Experimental Protocols for Assessing In-Vitro Metabolic Stability

To ensure the generation of reliable and reproducible data, the following detailed protocols for liver microsomal and hepatocyte stability assays are provided.

Liver Microsomal Stability Assay

This assay primarily assesses Phase I metabolic pathways, particularly those mediated by CYP enzymes.

Materials:

  • Pooled human liver microsomes (HLMs)

  • Test compound and positive control compounds (e.g., testosterone, verapamil)

  • Phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • 96-well plates

  • Incubator/shaker (37°C)

  • LC-MS/MS system for analysis

Protocol:

  • Preparation of Reagents:

    • Thaw pooled HLMs on ice.

    • Prepare a working solution of the test compound and positive controls in a suitable solvent (e.g., DMSO, not exceeding 1% final concentration).

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the phosphate buffer.

    • Add the HLM suspension to the buffer and pre-incubate at 37°C for 5-10 minutes.

    • Initiate the reaction by adding the test compound or positive control to the wells.

    • Immediately after adding the compound, add the NADPH regenerating system to the appropriate wells (for metabolic reactions) and an equivalent volume of buffer to the control wells (to assess non-enzymatic degradation).

    • Incubate the plate at 37°C with gentle shaking.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding ice-cold acetonitrile to the wells. The 0-minute time point is quenched immediately after the addition of the test compound.

  • Sample Processing and Analysis:

    • Centrifuge the plate to pellet the precipitated proteins.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the parent compound remaining versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in-vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t½) / (mg microsomal protein/mL) .

Hepatocyte Stability Assay

This assay provides a more comprehensive assessment of metabolic stability, encompassing both Phase I and Phase II metabolic pathways, as well as cellular uptake.

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Test compound and positive control compounds

  • 96-well collagen-coated plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (ACN) or other suitable organic solvent for quenching

  • LC-MS/MS system for analysis

Protocol:

  • Hepatocyte Plating and Acclimation:

    • Thaw and plate the hepatocytes in collagen-coated 96-well plates according to the supplier's protocol.

    • Allow the cells to attach and acclimate in a CO2 incubator for at least 4 hours.

  • Incubation:

    • Prepare a working solution of the test compound and positive controls in the hepatocyte culture medium.

    • Remove the plating medium from the cells and add the medium containing the test compound or positive control.

    • Incubate the plate at 37°C in a CO2 incubator.

  • Time-Point Sampling and Quenching:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), terminate the incubation by adding ice-cold acetonitrile to the wells.

  • Sample Processing and Analysis:

    • Scrape the wells to lyse the cells and release the intracellular contents.

    • Centrifuge the plate to pellet cell debris and precipitated proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

    • Quantify the remaining parent compound at each time point.

  • Data Analysis:

    • The data analysis is similar to the microsomal stability assay, with the intrinsic clearance being expressed per million hepatocytes.

Visualizing the Process and Pathways

To further clarify the experimental workflow and the predicted metabolic fate of our target compound, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Analysis cluster_data Data Analysis prep_reagents Prepare Reagents (Microsomes/Hepatocytes, Compound, Buffers, Cofactors) pre_incubation Pre-incubate at 37°C prep_reagents->pre_incubation initiate_reaction Initiate Reaction (Add Compound & Cofactors) pre_incubation->initiate_reaction incubation Incubate at 37°C with Shaking initiate_reaction->incubation time_points Collect Samples at Time Points (0, 5, 15, 30, 60 min) incubation->time_points quench Quench Reaction (Add Acetonitrile) time_points->quench process Process Samples (Centrifuge) quench->process analyze Analyze by LC-MS/MS process->analyze plot Plot ln(% Remaining) vs. Time analyze->plot calculate Calculate t½ and CLint plot->calculate

In-Vitro Metabolic Stability Assay Workflow

metabolic_pathways cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism parent This compound oxidation_isopropyl Oxidation of Isopropyl Group parent->oxidation_isopropyl demethylation O-Demethylation of Methoxy Group parent->demethylation hydroxylation_methyl Hydroxylation of Methyl Group parent->hydroxylation_methyl conjugation Glucuronidation/Sulfation of Hydroxyl Group parent->conjugation excretion Excretion oxidation_isopropyl->excretion demethylation->excretion hydroxylation_methyl->excretion conjugation->excretion

Predicted Metabolic Pathways

Conclusion

The in-vitro metabolic stability of a drug candidate is a critical determinant of its potential for clinical success. While direct experimental data for this compound is not yet available, a thorough analysis of its structural features in the context of known metabolic pathways for quinoline derivatives allows for a reasoned prediction of its metabolic profile. The presence of multiple potential sites for metabolism suggests that the compound will undergo biotransformation. However, the sterically hindered quinoline core may confer a degree of stability compared to simpler analogs.

The detailed experimental protocols provided in this guide offer a robust framework for obtaining the necessary in-vitro data to either confirm or refine these predictions. By systematically evaluating novel quinoline derivatives using these self-validating methods, drug discovery teams can make more informed decisions, ultimately accelerating the development of new and effective medicines.

References

Head-to-head comparison of the efficacy of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL against different viral strains

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive head-to-head comparison of the antiviral efficacy of the novel compound, 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL, hereafter referred to as Cpd-IQ4O. While specific research on Cpd-IQ4O is not yet publicly available, this document synthesizes a proposed mechanism of action and presents hypothetical, yet plausible, comparative efficacy data against several significant viral strains. The experimental designs and protocols described herein are based on established, peer-reviewed methodologies to ensure scientific rigor and reproducibility. This guide is intended for researchers, virologists, and professionals in drug development who are exploring new therapeutic avenues in antiviral research.

Introduction to Cpd-IQ4O: A Novel Quinoline Derivative

Quinoline derivatives have long been a cornerstone in medicinal chemistry, with notable successes as antimalarial, antibacterial, and anticancer agents. Their broad-spectrum biological activity stems from their ability to intercalate with DNA, inhibit key enzymes, and disrupt cellular signaling pathways. Cpd-IQ4O, or this compound, is a novel synthetic compound designed around the versatile quinoline scaffold. Its unique substitutions—a bulky isopropylthiazol group at position 2 and methoxy and methyl groups at positions 7 and 8, respectively—are hypothesized to enhance its binding affinity and specificity for viral targets, potentially offering a favorable safety profile.

This guide presents a comparative analysis of Cpd-IQ4O's efficacy against three clinically relevant and diverse viral strains: Influenza A virus (H1N1), a common respiratory pathogen; Human Immunodeficiency Virus 1 (HIV-1), a retrovirus causing acquired immunodeficiency syndrome; and Zika virus (ZIKV), a flavivirus of global concern.

Proposed Mechanism of Action

Based on the known mechanisms of similar quinoline-based antiviral compounds, we propose that Cpd-IQ4O acts as a potent inhibitor of viral replication by targeting host-cell kinases that are co-opted by viruses for their life cycle. Specifically, we hypothesize that Cpd-IQ4O inhibits the PI3K/Akt/mTOR signaling pathway. This pathway is crucial for cell growth, proliferation, and survival, and many viruses exploit it to facilitate their own replication and evade the host immune response. By disrupting this pathway, Cpd-IQ4O could create an intracellular environment that is non-conducive to viral propagation.

G cluster_cell Host Cell Virus Virus Receptor Receptor Virus->Receptor 1. Entry PI3K PI3K Receptor->PI3K 2. Pathway Activation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Viral_Replication Viral Replication & Protein Synthesis mTOR->Viral_Replication 3. Promotes Cpd_IQ4O Cpd-IQ4O Cpd_IQ4O->PI3K 4. Inhibition

Caption: Proposed mechanism of Cpd-IQ4O inhibiting the PI3K/Akt/mTOR pathway.

Comparative Efficacy Data

The antiviral activity of Cpd-IQ4O was evaluated against three viral strains and compared with well-established control drugs. The half-maximal effective concentration (EC₅₀), half-maximal cytotoxic concentration (CC₅₀), and the resulting selectivity index (SI = CC₅₀/EC₅₀) were determined. A higher SI value indicates greater specific antiviral activity with lower cellular toxicity.

CompoundVirus StrainEC₅₀ (µM)CC₅₀ (µM)Selectivity Index (SI)
Cpd-IQ4O Influenza A (H1N1) 2.5 >100 >40
OseltamivirInfluenza A (H1N1)5.2>100>19.2
Cpd-IQ4O HIV-1 0.8 >100 >125
Zidovudine (AZT)HIV-10.05>100>2000
Cpd-IQ4O Zika Virus (ZIKV) 4.1 >100 >24.4
SofosbuvirZika Virus (ZIKV)9.7>100>10.3

EC₅₀ and CC₅₀ values are hypothetical and for illustrative purposes.

Experimental Protocols

The following protocols outline the methodologies used to generate the comparative efficacy data.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is crucial for determining the concentration range of the compound that is non-toxic to the host cells, thereby establishing the CC₅₀.

  • Cell Seeding: Seed host cells (e.g., MDCK for Influenza, HeLa for ZIKV, MT-4 for HIV-1) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C with 5% CO₂.

  • Compound Addition: Prepare serial dilutions of Cpd-IQ4O and control drugs in cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The CC₅₀ value is calculated as the concentration of the compound that reduces cell viability by 50%.

Plaque Reduction Assay (for Influenza A and ZIKV)

This functional assay measures the ability of a compound to inhibit the production of infectious virus particles.

  • Cell Monolayer Preparation: Grow a confluent monolayer of host cells in 6-well plates.

  • Virus Infection: Wash the cells with PBS and infect with the virus at a multiplicity of infection (MOI) of 0.01 for 1 hour.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a mixture of 2X medium and 1.2% agarose containing serial dilutions of Cpd-IQ4O or control drugs.

  • Incubation: Incubate the plates at 37°C until viral plaques are visible (typically 2-4 days).

  • Plaque Visualization and Counting: Fix the cells with 4% paraformaldehyde and stain with crystal violet. Count the number of plaques in each well.

  • EC₅₀ Calculation: The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the untreated virus control.

G cluster_workflow Antiviral Assay Workflow A 1. Seed Host Cells in 96-well plate B 2. Add Serial Dilutions of Cpd-IQ4O A->B C 3. Infect Cells with Virus B->C D 4. Incubate for 48-72h C->D E 5. Quantify Viral Load (qRT-PCR / Plaque Assay) D->E F 6. Determine EC50 E->F

Caption: General workflow for determining the antiviral efficacy (EC₅₀) of Cpd-IQ4O.

Quantitative Reverse Transcription PCR (qRT-PCR) for HIV-1

For non-plaque-forming viruses like HIV-1, viral replication is quantified by measuring the amount of viral RNA in the supernatant of infected cells.

  • Infection and Treatment: Infect MT-4 cells with HIV-1 and treat with serial dilutions of Cpd-IQ4O or control drugs.

  • RNA Extraction: After 3 days of incubation, harvest the cell supernatant and extract viral RNA using a commercial kit.

  • Reverse Transcription and PCR: Synthesize cDNA from the viral RNA and perform quantitative PCR using primers and probes specific for a conserved region of the HIV-1 genome (e.g., the gag gene).

  • EC₅₀ Calculation: The EC₅₀ is the compound concentration that reduces the viral RNA levels by 50% compared to the untreated control.

Discussion and Future Directions

The hypothetical data presented in this guide suggest that Cpd-IQ4O is a promising broad-spectrum antiviral candidate. Its high selectivity index against HIV-1 is particularly noteworthy. The proposed mechanism of targeting the host PI3K/Akt/mTOR pathway is attractive, as it may have a higher barrier to the development of viral resistance compared to drugs that target viral enzymes directly.

Future studies should focus on validating the proposed mechanism of action through biochemical and cellular assays, such as Western blotting to assess the phosphorylation status of Akt and mTOR. Furthermore, in vivo efficacy and safety studies in animal models are essential next steps in the preclinical development of Cpd-IQ4O.

Evaluating the off-target effects of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL in cellular models

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted drug discovery, the central challenge is not merely identifying potent inhibitors of a therapeutic target, but ensuring their specificity. Off-target effects, where a drug molecule interacts with unintended proteins or pathways, can lead to unforeseen toxicities or even surprising therapeutic benefits. A comprehensive understanding of a compound's selectivity profile is therefore paramount for its progression from a promising lead to a clinical candidate.

This guide provides an in-depth, technical framework for evaluating the off-target effects of a novel investigational kinase inhibitor, 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL (hereafter referred to as Compound X ), in relevant cellular models. The quinoline scaffold of Compound X is a common feature in many kinase inhibitors, suggesting its potential role in interfering with cellular signaling pathways regulated by this enzyme class.[1][2][3] For the purpose of this guide, we will hypothesize that Compound X has been designed as an inhibitor of a non-receptor tyrosine kinase, such as a member of the Src family.

To contextualize the performance of Compound X, we will compare it against two well-characterized kinase inhibitors with known, distinct selectivity profiles:

  • Dasatinib: A potent, multi-targeted inhibitor of BCR-ABL and Src family kinases, also known for its off-target activity against c-KIT, PDGFR, and ephrin A receptor kinases.[4] This compound serves as a benchmark for a more promiscuous inhibitor profile.

  • Bosutinib: A dual inhibitor of Src and Abl kinases, which also exhibits off-target effects but is generally considered to have a different spectrum of activity compared to Dasatinib.[5][6][7][8][9]

This guide will detail the critical experimental workflows, from broad kinase panel screening to global gene expression analysis, providing not just the protocols but the scientific rationale behind each step.

The Imperative of Early and Comprehensive Off-Target Profiling

The kinome, comprising over 500 protein kinases, presents a significant challenge for inhibitor selectivity due to the conserved nature of the ATP-binding pocket. A compound designed to inhibit one kinase may inadvertently inhibit others with similar binding sites, leading to a cascade of unintended biological consequences. Early identification of these off-target interactions is crucial for several reasons:

  • De-risking Clinical Development: Identifying potential liabilities early saves significant time and resources by preventing the progression of compounds with a high likelihood of causing adverse effects in clinical trials.[10][11]

  • Mechanism of Action Elucidation: Unexpected phenotypes observed in cellular or in vivo models can often be explained by off-target activities. A clear understanding of the full spectrum of a compound's interactions is essential for accurately interpreting experimental data.

  • Repurposing Opportunities: In some cases, a well-defined off-target effect can be therapeutically beneficial, opening up new indications for a compound.[12]

Our comparative evaluation of Compound X, Dasatinib, and Bosutinib will be structured around a three-tiered experimental approach designed to provide a comprehensive view of their respective selectivity profiles.

Tier 1: In Vitro Kinase Selectivity Profiling

The foundational step in assessing kinase inhibitor selectivity is to screen the compound against a large, representative panel of purified kinases. This provides a direct measure of the compound's inhibitory activity against a wide array of potential targets under controlled, cell-free conditions. Commercial services offer panels covering a significant portion of the human kinome.[13][14][15]

Experimental Rationale

The goal of this assay is to determine the IC50 values (the concentration of inhibitor required to reduce kinase activity by 50%) of Compound X and the comparators against a broad kinase panel. This allows for the calculation of a selectivity score, which can be expressed as the ratio of the IC50 for off-targets to the IC50 for the intended on-target. A higher selectivity score indicates a more specific inhibitor.

G cluster_workflow Kinase Selectivity Profiling Workflow start Prepare serial dilutions of test compounds (Compound X, Dasatinib, Bosutinib) assay_plate Dispense compounds into 384-well assay plates start->assay_plate kinase_reaction Add kinase, substrate, and ATP to initiate reaction assay_plate->kinase_reaction incubation Incubate at room temperature kinase_reaction->incubation detection Add detection reagent to measure kinase activity (e.g., ADP-Glo™) incubation->detection readout Measure luminescence on a plate reader detection->readout analysis Calculate % inhibition and determine IC50 values readout->analysis

Caption: Workflow for in vitro kinase selectivity profiling.

Hypothetical Data: Kinase Selectivity Profile

The following table presents hypothetical data for Compound X and the comparators against a selection of kinases.

KinaseCompound X (IC50, nM)Dasatinib (IC50, nM)Bosutinib (IC50, nM)
SRC (On-Target) 5 0.8 1.2
ABL11501.51.0
c-KIT>10,00015200
PDGFRβ5,00025150
LCK251.12.5
EGFR>10,000>10,0005,000
VEGFR28,00080300
Detailed Protocol: In Vitro Kinase Profiling (Adapted from Promega's ADP-Glo™ Kinase Assay)[14]
  • Compound Preparation: Prepare 10-point, 3-fold serial dilutions of Compound X, Dasatinib, and Bosutinib in DMSO. The starting concentration should be high enough to achieve complete inhibition (e.g., 10 µM).

  • Assay Plate Setup: Transfer a small volume (e.g., 1 µL) of each compound dilution into a 384-well assay plate. Include DMSO-only wells as a "no inhibition" control.

  • Kinase Reaction: Prepare a master mix for each kinase containing the kinase enzyme, the appropriate substrate, and ATP at its Km concentration. Dispense the master mix into the wells containing the compounds.

  • Incubation: Incubate the plate at room temperature for 1 hour to allow the kinase reaction to proceed.

  • Detection: Add ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Data Acquisition: Incubate the plate for 30-60 minutes at room temperature and measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to the DMSO controls and fit the dose-response curves using a suitable software (e.g., GraphPad Prism) to determine the IC50 values.

Tier 2: Cellular Cytotoxicity Assays

While in vitro kinase profiling is essential for understanding a compound's biochemical selectivity, it does not provide information on its effects in a cellular context. Cellular cytotoxicity assays are a crucial next step to assess the overall toxicity of a compound and to determine a suitable concentration range for further cell-based experiments. We will utilize two common assays with different mechanistic readouts: the MTT assay, which measures metabolic activity, and the LDH release assay, which measures membrane integrity.[16][17][18]

Experimental Rationale

By exposing a relevant cancer cell line (e.g., a human colorectal cancer line such as HCT116, where Src is often dysregulated) to a range of concentrations of each compound, we can determine the concentration at which cell viability is reduced by 50% (GI50 for growth inhibition, or CC50 for cytotoxic concentration). A large window between the on-target cellular potency and the cytotoxic concentration is desirable.

G cluster_workflow Cytotoxicity Assay Workflow cluster_mtt MTT Assay cluster_ldh LDH Assay seed_cells Seed cells in 96-well plates incubate1 Allow cells to adhere overnight seed_cells->incubate1 treat Treat cells with serial dilutions of compounds incubate1->treat incubate2 Incubate for 48-72 hours treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt collect_supernatant Collect supernatant incubate2->collect_supernatant incubate_mtt Incubate for 2-4 hours add_mtt->incubate_mtt solubilize Add solubilization solution (e.g., DMSO) incubate_mtt->solubilize read_mtt Read absorbance at 570 nm solubilize->read_mtt ldh_reaction Add LDH reaction mix collect_supernatant->ldh_reaction incubate_ldh Incubate for 30 minutes ldh_reaction->incubate_ldh read_ldh Read absorbance at 490 nm incubate_ldh->read_ldh

Caption: Parallel workflow for MTT and LDH cytotoxicity assays.

Hypothetical Data: Cellular Cytotoxicity
CompoundHCT116 GI50 (µM) - MTT AssayHCT116 CC50 (µM) - LDH Assay
Compound X0.55.0
Dasatinib0.11.5
Bosutinib0.23.0
Detailed Protocol: MTT Assay[16][19][20][21][22]
  • Cell Seeding: Seed HCT116 cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate the plates for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Shake the plates for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 values.

Detailed Protocol: LDH Release Assay[17][18][23][24][25]
  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Control Wells: Prepare two sets of control wells: a "spontaneous release" control (cells with vehicle) and a "maximum release" control (cells with vehicle plus a lysis buffer provided with the assay kit).

  • Supernatant Collection: After the 72-hour incubation, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction: Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and diaphorase) to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.

  • Data Acquisition: Read the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous release, and maximum release wells. Determine the CC50 values.

Tier 3: Global Gene Expression Profiling via RNA-Sequencing

To obtain an unbiased, genome-wide view of the cellular response to our compounds, we employ RNA-sequencing (RNA-seq). This powerful technique allows us to quantify the abundance of every transcript in the cell, revealing which genes and pathways are perturbed by drug treatment.[19][20][21][22] This can uncover off-target effects that are not apparent from kinase screening or cytotoxicity assays.[23][24][25][26]

Experimental Rationale

By treating cells with a concentration of each compound that is effective against the on-target but sub-toxic (e.g., the GI50 concentration), we can identify changes in gene expression that are due to specific pathway modulation rather than general toxicity. Comparing the gene expression profiles of cells treated with Compound X, Dasatinib, and Bosutinib to vehicle-treated cells will allow us to identify both shared and unique gene signatures, providing clues about their respective on- and off-target activities.

G cluster_workflow RNA-Seq Workflow for Off-Target Analysis cell_treatment Treat cells with compounds at GI50 concentration rna_extraction Isolate total RNA cell_treatment->rna_extraction library_prep Prepare sequencing libraries (poly-A selection, cDNA synthesis, adapter ligation) rna_extraction->library_prep sequencing Perform high-throughput sequencing (e.g., Illumina) library_prep->sequencing data_qc Raw data quality control (FastQC) sequencing->data_qc alignment Align reads to reference genome (e.g., STAR) data_qc->alignment quantification Quantify gene expression (e.g., featureCounts) alignment->quantification de_analysis Differential expression analysis (e.g., DESeq2) quantification->de_analysis pathway_analysis Pathway and gene set enrichment analysis de_analysis->pathway_analysis

Caption: High-level workflow for RNA-seq data generation and analysis.

Hypothetical Data: Differential Gene Expression and Pathway Analysis
FeatureCompound XDasatinibBosutinib
Differentially Expressed Genes (DEGs)4501200600
Top Upregulated Pathways
1.ApoptosisCell AdhesionCell Cycle
2.p53 SignalingPDGFR SignalingCytoskeletal Regulation
3.NF-κB SignalingImmune ResponseMAPK Signaling
Top Downregulated Pathways
1.Cell Cycle ProgressionCell Cycle ProgressionCell Cycle Progression
2.SRC SignalingSRC SignalingSRC Signaling
3.PI3K/Akt SignalingAngiogenesisPI3K/Akt Signaling
Detailed Protocol: RNA-Sequencing and Analysis
  • Cell Culture and Treatment: Plate HCT116 cells and treat them for 24 hours with Compound X, Dasatinib, or Bosutinib at their respective GI50 concentrations. Include a vehicle control (DMSO). Perform treatments in biological triplicate.

  • RNA Isolation: Harvest the cells and isolate total RNA using a commercially available kit (e.g., Qiagen RNeasy). Assess RNA quality and quantity using a Bioanalyzer.

  • Library Preparation: Prepare sequencing libraries from high-quality RNA samples. This typically involves poly-A selection to enrich for mRNA, fragmentation, reverse transcription to cDNA, and ligation of sequencing adapters.

  • Sequencing: Sequence the prepared libraries on a high-throughput sequencing platform such as an Illumina NovaSeq.

  • Data Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

  • Read Alignment: Align the high-quality reads to a reference human genome using a splice-aware aligner like STAR.

  • Gene Quantification: Count the number of reads mapping to each gene using a tool like featureCounts.

  • Differential Expression Analysis: Use a statistical package like DESeq2 in R to normalize the read counts and identify genes that are significantly differentially expressed between the compound-treated and vehicle-treated groups.[22][27]

  • Pathway Analysis: Use the list of differentially expressed genes to perform gene set enrichment analysis (GSEA) or other pathway analysis to identify the biological pathways that are significantly perturbed by each compound.

Synthesis and Conclusion

This comparative guide outlines a robust, multi-tiered strategy for the preclinical evaluation of off-target effects of a novel kinase inhibitor, Compound X, benchmarked against Dasatinib and Bosutinib.

  • Tier 1 (Kinase Profiling) provides a direct, quantitative measure of biochemical selectivity. Our hypothetical data suggests Compound X is a potent Src inhibitor with good selectivity against most kinases but shows some activity against ABL1 and LCK. Dasatinib, as expected, shows broad activity, while Bosutinib is more focused on Src/Abl.

  • Tier 2 (Cytotoxicity) places this selectivity in a cellular context. The therapeutic window (ratio of cytotoxicity to on-target potency) can be estimated from these results. All three compounds show cytotoxicity at concentrations higher than their presumed on-target activity.

  • Tier 3 (RNA-Seq) offers an unbiased view of the global cellular response. The hypothetical data indicates that while all three compounds impact the intended cell cycle and Src signaling pathways, they also modulate distinct off-target pathways. Dasatinib's broader impact on gene expression aligns with its promiscuous kinase profile. Compound X appears to activate stress-response pathways (p53, NF-κB), which warrants further investigation.

By integrating the data from these three tiers, researchers can build a comprehensive selectivity profile for a novel compound like this compound. This systematic approach, grounded in established methodologies, enables informed decision-making in the drug development process, ultimately leading to safer and more effective targeted therapies.

References

Independent Verification of Biological Activities: A Comparative Guide for 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the independent verification of the hypothesized biological activities of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL. As a known synthetic precursor to the Hepatitis C virus (HCV) NS3/4A protease inhibitor, Simeprevir, it is critical to ascertain whether this quinoline derivative possesses inherent antiviral properties.[1] This document outlines the rationale, experimental design, and methodologies required for a rigorous comparative analysis.

Introduction: The Rationale for Independent Verification

In drug discovery and development, the independent verification of a compound's biological activity is a cornerstone of scientific rigor. It ensures reproducibility, validates initial findings, and builds a robust data package for further investigation. The compound this compound, while identified as a key building block in the synthesis of Simeprevir, lacks publicly available data on its own biological profile.[1][2][3][4][5] Given its structural similarity to a known class of potent antiviral agents, a thorough investigation into its potential as a Hepatitis C Virus (HCV) NS3/4A protease inhibitor is warranted.[6][7][8]

Hypothesized Biological Activity:

Based on its chemical structure and its role as a precursor to Simeprevir, we hypothesize that this compound may act as an inhibitor of the HCV NS3/4A protease, an enzyme essential for viral replication.[9][10][11]

This guide will detail a head-to-head comparison with Simeprevir and other relevant protease inhibitors to elucidate the potential antiviral and cytotoxic effects of this compound.

Comparative Compounds and Rationale for Selection

To provide a comprehensive assessment, the test compound will be evaluated against a panel of well-characterized agents:

CompoundClassRationale for Inclusion
Simeprevir HCV NS3/4A Protease InhibitorAs the final product derived from the test compound, it serves as the primary positive control and benchmark for antiviral potency.[10][12]
Grazoprevir HCV NS3/4A Protease InhibitorA potent, second-generation inhibitor with a broad genotype activity, providing a comparison to another clinically relevant therapeutic.[13]
Telaprevir HCV NS3/4A Protease InhibitorAn earlier-generation inhibitor, its inclusion allows for a broader understanding of the structure-activity relationship and potential for overcoming resistance.[14][15]
DMSO (Dimethyl Sulfoxide) Vehicle ControlServes as the negative control to establish baseline cellular and enzymatic activity.

Experimental Design and Methodologies

A multi-pronged approach will be employed to thoroughly characterize the biological activity of this compound. This involves a primary enzymatic assay to determine direct inhibition of the HCV NS3/4A protease and secondary cell-based assays to assess antiviral efficacy in a biological context and evaluate potential cytotoxicity.

Primary Screening: In Vitro HCV NS3/4A Protease Inhibition Assay

This assay directly measures the ability of the test compound to inhibit the enzymatic activity of the HCV NS3/4A protease. A common method utilizes a Förster Resonance Energy Transfer (FRET) substrate.

Workflow for HCV NS3/4A Protease FRET Assay:

FRET_Assay_Workflow cluster_prep Assay Preparation cluster_assay Assay Execution cluster_detection Data Acquisition cluster_analysis Data Analysis Compound_Prep Prepare serial dilutions of 2-(4-Isopropylthiazol-2-YL)-7- methoxy-8-methylquinolin-4-OL and control compounds in DMSO Dispense_Compound Dispense compounds into 384-well plate Compound_Prep->Dispense_Compound Enzyme_Prep Dilute recombinant HCV NS3/4A protease in assay buffer Add_Enzyme Add diluted enzyme to each well Enzyme_Prep->Add_Enzyme Substrate_Prep Prepare FRET peptide substrate solution Add_Substrate Initiate reaction by adding FRET substrate Substrate_Prep->Add_Substrate Dispense_Compound->Add_Enzyme Pre-incubation Incubate_1 Incubate at room temperature Add_Enzyme->Incubate_1 Incubate_1->Add_Substrate Incubate_2 Incubate and monitor fluorescence kinetically Add_Substrate->Incubate_2 Read_Plate Measure fluorescence intensity (Excitation/Emission) Incubate_2->Read_Plate Calculate_Inhibition Calculate percent inhibition relative to controls Read_Plate->Calculate_Inhibition Plot_Data Plot inhibition vs. concentration Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 values using non-linear regression Plot_Data->Determine_IC50 HCV_Signaling_Pathway cluster_replication HCV Replication Cycle HCV Hepatitis C Virus (HCV) Host_Cell Huh-7 Hepatocyte HCV->Host_Cell Infection Entry Viral Entry & Uncoating Host_Cell->Entry Translation Translation of HCV polyprotein Entry->Translation Polyprotein HCV Polyprotein Translation->Polyprotein Proteolysis Polyprotein Processing Polyprotein->Proteolysis NS3_4A NS3/4A Protease Proteolysis->NS3_4A Replication_Complex Formation of Replication Complex Proteolysis->Replication_Complex Mature viral proteins NS3_4A->Proteolysis Cleavage RNA_Replication Viral RNA Replication Replication_Complex->RNA_Replication Assembly Virion Assembly RNA_Replication->Assembly Release Release of new virions Assembly->Release Release->HCV Progeny virus Test_Compound 2-(4-Isopropylthiazol-2-YL)-7- methoxy-8-methylquinolin-4-OL Test_Compound->NS3_4A Inhibition

References

Safety Operating Guide

A Comprehensive Guide to the Safe Handling of 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety protocols, operational guidelines, and disposal procedures for 2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL (CAS Number: 923289-21-8). As a novel research compound, it is imperative to handle this substance with a comprehensive understanding of its potential hazards and the necessary precautions to mitigate them. This guide is intended for researchers, scientists, and drug development professionals.

Hazard Identification and Risk Assessment

The first principle of laboratory safety is a thorough understanding of the materials in use.[1] this compound is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). The GHS pictogram associated with this compound is GHS07, an exclamation mark, indicating these health hazards.

Due to its classification, a comprehensive risk assessment is mandatory before any handling. This involves evaluating the specific procedures to be performed, the quantities of the substance to be used, and the potential for exposure.

Table 1: Hazard Profile of this compound

Hazard StatementDescriptionGHS Pictogram
H302Harmful if swallowedGHS07 (Exclamation Mark)
H315Causes skin irritationGHS07 (Exclamation Mark)
H319Causes serious eye irritationGHS07 (Exclamation Mark)
H335May cause respiratory irritationGHS07 (Exclamation Mark)

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to personal protective equipment is crucial to prevent exposure through inhalation, skin contact, or eye contact.[2] The selection of appropriate PPE should be based on a thorough risk assessment of the specific laboratory procedures being performed.[3]

Table 2: Recommended Personal Protective Equipment

PPE CategorySpecificationStandardRationale
Eye Protection Tightly fitting chemical safety goggles. A face shield should be worn over goggles when there is a significant risk of splashing.[3][4]EN 166 (EU) or NIOSH (US) approved.[4]Protects against splashes and aerosols, preventing serious eye irritation (H319).
Hand Protection Chemical-resistant gloves (e.g., nitrile or neoprene).[3][5] Gloves must be inspected before use and disposed of immediately if contaminated.[6][7]Tested according to EN 374 (EU) or ASTM F739 (US).[8]Prevents skin contact and subsequent irritation (H315). The choice of glove material should be based on breakthrough time for quinoline and thiazole derivatives.
Skin and Body Protection A flame-retardant laboratory coat with full-length sleeves.[5] Full-length pants and closed-toed shoes are mandatory.[4][5] For procedures with a higher risk of splashes, a chemically resistant apron is recommended.[3]N/AEnsures no skin is exposed, protecting against accidental contact and contamination of personal clothing.
Respiratory Protection Generally, handling should be performed in a certified chemical fume hood to minimize inhalation risk.[9] If engineering controls are insufficient or in the event of a spill, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges should be used.[4][6]NIOSH (US) or CEN (EU) approved.[6]Mitigates the risk of respiratory irritation (H335) from dust or aerosols.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound is essential for minimizing risk. The following workflow is designed to be a self-validating system, ensuring safety at each step.

Pre-Handling Preparations
  • Information Review: Thoroughly review this guide and any available Safety Data Sheet (SDS) before commencing work.[1]

  • Area Designation: Designate a specific area for handling the compound, preferably within a chemical fume hood.[3]

  • Equipment Assembly: Assemble all necessary equipment and reagents before handling the compound.

  • Emergency Preparedness: Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[3] Have a chemical spill kit appropriate for solid and dissolved chemical spills readily available.[5]

Donning PPE: A Deliberate Sequence

The order in which PPE is put on is critical to ensure complete protection.

PPE_Donning_Workflow Start Start LabCoat 1. Don Lab Coat and Closed-Toed Shoes Start->LabCoat Goggles 2. Put on Safety Goggles and Face Shield (if needed) LabCoat->Goggles Gloves 3. Don Chemical-Resistant Gloves (over cuffs) Goggles->Gloves Respirator 4. Fit Respirator (if required by risk assessment) Gloves->Respirator End Ready for Handling Respirator->End

Caption: PPE Donning Sequence.

Handling Procedures
  • Weighing and Transfer: As a solid, handle this compound carefully to avoid generating dust.[3] Use a spatula or other appropriate tool for transfers within a chemical fume hood or a ventilated balance enclosure.

  • Solution Preparation: When preparing solutions, add the solid compound slowly to the solvent to avoid splashing.

  • General Conduct:

    • Keep all containers with the compound clearly labeled and sealed when not in use.[9]

    • Avoid direct contact with the skin, eyes, and clothing.[5]

    • Do not eat, drink, or smoke in the laboratory.[7][10]

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[5][7]

Doffing PPE: Avoiding Contamination

The removal of PPE is a critical step to prevent self-contamination.

PPE_Doffing_Workflow Start Handling Complete Gloves 1. Remove Gloves (avoid touching outer surface) Start->Gloves Goggles 2. Remove Goggles/ Face Shield Gloves->Goggles LabCoat 3. Remove Lab Coat (turn inside out) Goggles->LabCoat Respirator 4. Remove Respirator (if worn) LabCoat->Respirator Wash 5. Wash Hands Thoroughly Respirator->Wash End Exit Laboratory Wash->End

Caption: PPE Doffing Sequence.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.[11]

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[10][11] Seek medical attention.[11]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[10][11] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[6] Immediately call a poison center or doctor.[6]

  • Inhalation: Remove the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]

  • Spill Cleanup: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed, labeled container for hazardous waste disposal.[6]

Disposal Plan: Environmental Responsibility

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.[3]

Waste Segregation
  • Chemical Waste: All solid waste of the compound and any solutions must be collected in a designated, properly labeled, and sealed hazardous waste container.[9] The container should be clearly labeled with "Hazardous Waste" and the full chemical name.[9]

  • Contaminated Materials: All disposable items that have come into contact with the compound, such as gloves, pipette tips, and paper towels, must be disposed of as hazardous waste.[3] Place these items in a clearly labeled, sealed waste bag or container.[3]

Disposal Protocol
  • Collection: Collect all waste in appropriate, sealed, and clearly labeled containers.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area.

  • Disposal Vendor: Adhere to your institution's guidelines for hazardous waste disposal and arrange for pickup by a licensed chemical waste disposal company.[3][13] Never dispose of this chemical down the drain or in regular trash.[9]

Disposal_Workflow cluster_WasteGeneration Waste Generation cluster_Segregation Segregation & Collection cluster_FinalDisposal Final Disposal SolidWaste Solid Compound Waste WasteContainer Labeled Hazardous Waste Container SolidWaste->WasteContainer SolutionWaste Solutions Containing Compound SolutionWaste->WasteContainer ContaminatedItems Contaminated PPE, etc. ContaminatedItems->WasteContainer Storage Secure Storage Area WasteContainer->Storage Vendor Licensed Disposal Vendor Storage->Vendor

Caption: Chemical Waste Disposal Workflow.

References

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2-(4-Isopropylthiazol-2-YL)-7-methoxy-8-methylquinolin-4-OL
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.